1-Phenyl-1,2,3-butanetrione 2-oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCXGGBHYGWTG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-44-0 | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonitrosobenzoylacetone | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of α-Isonitrosopropiophenone from Propiophenone
Abstract
This technical guide provides an in-depth exploration of the synthesis of α-isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) from propiophenone. The primary focus is on the acid-catalyzed α-oximination reaction using alkyl nitrites, a robust and well-documented method in organic synthesis. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, discusses process optimization, and outlines methods for product characterization. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this important chemical transformation. The synthesis yields a critical intermediate used in the production of various pharmaceutical agents, most notably phenylpropanolamine.
Introduction and Strategic Overview
The conversion of propiophenone into α-isonitrosopropiophenone is a classic example of α-oximination of a ketone, a fundamental reaction in organic chemistry. The target molecule, α-isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a valuable chemical intermediate.[1] Its primary utility lies in its subsequent reduction to synthesize 2-amino-1-phenyl-1-propanol (phenylpropanolamine), a well-known therapeutic agent that has been used as a bronchial dilator and nasal vasoconstrictor.[1][2]
Nomenclature Clarification: The direct and most established synthesis from propiophenone yields α-isonitrosopropiophenone (C₉H₉NO₂)[3] . While the compound 1-Phenyl-1,2,3-butanetrione 2-oxime (C₁₀H₉NO₃)[4] is a structurally related molecule containing an additional carbonyl group, its synthesis from propiophenone is not a direct, one-step transformation. This guide will focus exclusively on the scientifically validated and widely practiced synthesis of α-isonitrosopropiophenone.
The core synthetic strategy involves the reaction of propiophenone with an alkyl nitrite in the presence of an acid catalyst, typically hydrogen chloride.[5] Alkyl nitrites serve as efficient nitrosating agents, introducing a nitroso group (-NO) onto the α-carbon of the ketone.[6][7] This nitroso compound is tautomeric with the more stable oxime form (=NOH), leading to the desired product.
Reaction Mechanism: Acid-Catalyzed α-Oximination
The reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the propiophenone substrate. The causality of the mechanism can be understood in two principal stages:
-
Enolization of Propiophenone: In the presence of a strong acid catalyst like hydrogen chloride (HCl), the carbonyl oxygen of propiophenone is protonated. This protonation increases the acidity of the α-protons (on the methylene group). A base (e.g., the solvent or the counter-ion) can then abstract an α-proton, leading to the formation of the corresponding enol tautomer. This enol is the nucleophilic species that attacks the nitrosating agent.
-
Electrophilic Attack by the Nitrosating Agent: The alkyl nitrite, in the acidic medium, serves as a precursor to an electrophilic nitrosating species, often represented as the nitrosonium ion (NO⁺) or its carrier. The electron-rich double bond of the enol performs a nucleophilic attack on this electrophile. Subsequent deprotonation of the carbonyl oxygen yields the α-nitroso ketone, which rapidly tautomerizes to the more stable α-oximino ketone, α-isonitrosopropiophenone.[8]
Caption: Acid-catalyzed α-oximination mechanism.
Detailed Experimental Protocol
The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which has been independently verified and is a gold standard in synthetic methodology.[5][9] This self-validating system ensures reproducibility and high fidelity.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Propiophenone | C₉H₁₀O | 134.18 | 469 g (3.5 mol) | Starting material. Can be prepared via Friedel-Crafts reaction.[9][10] |
| Sodium Nitrite | NaNO₂ | 69.00 | 290 g (4.0 mol) | Used to generate methyl nitrite in situ. |
| Methyl Alcohol | CH₃OH | 32.04 | 180 cc (4.5 mol) | Reactant for methyl nitrite generation. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~152 cc | Used to generate methyl nitrite. |
| Ethyl Ether | (C₂H₅)₂O | 74.12 | 2.3 L | Reaction solvent. |
| Hydrogen Chloride | HCl | 36.46 | Gas | Catalyst for the oximation reaction. |
| Sodium Hydroxide | NaOH | 40.00 | ~250 g | For 10% solution used in extraction. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 700-750 cc | For product precipitation. |
| Toluene | C₇H₈ | 92.14 | ~550 cc | Recrystallization solvent. |
Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, reflux condenser, gas inlet tubes, dropping funnel, apparatus for gas generation, large separatory funnels, Büchner funnel, ice bath.
Step-by-Step Synthesis Procedure
A. Apparatus Setup:
-
Assemble a 3-L three-necked flask equipped with a liquid-sealed mechanical stirrer, a reflux condenser, and a gas inlet tube (T₁). This flask (A) will contain the propiophenone solution.
-
Set up a separate gas-generating flask (B) fitted with a dropping funnel and connected via a tube to the gas inlet T₁ of flask A. This apparatus will be used to generate methyl nitrite gas.
-
Provide a second gas inlet tube (T₂) to flask A for the introduction of dry hydrogen chloride gas.
-
Crucially, this entire setup must be placed in a well-ventilated fume hood. [5]
B. Reaction Execution:
-
In flask A, dissolve 469 g (3.5 moles) of propiophenone in 2.3 L of ethyl ether.
-
In the gas-generating flask B, prepare a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.
-
In the dropping funnel, place 455 cc of cold, dilute sulfuric acid (prepared by carefully adding 1 volume of concentrated acid to 2 volumes of water).
-
Start the mechanical stirrer in flask A and begin introducing a steady stream of dry hydrogen chloride gas through T₂ at a rate of 6–10 bubbles per second.[9]
-
Begin the slow, dropwise addition of the sulfuric acid from the dropping funnel into flask B. This generates gaseous methyl nitrite, which is bubbled through T₁ into the propiophenone solution.
-
The solution in flask A will develop a brown-red color. After approximately 10 minutes, the ether should begin to reflux gently. Expert Insight: This refluxing indicates the exothermic reaction has initiated. The rate of methyl nitrite addition should be carefully controlled to maintain a gentle, steady reflux. An abrupt increase in stirring or addition rate can cause the ether to boil too vigorously.[5][9]
-
Continue the addition of methyl nitrite over a period of about four hours. After the addition is complete, allow the reaction mixture to stand for several hours, preferably overnight.
C. Product Workup and Purification:
-
Transfer the reaction mixture to a large separatory funnel and extract it repeatedly with 500-cc portions of 10% sodium hydroxide solution. Causality: The product, an oxime, is acidic and will dissolve in the aqueous alkaline solution as its sodium salt, while the unreacted, non-acidic propiophenone remains in the ether layer.
-
Continue the extractions until the aqueous layer remains nearly colorless (typically five portions are required).[5] The unreacted propiophenone can be recovered from the remaining ether solution.[9]
-
Combine all the alkaline extracts and pour them slowly, with vigorous stirring, into a large beaker containing a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of crushed ice. Causality: This acidification protonates the oxime salt, causing the water-insoluble α-isonitrosopropiophenone to precipitate out of the solution. The ice maintains a low temperature to ensure complete precipitation and minimize degradation.
-
Collect the precipitated crystals by suction filtration using a Büchner funnel and allow them to air dry. The crude product yield is typically 370–390 g.[5][9]
-
For purification, recrystallize the crude material from approximately 550 cc of hot toluene. This yields 315–335 g (65–68% theoretical yield) of pure, snow-white crystals.[9]
Caption: Experimental workflow for the synthesis.
Product Characterization and Properties
Verifying the identity and purity of the synthesized α-isonitrosopropiophenone is critical. The following properties and analytical techniques are standard for its characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | Snow-white crystals | [9] |
| Melting Point | 112–113 °C (Purified) | [9][11] |
| Solubility | Insoluble in water, soluble in toluene, ether, and alkaline solutions. | [5][10] |
-
Infrared (IR) Spectroscopy: The IR spectrum of an oxime will show characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[12] The presence of the ketone carbonyl will also be evident (~1680-1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the molecular structure unequivocally.
Process Optimization and Alternative Methods
While the methyl nitrite procedure is robust, several modifications have been developed to improve convenience, safety, or yield.
-
Alternative Nitrosating Agents: For smaller-scale preparations, using a higher-boiling alkyl nitrite like butyl nitrite or amyl nitrite is more convenient.[5][6][9] These are liquids at room temperature and can be added directly via a dropping funnel, eliminating the need for a gas generation apparatus.[9] However, they must be freshly prepared or redistilled before use.[9]
-
Improved Solvent System: A patented method describes an improvement where the reaction is carried out in methanol instead of a large volume of ether.[1] This process claims a higher yield (87%) and simplifies the workup, as the product can be precipitated directly by adding water to the reaction medium. The optimal conditions are cited as maintaining a temperature between 25–35 °C.[1]
Safety and Handling
This synthesis must be performed with strict adherence to safety protocols.
-
Ventilation: The entire procedure should be conducted in a high-performance chemical fume hood due to the use and generation of toxic gases (HCl, methyl nitrite, nitrogen oxides).[5][13]
-
Alkyl Nitrites: Alkyl nitrites are volatile, flammable, and toxic.[7] They can cause vasodilation and a sharp drop in blood pressure if inhaled.
-
Corrosives: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive and must be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reaction: The reaction is exothermic. Proper temperature control is essential to prevent the reaction from becoming uncontrollable, especially the boiling of the ether solvent.[9]
Conclusion
The synthesis of α-isonitrosopropiophenone from propiophenone via acid-catalyzed α-oximination is a well-established and highly valuable transformation in organic synthesis. The procedure detailed in this guide, grounded in the authoritative Organic Syntheses protocol, provides a reliable pathway to obtaining this key pharmaceutical intermediate with good yield and purity. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety measures, researchers can successfully and reproducially perform this synthesis. Further optimization using alternative solvents or nitrosating agents can be employed to adapt the procedure to specific laboratory scales and safety requirements.
References
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Hartung, W. H., & Crossley, F. (1936). Isonitrosopropiophenone. Organic Syntheses, 16, 44. DOI: 10.15227/orgsyn.016.0044. Available at: [Link]
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Cee, V. J., et al. (2015). ChemInform Abstract: Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry, 12(2). Available at: [Link]
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ScienceMadness. (n.d.). Isonitrosopropiophenone. Sciencemadness.org. Retrieved January 21, 2026, from [Link]
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Alkali Scientific. (n.d.). α-Isonitrosopropiophenone. Alkali Scientific. Retrieved January 21, 2026, from [Link]
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Zolfigol, M. A., et al. (2009). An Efficient and Chemoselective Method for Oximination of β-Diketones Under Mild and Heterogeneous Conditions. E-Journal of Chemistry, 6(S1), S41-S46. Available at: [Link]
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Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]
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Kaur, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6259. Available at: [Link]
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Crookes, M. J., et al. (1993). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (12), 2539-2545. Available at: [Link]
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Al-Rawi, J. M. A., et al. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 7(1), 1-6. Available at: [Link]
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Sreekanth, T., et al. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Indian Journal of Chemistry, 62(5), 458-467. Available at: [Link]
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Isonitrosopropiophenone chemical properties and structure
An In-Depth Technical Guide to Isonitrosopropiophenone: Structure, Properties, and Synthetic Utility
Introduction
Isonitrosopropiophenone, also known by its IUPAC name (2E)-2-hydroxyimino-1-phenylpropan-1-one, is a pivotal chemical intermediate with significant applications in synthetic organic chemistry and the pharmaceutical industry.[][2] Its unique bifunctional structure, containing both a ketone and an oxime moiety, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of isonitrosopropiophenone, with a particular focus on its role in drug development. As a valuable chemical intermediate, it is instrumental in the synthesis of phenylpropanolamine, a well-known therapeutic agent used as a bronchial dilator and nasal vasoconstrictor.[3]
Chemical Structure and Nomenclature
The structural identity of isonitrosopropiophenone is fundamental to understanding its chemical behavior. It features a propiophenone backbone with a nitroso group introduced at the alpha-carbon, which tautomerizes to the more stable oxime form.
-
IUPAC Name : (2E)-2-hydroxyimino-1-phenylpropan-1-one[][2]
-
Synonyms : α-Isonitrosopropiophenone, 1-Phenyl-1,2-propanedione-2-oxime, 2-(Hydroxyimino)propiophenone[4]
-
CAS Number : 119-51-7
-
Molecular Formula : C₉H₉NO₂[5]
-
Linear Formula : C₆H₅COC(=NOH)CH₃[4]
The molecule's reactivity is governed by the interplay between the phenyl ketone and the α-oximino group. The electron-withdrawing nature of the benzoyl group influences the acidity of the oxime proton, while the oxime functionality is a key site for subsequent chemical transformations, most notably reduction.
Caption: Molecular structure of Isonitrosopropiophenone.
Physicochemical Properties
The physical and chemical properties of isonitrosopropiophenone are crucial for its handling, storage, and application in synthesis. The compound is a solid at room temperature and exhibits solubility in various organic solvents.
| Property | Value | Source(s) |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | White to yellow to orange powder/crystal | [6] |
| Melting Point | 111–115 °C | [6][7][8] |
| Boiling Point | 292.5 °C at 760 mmHg (Calculated) | [7] |
| Density | 1.1 g/cm³ (Calculated) | [7] |
| Solubility | Soluble in methanol; alkaline aqueous solutions. | [6] |
| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N | |
| Canonical SMILES | CC(=NO)C(=O)C1=CC=CC=C1 | [] |
Synthesis of Isonitrosopropiophenone
The most common and well-documented synthesis of isonitrosopropiophenone involves the nitrosation of propiophenone at the α-carbon.[6] The procedure detailed in Organic Syntheses provides a robust and scalable method.[6][9]
Reaction Principle
The synthesis proceeds via an acid-catalyzed reaction between propiophenone and an alkyl nitrite, such as methyl nitrite or butyl nitrite.[6] Propiophenone serves as the substrate, and the alkyl nitrite acts as the nitrosating agent. The reaction is typically carried out in a solvent like ethyl ether, with dry hydrogen chloride gas serving as the catalyst.[6][9] The acidic conditions facilitate the formation of the electrophilic nitrosating species.
Experimental Protocol: Synthesis from Propiophenone
This protocol is adapted from the established procedure in Organic Syntheses.[6][9]
Materials:
-
Propiophenone (3.5 moles)
-
Ethyl ether (2.3 L)
-
Sodium nitrite (4 moles)
-
Methyl alcohol (4.5 moles)
-
Sulfuric acid (concentrated)
-
Hydrogen chloride (gas)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Reaction Setup: A solution of propiophenone in ethyl ether is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and gas inlet tubes.[6][9]
-
Generation of Methyl Nitrite: Methyl nitrite gas is generated in a separate flask by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite and methyl alcohol.[6]
-
Nitrosation Reaction: The generated methyl nitrite gas is bubbled through the propiophenone solution. Simultaneously, dry hydrogen chloride gas is introduced at a steady rate (6-10 bubbles per second).[6][9] The reaction is exothermic, causing the ether to reflux gently. The rate of methyl nitrite addition is controlled to maintain a gentle reflux over approximately four hours.[6]
-
Reaction Completion: After the addition of methyl nitrite is complete, stirring and the introduction of hydrogen chloride are continued for another 30 minutes. The reaction mixture is then allowed to stand for several hours, preferably overnight.[6][9]
-
Extraction: The acidic oxime product is extracted from the ethereal solution using multiple portions of 10% sodium hydroxide solution.[6] This step separates the product from unreacted propiophenone and other non-acidic byproducts.
-
Precipitation: The combined alkaline extracts are poured slowly into a mixture of concentrated hydrochloric acid and ice with stirring.[6][9] The acidic conditions neutralize the phenoxide, causing the isonitrosopropiophenone to precipitate as crystals.
-
Isolation and Purification: The crystalline product is collected by suction filtration, dried, and can be further purified by recrystallization from toluene to yield snow-white crystals with a melting point of 112–113 °C.[6] The typical yield is 65-68% of the theoretical amount.[6][9]
Causality and Self-Validation
-
Choice of Catalyst (HCl): Hydrogen chloride acts as a catalyst by protonating the carbonyl oxygen of propiophenone, which facilitates enolization. The resulting enol is the nucleophilic species that attacks the nitrosating agent.
-
Solvent (Ether): Ethyl ether is an ideal solvent due to its low boiling point, which allows for easy control of the reaction temperature via reflux, and its ability to dissolve the starting material while being immiscible with the aqueous solutions used during workup.
-
Alkaline Extraction: The success of the extraction can be visually monitored. The extraction is continued until the aqueous alkaline layer remains nearly colorless, indicating that the vast majority of the acidic product has been removed from the organic phase.[6]
-
Purity Check: The melting point of the final product is a critical indicator of its purity. A sharp melting point within the expected range (112-115 °C) suggests a high degree of purity.[6][7]
Caption: Workflow for the synthesis of isonitrosopropiophenone.
Spectral Properties and Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of synthesized isonitrosopropiophenone. While raw spectral data is available from various databases, the expected characteristics can be predicted from the molecule's structure.[2][10]
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the key functional groups. Expected peaks include a strong C=O stretch (around 1650-1680 cm⁻¹), a C=N stretch (around 1600-1640 cm⁻¹), a broad O-H stretch from the oxime group (around 3200-3600 cm⁻¹), and C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show a singlet for the methyl protons (CH₃) in the aliphatic region (around δ 2.0-2.5 ppm). The aromatic protons on the phenyl ring will appear as multiplets in the downfield region (around δ 7.4-8.0 ppm). The acidic oxime proton (OH) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR : The spectrum will show distinct signals for the carbonyl carbon (C=O) and the imine carbon (C=N) in the highly deshielded region (typically >160 ppm). Signals for the aromatic carbons and the methyl carbon will also be present in their respective characteristic regions.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163.17). Fragmentation patterns would likely involve the loss of characteristic fragments such as NO, OH, and the benzoyl group.
Chemical Reactivity and Applications in Drug Development
Isonitrosopropiophenone is a valuable reactant for various organic transformations, primarily due to the reactivity of its ketone and oxime functionalities.
Key Intermediate for Phenylpropanolamine (Norephedrine)
The most prominent application of isonitrosopropiophenone is as a precursor to phenylpropanolamine (also known as norephedrine), a sympathomimetic amine used for its decongestant and bronchodilator properties.[3][11] The synthesis involves the catalytic hydrogenation of isonitrosopropiophenone, which reduces both the oxime and the ketone groups to an amine and a hydroxyl group, respectively.[11][12]
This reduction is a diastereoselective process, and controlling the reaction conditions is crucial to obtain the desired stereoisomer (erythro or threo). The complete hydrogenation of isonitrosopropiophenone to form the amino alcohol requires three moles of hydrogen.[11]
Caption: Conversion of Isonitrosopropiophenone to Phenylpropanolamine.
Other Synthetic Applications
Beyond its role in pharmaceutical synthesis, isonitrosopropiophenone is employed in a range of other chemical reactions:
-
Sonogashira Coupling Reactions : It serves as a reactant in palladium-catalyzed cross-coupling reactions.[4]
-
Beckmann Rearrangement : The oxime functionality can undergo a Beckmann rearrangement to form amides, a useful transformation in organic synthesis.[4]
-
Synthesis of Heterocycles : It is a building block for synthesizing various heterocyclic compounds, such as hydroimidazothiazoles.[8]
-
Analytical Reagent : It has been used as a reagent for the colorimetric determination of urea.[8]
Conclusion
Isonitrosopropiophenone is a compound of significant academic and industrial interest. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its functional groups, establishes it as a crucial intermediate in organic synthesis. Its primary role as the precursor to phenylpropanolamine underscores its importance in the production of valuable active pharmaceutical ingredients. The detailed understanding of its chemical properties, structure, and reaction pathways, as outlined in this guide, is essential for researchers and professionals engaged in chemical synthesis and drug development.
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Organic Syntheses. Isonitrosopropiophenone. [Link]
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Cheméo. 1,2-Propanedione, 1-phenyl-, 2-oxime Chemical Properties. [Link]
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Sciencemadness.org. ISONITROSOPROPIOPHENONE. [Link]
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α-oximino-propiophenone spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of α-Oximino-propiophenone
Authored by: A Senior Application Scientist
Introduction: The Molecular Portrait of a Versatile Reagent
In the landscape of synthetic chemistry, α-oximino-propiophenone, also known as isonitrosopropiophenone, stands out as a valuable intermediate and reactant. Its utility is demonstrated in diverse applications, from the synthesis of complex hydroimidazothiazoles and cyclometalated iridium complexes to its role in Sonogashira coupling reactions and Beckmann rearrangements[1][2]. Given its pivotal role, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount for any researcher or drug development professional.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize α-oximino-propiophenone. We will move beyond a mere listing of data, delving into the causality behind the observed signals and fragmentation patterns. This approach ensures that the protocols and interpretations described herein form a self-validating system for scientists, fostering confidence and reproducibility in the laboratory.
Synthesis: Forging the Molecule
A robust understanding of a compound's spectroscopic profile begins with its synthesis. The most common and reliable method for preparing α-oximino-propiophenone is the nitrosation of its parent ketone, propiophenone, using an alkyl nitrite in the presence of an acid catalyst[3].
Causality in Synthesis: Why These Reagents?
-
Propiophenone: The foundational scaffold providing the benzoyl and ethyl groups. Its α-carbon is susceptible to electrophilic attack once enolized.
-
Methyl Nitrite (generated in situ): Serves as the electrophilic nitrosating agent (+NO). It is typically generated from sodium nitrite and an acid to avoid handling the potentially unstable gaseous reagent directly.
-
Hydrogen Chloride (gas): Acts as a crucial acid catalyst. It facilitates the tautomerization of propiophenone to its enol form, which is the nucleophilic species that attacks the nitrosonium ion.
Experimental Protocol: Synthesis of α-Oximino-propiophenone
The following protocol is adapted from a well-established procedure described in Organic Syntheses[3].
-
Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two gas inlet tubes.
-
Reaction Mixture: Dissolve propiophenone (1.0 mole) in ethyl ether (650 mL) in the reaction flask.
-
In Situ Generation of Methyl Nitrite: In a separate flask, prepare a mixture of sodium nitrite (1.14 moles), methyl alcohol (1.28 moles), and water. Slowly add dilute sulfuric acid to this mixture to generate gaseous methyl nitrite, which is then bubbled through the propiophenone solution via one of the gas inlet tubes.
-
Catalysis: Simultaneously, bubble dry hydrogen chloride gas through the reaction mixture via the second gas inlet tube.
-
Reaction Progression: Stir the mixture vigorously. The reaction is exothermic, and the ether will begin to reflux gently. Maintain a steady flow of both gases for approximately four hours. The solution will transition from a brown-red to a clear yellow.
-
Workup: After the reaction is complete, allow the mixture to stand overnight. Extract the ether solution with 10% sodium hydroxide to isolate the product as its sodium salt.
-
Purification: Acidify the aqueous extract to precipitate the crude α-oximino-propiophenone. Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to yield the purified product as white to pale yellow crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of α-oximino-propiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The deshielding effect of nearby electronegative atoms and π-systems causes signals to shift downfield (to a higher ppm value)[4].
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of purified α-oximino-propiophenone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expert Insight |
| Phenyl (ortho) | 7.8 - 8.0 | Multiplet (dd) | 2H | These protons are most deshielded in the aromatic region due to the anisotropic effect of the adjacent carbonyl group. |
| Phenyl (meta/para) | 7.3 - 7.6 | Multiplet | 3H | These protons exhibit a typical chemical shift for a monosubstituted benzene ring. |
| Oxime (-NOH) | 10.0 - 12.0 | Broad Singlet | 1H | This proton is acidic and often appears as a broad signal that is exchangeable with D₂O. Its exact shift is highly dependent on solvent and concentration. |
| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H | This is a sharp singlet, as there are no adjacent protons for coupling. Its position is slightly downfield from a typical alkyl methyl group due to the adjacent C=N double bond. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments and provides information about their functional group identity.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Parameters: Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expert Insight |
| Carbonyl (C=O) | 195 - 200 | This carbon is significantly deshielded and appears far downfield, which is characteristic of a ketone carbonyl conjugated with an aromatic ring. |
| Oxime (C=NOH) | 155 - 160 | The sp²-hybridized carbon of the oxime is also downfield due to the attached electronegative nitrogen and oxygen atoms. |
| Phenyl (ipso) | 133 - 136 | The carbon atom of the phenyl ring directly attached to the carbonyl group. |
| Phenyl (para) | 132 - 134 | The chemical shift of this carbon is influenced by resonance effects. |
| Phenyl (ortho/meta) | 128 - 130 | These carbons typically appear as two or three distinct signals in the aromatic region. |
| Methyl (-CH₃) | 10 - 15 | This sp³-hybridized carbon appears in the upfield region of the spectrum, consistent with an alkyl group. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean crystal, followed by the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Expert Insight |
| 3400 - 3200 | O-H stretch (oxime) | Broad, Medium | The broadness of this peak is due to hydrogen bonding between molecules in the solid state. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the phenyl ring. |
| ~1670 | C=O stretch (carbonyl) | Strong, Sharp | This is a key diagnostic peak. Its frequency is lower than a simple alkyl ketone (~1715 cm⁻¹) due to conjugation with both the phenyl ring and the oxime C=N bond, which weakens the C=O double bond character. |
| ~1610 | C=N stretch (oxime) | Medium | This peak confirms the presence of the oxime functional group. |
| 1595, 1450 | C=C stretch (aromatic) | Medium-Strong | These absorptions are characteristic of the phenyl ring skeleton. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Data and Interpretation
The molecular formula of α-oximino-propiophenone is C₉H₉NO₂, corresponding to a molecular weight of 163.17 g/mol .
| m/z Value | Proposed Fragment | Expert Insight |
| 163 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |
| 105 | [C₆H₅CO]⁺ | Base Peak. This highly stable benzoyl cation is formed by α-cleavage between the carbonyl carbon and the oximino carbon. Its high abundance is a hallmark of this structural class.[5] |
| 77 | [C₆H₅]⁺ | This phenyl cation is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).[5] |
| 51 | [C₄H₃]⁺ | A common fragment resulting from the further breakdown of the phenyl ring. |
Proposed Fragmentation Pathway
Caption: Primary fragmentation pathway for α-oximino-propiophenone in EI-MS.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of α-oximino-propiophenone is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups (hydroxyl, carbonyl, oxime), and mass spectrometry verifies the molecular weight while revealing a predictable fragmentation pattern dominated by the stable benzoyl cation. Together, these methods provide a comprehensive and self-validating "fingerprint" of the molecule, empowering researchers to proceed with their synthetic applications with a high degree of confidence in the identity and purity of their materials.
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PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved from [Link]
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Hartung, W. H., & Munch, J. C. (1931). Isonitrosopropiophenone. Organic Syntheses, 11, 54. [Link]
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Alkali Scientific. (n.d.). α-Isonitrosopropiophenone. Retrieved from [Link]
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PubChem. (n.d.). Propiophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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Synthesis of Isonitrosopropiophenone via Alkyl Nitrite: A Technical Guide for Advanced Practitioners
Introduction: The Strategic Importance of α-Oximinoketones
Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, stands as a pivotal intermediate in the landscape of organic synthesis.[1] Its utility is pronounced in the pharmaceutical and fine chemical industries, primarily as a precursor for a variety of biologically active molecules, including certain cathinone derivatives and other nitrogen-containing heterocycles.[2][3][4][5] The α-oximinoketone functionality provides a versatile handle for subsequent chemical transformations, such as reduction to amino alcohols or rearrangement reactions. This guide offers an in-depth exploration of a robust and scalable method for its synthesis: the acid-catalyzed α-oximation of propiophenone using alkyl nitrites.
This document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedural steps to provide a causal understanding of the experimental design, ensuring that the described protocols are not merely followed, but are fundamentally understood.
Mechanistic Underpinnings of α-Oximation
The reaction of a ketone with an alkyl nitrite in the presence of an acid catalyst to form an α-oximinoketone is a classic transformation in organic chemistry.[6] The process hinges on the generation of a potent nitrosating agent from the alkyl nitrite.
While propyl nitrite in an acidic solution is generally a poor nitrosating agent on its own, its efficacy is dramatically increased in the presence of a halide ion catalyst. The reaction mechanism can be delineated as follows:
-
Activation of the Alkyl Nitrite: In the presence of a strong acid, such as hydrogen chloride, the alkyl nitrite is protonated. This protonation enhances the electrophilicity of the nitroso group.
-
Formation of the Nitrosating Agent: The protonated alkyl nitrite can then react with a nucleophile, such as a chloride ion from the HCl catalyst, to form a highly reactive nitrosyl halide (in this case, nitrosyl chloride).
-
Keto-Enol Tautomerism: Propiophenone, under acidic conditions, undergoes tautomerization to its enol form. This step is crucial as the enol is the nucleophilic species that attacks the nitrosating agent.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrogen atom of the nitrosyl chloride.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the intermediate nitroso ketone yield the more stable isonitrosopropiophenone (oxime).
The overall transformation is a highly efficient method for introducing a nitrogen-oxygen functional group at the α-position of a ketone.
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of isonitrosopropiophenone.
Detailed Experimental Protocol
The following protocol is a synthesis of established procedures, designed for both clarity and reproducibility.[7][8] It is imperative that this procedure is carried out in a well-ventilated fume hood due to the use of volatile and hazardous materials.[8]
Reagents and Equipment
| Reagent/Equipment | Quantity (for 3.5 mol scale) | Notes |
| Propiophenone | 469 g (3.5 moles) | Can be prepared via Friedel-Crafts acylation of benzene.[7][8] |
| Ethyl Ether (anhydrous) | 2.3 L | |
| Sodium Nitrite (95%) | 290 g (4 moles) | For in situ generation of methyl nitrite. |
| Methyl Alcohol | 180 cc (142 g, 4.5 moles) | For in situ generation of methyl nitrite. |
| Water | 170 cc | For in situ generation of methyl nitrite. |
| Sulfuric Acid (conc.) | As needed | To prepare dilute sulfuric acid (1:2 v/v with water). |
| Hydrogen Chloride | Gas cylinder | Must be dry. |
| Sodium Hydroxide | As needed | To prepare a 10% aqueous solution. |
| Hydrochloric Acid (conc.) | 700-750 cc | For product precipitation. |
| Ice | ~2 kg | For precipitation and cooling. |
| Toluene | ~550 cc | For recrystallization. |
| Three-necked flask | Appropriate size | Fitted with a stirrer, gas inlet tube, and condenser. |
| Dropping funnel | 500 cc | For the addition of acid to the nitrite solution. |
Procedure
-
Reaction Setup: In a large three-necked flask (Flask A) situated in a fume hood, dissolve 469 g (3.5 moles) of propiophenone in 2.3 L of anhydrous ethyl ether.[7] Equip the flask with a mechanical stirrer and a gas inlet tube. A separate flask (Flask B) is set up to generate methyl nitrite. This flask contains a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.[7] A dropping funnel containing cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water) is placed above Flask B.[7] The outlet of Flask B is connected to the gas inlet tube of Flask A.
-
Initiation of Reaction: Begin stirring the propiophenone solution in Flask A and introduce a steady stream of dry hydrogen chloride gas at a rate of 6-10 bubbles per second.[8] Concurrently, begin the slow, dropwise addition of the dilute sulfuric acid from the dropping funnel into Flask B.[8] This will generate gaseous methyl nitrite, which is then bubbled into the reaction mixture in Flask A.
-
Reaction Progression: After approximately ten minutes, the ethereal solution will develop a brown-red color and begin to reflux gently.[7][8] The rate of methyl nitrite generation should be adjusted to maintain this gentle reflux.[7] An abrupt increase in the stirring speed may cause the ether to boil too vigorously.[7] The addition of methyl nitrite typically takes about four hours.[8] Continue stirring and the introduction of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete. At this point, the solution should have ceased boiling and turned a clear yellow color.[8]
-
Work-up and Isolation: Allow the reaction mixture to stand for several hours, preferably overnight.[7][8] Transfer the mixture to a large separatory funnel and extract it repeatedly with 500-cc portions of 10% sodium hydroxide solution until the aqueous layer remains nearly colorless.[7] This step extracts the acidic isonitrosopropiophenone into the aqueous phase.
-
Precipitation: Combine all the alkaline extracts and pour them slowly, with constant stirring, into a mixture of 700-750 cc of concentrated hydrochloric acid and approximately 1 kg of ice.[7][8] The isonitrosopropiophenone will precipitate as a crystalline solid.
-
Purification: Filter the crystals using suction and allow them to dry.[7] The crude product typically weighs between 370-390 g, corresponding to a yield of 65-68%.[7][8] For further purification, the crude material can be recrystallized from about 550 cc of toluene, yielding 315-335 g of snow-white crystals with a melting point of 112-113°C.[7][8]
Alternative Procedure with Higher-Boiling Alkyl Nitrites
For smaller-scale preparations, it is often more convenient to use a higher-boiling alkyl nitrite, such as butyl or amyl nitrite, which can be added directly to the reaction mixture as a liquid.[7][8] In this modification, the gas generation apparatus is replaced with a dropping funnel, from which the alkyl nitrite is added to the acidic ethereal solution of propiophenone. It is crucial that the alkyl nitrite is freshly prepared or redistilled before use.[7]
Process Optimization and Troubleshooting
-
Temperature Control: The reaction is exothermic, and maintaining a gentle reflux is key to preventing runaway reactions and the excessive evaporation of the ether solvent.[7]
-
Purity of Reagents: The use of dry ether and anhydrous hydrogen chloride is important to minimize side reactions, such as the hydrolysis of the alkyl nitrite.
-
Stirring Rate: A consistent and moderate stirring rate is necessary. As noted, a sudden increase can lead to a dangerous surge in the boiling of the ether.[7]
-
Recovery of Unreacted Propiophenone: The ethereal solution remaining after the alkaline extraction contains unreacted propiophenone, which can be recovered by distillation.[7]
-
Incomplete Reaction: If the yield is low, it may be due to insufficient addition of the nitrosating agent or premature termination of the reaction. The color change from brown-red to clear yellow is a good indicator of completion.[8]
Safety and Handling
-
Alkyl Nitrites: Alkyl nitrites are volatile, flammable liquids and should be handled with care.[9][10][11][12] They are vasodilators and inhalation can lead to a rapid drop in blood pressure, dizziness, and fainting. All manipulations should be performed in a well-ventilated fume hood.[9]
-
Propiophenone: Propiophenone is a combustible liquid and can cause skin and eye irritation. Standard personal protective equipment (gloves, safety glasses) should be worn.
-
Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care and appropriate personal protective equipment.
-
Ether: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air.[9] Ensure there are no ignition sources in the vicinity of the experiment.
Characterization of Isonitrosopropiophenone
The final product can be characterized using standard analytical techniques:
-
Melting Point: Pure isonitrosopropiophenone has a sharp melting point of 113-115°C.
-
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.[13]
Conclusion
The synthesis of isonitrosopropiophenone via the acid-catalyzed α-oximation of propiophenone with alkyl nitrites is a well-established and reliable method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain high yields of this valuable synthetic intermediate. Careful attention to safety precautions is paramount throughout the procedure. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.
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An In-Depth Technical Guide to the Physical Characteristics of 1-Phenyl-1,2,3-butanetrione 2-oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and spectroscopic properties of 1-Phenyl-1,2,3-butanetrione 2-oxime, also known by its synonym isonitrosobenzoylacetone. This compound is of significant interest in synthetic chemistry and drug discovery due to its versatile chemical nature. Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development.
Molecular and Chemical Identity
This compound is an organic compound with the systematic IUPAC name (2E)-2-(hydroxyimino)-1-phenylbutane-1,3-dione. Its chemical structure consists of a phenyl group attached to a butanetrione backbone, with an oxime functional group at the C2 position.
Table 1: Compound Identity and Key Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 6797-44-0 | [1] |
| Synonyms | Isonitrosobenzoylacetone, 1-Phenylbutane-1,2,3-trione 2-oxime, 2-Hydroxyimino-1-phenyl-1,3-butanedione | [1] |
Physicochemical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in various experimental setups.
Physical Appearance
While a specific description of the crystalline form is not widely documented in readily available literature, oximes are generally colorless crystalline solids.[2] The synthesis of related oximes often results in the formation of crystalline precipitates, suggesting that this compound is likely a crystalline solid at room temperature.
Thermal Properties
The melting and boiling points are fundamental physical constants that indicate the purity of a compound and the strength of its intermolecular forces.
Table 2: Thermal Properties of this compound
| Property | Value | Conditions | Source |
| Melting Point | 128 °C | Not specified | |
| Boiling Point | 357.149 °C | at 760 mmHg |
Solubility
The solubility of a compound is a crucial parameter for its use in solution-phase reactions, analytical techniques, and biological assays. While detailed solubility data for this compound in a wide range of solvents is not extensively published, general solubility characteristics of oximes can be inferred. Oximes are typically poorly soluble in water but show better solubility in organic solvents.[2] For experimental purposes, it is recommended to determine the solubility in the specific solvent system of interest.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For an oxime, characteristic stretching vibrations are expected for the O-H, C=N, and N-O bonds.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (oxime) | ~3600 |
| C=O (ketone) | ~1700-1725 |
| C=N (oxime) | ~1665 |
| N-O (oxime) | ~945 |
Note: These are approximate values based on typical ranges for oximes and ketones. Actual peak positions may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
-
Phenyl protons: Expected to appear in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl protons: Expected to appear as a singlet in the upfield region (δ 2.0-2.5 ppm).
-
Oxime proton (-OH): The chemical shift of the oxime proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet.
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl carbons (C=O): Expected to appear in the downfield region (δ 190-200 ppm).
-
Oxime carbon (C=N): Expected to appear around δ 150-160 ppm.
-
Phenyl carbons: Expected to appear in the aromatic region (δ 120-140 ppm).
-
Methyl carbon: Expected to appear in the upfield region (δ 20-30 ppm).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The phenyl group and the α,β-unsaturated carbonyl system in this compound are expected to give rise to characteristic UV absorptions. A study on the related compound isonitrosoacetophenone (C₈H₇NO₂) showed an absorption maximum at 278 nm in water.[3] It is plausible that this compound exhibits similar absorption characteristics, likely with a λmax in the UV region. The presence of conjugated systems influences the absorption peaks, often shifting them to longer wavelengths.
Experimental Protocols: Synthesis and Characterization
The synthesis of oximes is a well-established reaction in organic chemistry. A general and reliable method involves the condensation of a carbonyl compound with hydroxylamine.
Synthesis of this compound
Reaction Scheme:
Caption: General synthesis of an oxime from a ketone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-phenyl-1,2,3-butanetrione (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equivalents) and a base (e.g., pyridine or sodium acetate, 1.1-1.5 equivalents) to the solution. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or by the addition of water.
-
Isolation and Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it dissolves both the starting material and the reagents to a reasonable extent and has a suitable boiling point for the reaction.
-
Base: A mild base like pyridine or sodium acetate is used to liberate the free hydroxylamine from its hydrochloride salt without causing unwanted side reactions.
-
Reflux: Heating the reaction mixture increases the rate of the condensation reaction, leading to a higher yield in a shorter time.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
Crystal Structure
As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the crystal structure of this compound has not been found. The determination of its crystal system, space group, and unit cell dimensions would be a valuable contribution to the chemical community. In general, oximes are known to form hydrogen-bonded dimers in the solid state.
Safety and Handling
According to available safety data, this compound is classified as toxic if swallowed.[1] It may also cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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PubChem. 1,2,3-Butanetrione, 1-phenyl-, 2-oxime. National Center for Biotechnology Information. Available from: [Link]
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-
European Journal of Chemistry. An update and the crystal structure of 1,3-diphenyl-propan-2-one oxime. Available from: [Link]
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Introduction: The Pivotal Role of Isonitrosopropiophenone in Synthesis
An In-Depth Technical Guide to Isonitrosopropiophenone as a Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Isonitrosopropiophenone, also known by its IUPAC name (2E)-2-hydroxyimino-1-phenylpropan-1-one, is a crucial chemical intermediate that serves as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[] Its strategic importance lies in the versatile reactivity of its oxime and ketone functionalities, which allows for its conversion into a variety of downstream products. This guide provides a comprehensive overview of its synthesis, key reactions, and practical applications, with a focus on the underlying chemical principles and field-proven methodologies.
As an intermediate, isonitrosopropiophenone is not an end product itself but a critical precursor in multi-step synthetic pathways.[2][3] It is most notably recognized for its role in the production of phenylpropanolamine (PPA), a well-known sympathomimetic amine, and as a precursor to the cathinone backbone, which is fundamental to a class of psychoactive compounds.[4][5][6][7] The quality and purity of isonitrosopropiophenone directly influence the efficacy, safety, and cost-efficiency of the final drug product.
-
CAS Number: 119-51-7
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
Synonyms: 1-Phenyl-1,2-propanedione-2-oxime, α-Isonitrosopropiophenone, 2-(Hydroxyimino)propiophenone
Physicochemical Properties
A thorough understanding of the physical and chemical properties of isonitrosopropiophenone is essential for its handling, reaction optimization, and purification.
| Property | Value | Reference(s) |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 111–115 °C | [11][12] |
| Boiling Point | 292.5 °C at 760 mmHg | [12] |
| Molecular Weight | 163.173 g/mol | [12] |
| Density | 1.1 g/cm³ | [12] |
| Solubility | Soluble in methanol, toluene, and ether | [13] |
| LogP (Octanol/Water) | 1.719 | [14] |
Synthesis of Isonitrosopropiophenone: The Nitrosation of Propiophenone
The most reliable and widely documented method for preparing isonitrosopropiophenone is the acid-catalyzed nitrosation of propiophenone using an alkyl nitrite.[13][15] This reaction hinges on the formation of an enol or enolate intermediate from propiophenone, which then undergoes an electrophilic attack by a nitrosating agent.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Propiophenone: The starting ketone provides the core phenylpropane structure.
-
Alkyl Nitrite (e.g., Methyl Nitrite): This serves as the source of the nitroso group (-NO). Methyl nitrite is a gas and can be generated in situ for controlled addition, while higher boiling nitrites like butyl nitrite can be added as a liquid, which is often more convenient for smaller-scale preparations.[11][15]
-
Hydrogen Chloride (HCl): Gaseous HCl acts as the catalyst. Its primary role is to promote the tautomerization of propiophenone to its enol form. The enol is the nucleophilic species that attacks the electrophilic nitrosating agent, making this catalysis step essential for the reaction to proceed at a practical rate.[13][15]
-
Solvent (e.g., Diethyl Ether): A relatively non-polar, low-boiling solvent like ether is used to dissolve the propiophenone. Its low boiling point allows for gentle reflux during the exothermic reaction, helping to control the temperature.[13]
-
Alkaline Extraction (Sodium Hydroxide): Isonitrosopropiophenone is weakly acidic due to the oxime proton (-NOH). It can be deprotonated by a strong base like NaOH to form a water-soluble sodium salt. This property is exploited for purification, as it allows the product to be separated from the non-acidic, unreacted propiophenone which remains in the ether layer.[11][13]
-
Acidification (Hydrochloric Acid): After separation, the aqueous alkaline extract is acidified. This re-protonates the oxime, causing the purified isonitrosopropiophenone to precipitate out of the aqueous solution as a solid.[11][13]
Reaction Mechanism: Acid-Catalyzed Nitrosation
The diagram below illustrates the key steps in the formation of isonitrosopropiophenone.
Caption: Acid-catalyzed enol formation followed by electrophilic attack.
Experimental Protocol: Synthesis via Methyl Nitrite (Organic Syntheses Method)
This protocol is adapted from a well-established and validated procedure.[13] All operations should be conducted in a well-ventilated fume hood.
1. Apparatus Setup:
-
A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two gas delivery tubes.
-
One gas tube is connected to a methyl nitrite generator (an Erlenmeyer flask with a dropping funnel). The other is for the introduction of dry hydrogen chloride gas.
2. Reaction:
-
Dissolve propiophenone (3.5 moles) in ethyl ether (2.3 L) in the reaction flask.
-
Prepare the methyl nitrite generator with sodium nitrite (4 moles), methyl alcohol (4.5 moles), and water. The dropping funnel should contain dilute sulfuric acid.
-
Begin stirring the propiophenone solution and introduce a steady stream of dry hydrogen chloride gas.
-
Slowly add the sulfuric acid to the generator, allowing the gaseous methyl nitrite to bubble into the reaction mixture.
-
The reaction is exothermic; adjust the rate of methyl nitrite addition to maintain a gentle reflux of the ether. The addition typically takes about 4 hours.[13]
-
Continue stirring and passing HCl through the solution for 30 minutes after the nitrite addition is complete. The solution color will change from reddish-brown to clear yellow.[13]
3. Work-up and Purification:
-
Allow the reaction mixture to stand overnight.
-
Transfer the mixture to a separatory funnel and extract it repeatedly with 10% sodium hydroxide solution. The isonitrosopropiophenone salt will move to the aqueous layer. Continue extractions until the aqueous layer remains nearly colorless.[13]
-
Combine the alkaline extracts and pour them slowly into a stirred mixture of concentrated hydrochloric acid and ice.
-
The isonitrosopropiophenone will precipitate as a crystalline solid.
-
Filter the crystals using suction, wash with cold water, and air dry.
-
The crude product can be recrystallized from toluene to yield pure, snow-white crystals with a melting point of 112–113 °C.[11]
Synthesis Workflow
Caption: From reaction setup to final purification.
Applications as a Key Chemical Intermediate
The true value of isonitrosopropiophenone lies in its utility as a precursor to more complex molecules. Its reduction is the most common transformation, leading to valuable APIs and their building blocks.
Synthesis of Phenylpropanolamine (PPA)
The complete hydrogenation of isonitrosopropiophenone yields phenylpropanolamine (2-amino-1-phenyl-1-propanol), a process that requires three moles of hydrogen.[4] This transformation involves the reduction of both the oxime group to a primary amine and the ketone group to a secondary alcohol.
Reaction Pathway and By-products: The hydrogenation proceeds in stages. Incomplete reduction can lead to undesired by-products:
-
1 mole H₂: Forms the oximino alcohol (1-phenyl-1-hydroxy-2-propanone oxime).
-
2 moles H₂: Forms the amino ketone (cathinone).
-
3 moles H₂: Forms the desired amino alcohol (phenylpropanolamine).[4]
Optimizing catalyst and reaction conditions is crucial to drive the reaction to completion and maximize the yield of PPA.
Catalytic Hydrogenation Protocol: [4]
-
Catalyst: A mixed catalyst of platinum and palladium on an inert support (e.g., carbon) has been shown to be effective and reusable.[4]
-
Solvent: The reaction is typically carried out in methanol or ethanol.
-
Medium: Hydrogen chloride is dissolved in the solvent, with 1.5 to 3 moles of HCl per mole of isonitrosopropiophenone. The reaction produces the hydrochloride salt of PPA directly.[4]
-
Conditions: The reaction is run under hydrogen pressure (e.g., 50-70 psi) in a suitable pressure vessel with agitation.[4]
-
Work-up: After the reaction is complete, the catalyst is filtered off. The resulting solution, containing phenylpropanolamine hydrochloride, is concentrated and cooled to induce crystallization of the final product.[4]
Reduction Pathways Diagram
Caption: Stepwise reduction to cathinone and phenylpropanolamine.
Precursor to Cathinone and its Derivatives
As shown in the pathway above, the partial reduction of isonitrosopropiophenone (using 2 molar equivalents of hydrogen) stops at the amino ketone stage, yielding cathinone (2-amino-1-phenyl-1-propanone). Cathinone is the parent compound for a large class of synthetic stimulants known as substituted cathinones.[5][7] Therefore, isonitrosopropiophenone is a key starting material for research and development in this area of medicinal chemistry.
Synthesis of 1-Phenyl-1,2-propanedione
Isonitrosopropiophenone can be hydrolyzed under acidic conditions to yield 1-phenyl-1,2-propanedione (also known as acetylbenzoyl).[11] This reaction involves treating the isonitrosoketone with an acid like 10% sulfuric acid followed by steam distillation to isolate the resulting diketone.[11]
Analytical Characterization
To ensure quality control, the identity and purity of synthesized isonitrosopropiophenone must be verified.
-
Melting Point: A sharp melting point in the range of 112-115 °C is a strong indicator of purity.
-
Chromatography: Gas chromatography (GC) is suitable for assessing purity, with typical specifications being >98.0%. High-performance liquid chromatography (HPLC) can also be used, though care must be taken with mobile phase selection to avoid degradation of the analyte.[16]
-
Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of key functional groups (C=O, C=N, O-H). Mass spectrometry (MS) will show a molecular ion peak corresponding to its molecular weight (163.17 m/z).[10]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols are mandatory.
-
Hazards: Isonitrosopropiophenone is considered a hazardous substance. It may cause skin sensitization upon contact.[17] Ingestion may be harmful, especially to individuals with pre-existing organ damage.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust generation, a respirator should be used.[18]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. Keep away from incompatible materials such as strong oxidizing agents.[18]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, alert personnel, control contact, and prevent the material from entering drains.[17]
-
First Aid: In case of skin contact, rinse with water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[18]
Conclusion
Isonitrosopropiophenone stands as a testament to the pivotal role of intermediates in modern drug development and organic synthesis. Its straightforward, high-yielding synthesis from propiophenone, combined with its versatile reactivity, makes it an indispensable precursor for a range of valuable compounds, most notably phenylpropanolamine and cathinone derivatives. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements—as detailed in this guide—is essential for any scientist or researcher working to leverage its synthetic potential.
References
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Hartung, W. H., & Crossley, F. (1943). Isonitrosopropiophenone. Organic Syntheses, 23, 44. Available at: [Link]
- Wilbert, G., & Sosis, P. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent No. 3,028,429. Washington, DC: U.S. Patent and Trademark Office.
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Sciencemadness.org. (n.d.). ISONITROSOPROPIOPHENONE. Retrieved from Sciencemadness Library. Available at: [Link]
- Gokhale, U. B., et al. (2006). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. European Patent No. EP1735266B1.
- Wilbert, G., & Sosis, P. (1963). Method of producing isonitrosopropiophenone. U.S. Patent No. 3,090,812. Washington, DC: U.S. Patent and Trademark Office.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9566063, 1-Phenyl-1,2-propanedione-2-oxime. PubChem. Available at: [Link]
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Chemsrc. (n.d.). 2-Isonitrosopropiophenone. Retrieved from Chemsrc.com. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7). Retrieved from Chemeo.com. Available at: [Link]
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Zawadzki, M., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4295. Available at: [Link]
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Gannon, B. M., et al. (2019). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Pharmacology Biochemistry and Behavior, 184, 172744. Available at: [Link]
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ZM Silane Limited. (n.d.). Organic Synthesis Drug Intermediates. Retrieved from Zmsilane.com. Available at: [Link]
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NIST. (n.d.). 1,2-Propanedione, 1-phenyl-, 2-oxime. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from Mlunias.com. Available at: [Link]
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Wikipedia. (n.d.). Substituted cathinone. Retrieved from Wikipedia.org. Available at: [Link]
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Valente, M. J., et al. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. International Journal of Molecular Sciences, 21(4), 1370. Available at: [Link]
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ZM Silane Limited. (n.d.). Drug Synthesis Intermediate Classification And Usage. Retrieved from Zmsilane.com. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione.com. Available at: [Link]
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Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
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Solubility Profile of Isonitrosopropiophenone in Organic Solvents: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of α-Isonitrosopropiophenone (CAS 119-51-7), a key intermediate in various chemical syntheses. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles that govern its solubility. We will dissect the molecular structure of isonitrosopropiophenone to make informed predictions, present a robust experimental framework for empirical solubility determination, and discuss the practical implications of these findings for purification, reaction optimization, and formulation development. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of solvent selection for this compound.
Introduction: The Critical Role of Solubility
α-Isonitrosopropiophenone, also known as 2-hydroxyimino-1-phenylpropan-1-one, is a versatile building block in organic chemistry.[1] Its utility in reactions such as Sonogashira couplings and Beckmann rearrangements makes it a compound of significant interest.[2] The success of these synthetic routes, as well as the efficiency of subsequent purification and formulation processes, is fundamentally dictated by the compound's interaction with solvents. A poorly chosen solvent can lead to low reaction yields, difficult purifications, or failed crystallization attempts. Therefore, a thorough understanding of isonitrosopropiophenone's solubility is not merely academic; it is a prerequisite for efficient and scalable chemical development.
Physicochemical Profile of Isonitrosopropiophenone
To understand how a compound dissolves, we must first understand the compound itself. The key physicochemical properties of isonitrosopropiophenone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 119-51-7 | [1][3] |
| Molecular Formula | C₉H₉NO₂ | [1][4] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 112-115 °C | [3] |
| Alternate Names | 1-phenyl-1,2-propanedione-2-oxime, 2-Hydroxyiminopropiophenone | [1] |
The structure features a nonpolar phenyl ring, a polar ketone group, and an oxime functional group. This combination of functionalities is the primary determinant of its solubility behavior.
Caption: Key structural features governing the solubility of Isonitrosopropiophenone.
Theoretical Framework & Predictive Analysis
The foundational principle governing solubility is "like dissolves like."[5] This means that solvents and solutes with similar polarities and intermolecular forces will be miscible. Isonitrosopropiophenone is an interesting case due to its amphipathic nature, possessing both nonpolar and polar regions.
-
Nonpolar Interactions: The phenyl group is hydrophobic and will favor interactions with nonpolar, aromatic, or weakly polar solvents (e.g., toluene, diethyl ether) through van der Waals forces.
-
Polar Interactions: The ketone and, more significantly, the oxime functionalities introduce polarity. The oxygen and nitrogen atoms are hydrogen bond acceptors, while the oxime's hydroxyl group (-OH) is a hydrogen bond donor. This allows for strong interactions with polar protic (e.g., alcohols) and polar aprotic (e.g., acetone) solvents.[6]
-
Acidic Character: The oxime proton is weakly acidic. This is demonstrated in its synthesis, where the product is extracted from an ether solution into an aqueous sodium hydroxide solution, forming a water-soluble salt.[7] This property is crucial for certain extraction and purification strategies.
Based on this analysis, we can predict its relative solubility in a range of common laboratory solvents.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | 0.1 | Low | Dominated by nonpolar forces, but lacks strong interactions with the polar functional groups. |
| Toluene | Nonpolar Aromatic | 2.4 | Moderate to High | Aromatic stacking with the phenyl ring is favorable. A known recrystallization solvent.[7] |
| Diethyl Ether | Weakly Polar | 2.8 | Moderate | Balances interaction with the nonpolar ring and some dipole interaction with polar groups.[7] |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | Good balance of moderate polarity and hydrogen bond accepting capability. |
| Acetone | Polar Aprotic | 5.1 | High | Strong hydrogen bond acceptor for the oxime proton and good dipole-dipole interactions.[6] |
| Ethanol | Polar Protic | 4.3 | High | Acts as both a hydrogen bond donor and acceptor, interacting strongly with the oxime group. |
| Methanol | Polar Protic | 5.1 | High | Similar to ethanol but more polar. Confirmed to be a good solvent. |
| Water | Polar Protic | 10.2 | Very Low | The large nonpolar phenyl group dominates, making it poorly soluble in water despite H-bonding ability.[8] |
| 5% aq. NaOH | Aqueous Base | N/A | High (Reacts) | Deprotonation of the oxime forms a water-soluble sodium salt.[7][8] |
| 5% aq. HCl | Aqueous Acid | N/A | Very Low | The compound is not basic and will not form a soluble salt in acid.[8] |
Experimental Protocol for Solubility Determination
While predictions are a valuable starting point, they must be confirmed empirically. The following protocols provide a systematic approach to determining solubility.
Workflow for Solubility Screening
Caption: A systematic workflow for qualitative and recrystallization solvent screening.
Step-by-Step Protocol for Qualitative Testing
This method quickly classifies solubility in various solvents at room and elevated temperatures.[8][9]
-
Preparation: Accurately weigh approximately 25 mg of isonitrosopropiophenone into a series of clean, dry 13x100 mm test tubes. Label each tube with a different test solvent.
-
Initial Solvent Addition: To the first tube, add the corresponding solvent in 0.25 mL increments. After each addition, vortex or shake the tube vigorously for 30 seconds.
-
Room Temperature Observation: Observe the mixture. If the solid dissolves completely after adding a total of 1.5 mL, it is considered "soluble" in that solvent at room temperature. Record the volume of solvent required.
-
Insolubility Check: If the solid does not dissolve after 1.5 mL of solvent has been added, it can be classified as "sparingly soluble" or "insoluble."
-
Hot Solubility Test: For tubes where the compound was sparingly soluble or insoluble, gently warm the test tube in a water bath (~60-70°C). Causality Check: Heating increases the kinetic energy of the system, helping to overcome the lattice energy of the crystal and promoting dissolution.[10][11]
-
Observation and Recrystallization Potential:
-
If the compound dissolves upon heating, it is a potential candidate for recrystallization.
-
Allow the tube to cool slowly to room temperature, then place it in an ice-water bath.
-
The formation of a significant amount of precipitate or crystals upon cooling indicates an excellent solvent for recrystallization.[12]
-
-
Documentation: Record all observations in a data sheet.
Applications in Research and Development
-
Purification (Recrystallization): The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[11] The experimental data from Protocol 4.2 directly identifies such solvents. Based on literature, toluene is a confirmed solvent for this purpose.[7] Ethanol/water or acetone/hexane mixed solvent systems may also prove effective.[11]
-
Reaction Chemistry: For homogeneous reactions, a solvent that completely dissolves both isonitrosopropiophenone and other reactants is required. Acetone, ethanol, and methanol are strong candidates based on our analysis.
-
Extraction: The acidic nature of the oxime allows for straightforward purification. The compound can be dissolved in a water-immiscible organic solvent (like diethyl ether) and washed with an aqueous base (like 10% NaOH) to remove non-acidic impurities. The isonitrosopropiophenone will move into the aqueous layer as its salt.[7] Re-acidification of the aqueous layer will then precipitate the pure product.
Conclusion
The solubility of isonitrosopropiophenone is a direct consequence of its molecular structure—a balance between a nonpolar phenyl ring and polar carbonyl and oxime groups. While theoretical predictions point towards high solubility in polar solvents like alcohols and acetone, and moderate solubility in aromatic solvents like toluene, these must be empirically verified. The systematic experimental workflow provided in this guide enables researchers to efficiently screen solvents, identify optimal candidates for purification and reactions, and leverage the compound's acidic nature for advanced separation techniques. This foundational knowledge is paramount for the successful and scalable application of this important chemical intermediate.
References
- Sanz-Medel, A. (2005).
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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- Stenutz. (2E)-2-hydroxyimino-1-phenylpropan-1-one.
- Matrix Fine Chemicals. 2-(N-HYDROXYIMINO)-1-PHENYLPROPAN-1-ONE.
- Isonitrosopropiophenone. Organic Syntheses Procedure.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Phenyl-1,2,3-butanetrione 2-oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,2,3-butanetrione 2-oxime is a multifaceted organic compound with significant potential in synthetic chemistry and as a building block in drug discovery. Its utility is intrinsically linked to its chemical stability, particularly its response to thermal stress. This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of this compound. While direct, in-depth thermal analysis data for this specific molecule is limited in publicly accessible literature, this guide synthesizes established principles of oxime chemistry, data from structurally analogous compounds, and state-of-the-art analytical methodologies to present a robust and scientifically grounded overview. We will explore the theoretical underpinnings of its thermal behavior, propose likely decomposition mechanisms, and provide detailed experimental protocols for its analysis. This document is intended to be an essential resource for researchers and professionals working with or developing applications for this and similar α-oximino ketones.
Introduction to this compound: A Molecule of Interest
This compound belongs to the class of α-oximino ketones, characterized by an oxime functional group adjacent to a carbonyl group. This structural arrangement imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry. In the context of drug development, the oxime moiety is a recognized pharmacophore, and its derivatives are explored for a range of biological activities.
A thorough understanding of the thermal stability of this compound is paramount for several key reasons:
-
Safe Handling and Storage: Uncontrolled decomposition of chemical compounds can lead to the generation of hazardous byproducts and potentially explosive events.[1]
-
Process Optimization: In chemical synthesis, temperature is a critical parameter. Knowledge of the decomposition threshold allows for the optimization of reaction conditions to maximize yield and minimize impurity formation.
-
Pharmaceutical Development: For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a critical quality attribute that influences shelf-life, formulation strategies, and regulatory approval.
This guide will delve into the core aspects of the thermal behavior of this compound, providing both theoretical insights and practical, field-proven methodologies for its assessment.
Theoretical Framework: Understanding the Thermal Decomposition of α-Oximino Ketones
The thermal decomposition of oximes can be a complex process, often proceeding through multiple pathways simultaneously. For this compound, two primary decomposition routes are anticipated: the Beckmann rearrangement and fragmentation reactions.
The Beckmann Rearrangement: A Classic Transformation
The Beckmann rearrangement is a well-established acid-catalyzed or thermally-induced reaction of oximes that converts them into amides.[2][3][4][5][6] The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group.
For this compound, two possible Beckmann rearrangement products can be envisioned, depending on which group (the phenylacetyl group or the methyl group) migrates. The migratory aptitude of these groups will influence the product distribution. Generally, aryl groups have a higher migratory aptitude than alkyl groups.
Caption: Proposed Beckmann rearrangement pathways for this compound.
Fragmentation Pathways: Cleavage of the N-O Bond
In addition to rearrangement, thermal stress can induce homolytic or heterolytic cleavage of the relatively weak N-O bond in the oxime functionality. This can lead to the formation of various smaller, volatile molecules. Studies on structurally similar fluoroalkyl-containing 1,2,3-propanetrione 2-oximes have shown that under gas chromatography-mass spectrometry (GC-MS) conditions, they can undergo thermal decomposition to form 2-aryl-2-oxoethanenitriles.[7] This suggests a fragmentation pathway involving the loss of the acetyl group and subsequent rearrangement.
Caption: A plausible fragmentation pathway for this compound.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in conjunction (simultaneous TGA-DSC). To identify the decomposition products, hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[8][9] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and other phase transitions.[8][9] When used together, these techniques provide a powerful tool for characterizing the thermal behavior of a compound.
Trustworthiness: The protocols described below are designed to be self-validating through the use of calibrated instrumentation, appropriate atmospheric control, and the analysis of data from multiple heating rates to allow for kinetic analysis.
Experimental Protocol: TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic crucible.
-
Atmosphere: Purge the instrument with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
From the DSC curve, identify endothermic and exothermic events, such as melting and decomposition.
-
Utilize model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy of decomposition from the data obtained at different heating rates.[12]
-
Anticipated Results:
| Parameter | Anticipated Value/Observation | Significance |
| Melting Point (Tm) | A sharp endothermic peak in the DSC curve prior to decomposition. | Indicates the transition from the solid to the liquid phase and is a key physical property. |
| Decomposition Onset (Tonset) | The temperature at which significant mass loss begins in the TGA curve. Likely to be in the range of 150-250 °C for similar oxime compounds. | Defines the upper limit of the compound's thermal stability under the experimental conditions. |
| Mass Loss Steps | One or more distinct mass loss steps in the TGA curve. | Suggests a multi-stage decomposition process, with each step corresponding to the loss of specific fragments. |
| DSC Events during Decomposition | May show either endothermic or exothermic peaks corresponding to the mass loss events, indicating the nature of the decomposition reactions. | An exothermic decomposition can indicate a runaway reaction potential, which is a critical safety consideration. |
| Activation Energy (Ea) | Calculated from multi-heating rate TGA data. | A higher activation energy indicates a greater energy barrier for decomposition and thus higher thermal stability. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Expertise & Experience: Py-GC-MS is a powerful analytical technique for identifying the decomposition products of non-volatile materials.[13][14][15][16][17] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Trustworthiness: This protocol ensures the reliable identification of decomposition products through the use of a well-characterized GC column, a calibrated mass spectrometer, and comparison of the resulting mass spectra with established libraries.
Experimental Protocol: Py-GC-MS Analysis
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature to a value determined from the TGA data to be within the decomposition range (e.g., 300 °C, and a higher temperature such as 600 °C to investigate secondary decomposition).
-
GC: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.
-
MS: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-550.
-
-
Sample Preparation: Place a small amount (approximately 100 µg) of this compound into a pyrolysis sample cup.
-
Analysis: Introduce the sample cup into the pyrolyzer. The volatile decomposition products are swept into the GC-MS for separation and analysis.
-
Data Interpretation: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
Anticipated Decomposition Products:
Based on the proposed decomposition pathways, the following products may be identified:
-
From Beckmann Rearrangement: N-(phenylacetyl)acetamide and N-methyl-2-oxo-2-phenylacetamide.
-
From Fragmentation: Phenylglyoxylonitrile, acetic acid, and other smaller fragments.
-
Other Potential Products: Benzoic acid, benzonitrile, and various phenyl-containing compounds resulting from further degradation at higher temperatures.
Caption: A comprehensive experimental workflow for assessing thermal stability.
Implications for Drug Development and Chemical Synthesis
The thermal stability profile of this compound has direct and significant implications for its practical applications:
-
Synthesis and Purification: Knowledge of the decomposition temperature allows for the selection of appropriate reaction and purification temperatures (e.g., distillation, recrystallization) to avoid degradation and the formation of impurities.
-
Formulation Studies: For pharmaceutical applications, the thermal stability of an API or intermediate is a critical factor in choosing excipients and manufacturing processes (e.g., granulation, tableting, lyophilization). Incompatibility with excipients at elevated temperatures can be screened for using TGA-DSC.
-
Stability and Shelf-life: The kinetic data obtained from thermal analysis can be used to predict the long-term stability of the compound under various storage conditions, which is a regulatory requirement for pharmaceutical products.
-
Safety Assessment: A low onset of decomposition, particularly if it is an exothermic process, raises safety concerns that must be addressed in process development and scale-up.
Conclusion
While a dedicated body of literature on the thermal decomposition of this compound is not extensive, a scientifically robust understanding of its behavior can be constructed through the application of fundamental principles of oxime chemistry and the analysis of structurally related compounds. The primary decomposition pathways are likely to involve the Beckmann rearrangement and fragmentation reactions. A comprehensive experimental approach utilizing TGA-DSC for stability and kinetic analysis, coupled with Py-GC-MS for product identification, is essential for a complete characterization. The insights gained from such studies are critical for the safe and effective use of this versatile molecule in both chemical synthesis and the development of new pharmaceutical agents. This guide provides the theoretical framework and practical methodologies to empower researchers and professionals in this endeavor.
References
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Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Beckmann rearrangement. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Oxime. Retrieved January 21, 2026, from [Link]
-
Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Boltacheva, E. V., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71(7), 1465-1476. Retrieved January 21, 2026, from [Link]
-
Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (n.d.). Oximes. Retrieved January 21, 2026, from [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry. Retrieved January 21, 2026, from [Link]
-
ChemTube3D. (n.d.). Oxime formation. University of Liverpool. Retrieved January 21, 2026, from [Link]
-
Determination of diacetyl with spectrophotometry and thermal-lens spectrometry. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2024). Urea. Retrieved January 21, 2026, from [Link]
-
Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s. (1995). Journal of Materials Chemistry. Retrieved January 21, 2026, from [Link]
-
Thermal Analysis. (2021). SlideShare. Retrieved January 21, 2026, from [Link]
-
Colorimetric determination of urea using diacetyl monoxime with strong acids. (2018). PLOS ONE. Retrieved January 21, 2026, from [Link]
-
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved January 21, 2026, from [Link]
-
Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. (2022). LCGC International. Retrieved January 21, 2026, from [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. (2017). Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Synthesis and properties of the α-keto acids. (1983). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent advances in the synthesis of α-amino ketones. (2021). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2018). Nature Communications. Retrieved January 21, 2026, from [Link]
- Process for the preparation of ketoximes. (1992). Google Patents.
-
The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime. (1987). PubMed. Retrieved January 21, 2026, from [Link]
-
Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Inorganic Chemistry Journal. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Pyrolysis: Expanding the Characterization Options of GC and GCMS. (2022). YouTube. Retrieved January 21, 2026, from [Link]
-
A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. (2018). Nature Communications. Retrieved January 21, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 21, 2026, from [Link]
-
Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). (1994). National Toxicology Program. Retrieved January 21, 2026, from [Link]
-
Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Note: Colorimetric Determination of Urea Using Isonitrosopropiophenone
Introduction
Urea is a primary metabolic byproduct of protein catabolism in mammals, and its quantification in biological fluids is a cornerstone of clinical diagnostics and biomedical research, primarily for assessing renal function.[1] The colorimetric determination of urea offers a straightforward and accessible method for researchers. Among the various colorimetric approaches, the reaction of urea with isonitrosopropiophenone (INPP) in a strongly acidic medium provides a sensitive and reliable assay. This application note provides a detailed protocol for the quantification of urea using INPP, delving into the chemical principles, experimental workflow, and data analysis. The methodology is particularly relevant for researchers in drug development and life sciences requiring a robust method for urea measurement in various sample types.
Principle of the Assay
The assay is based on the condensation reaction between urea and isonitrosopropiophenone in a hot acidic environment. This reaction leads to the formation of a colored chromophore. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of urea in the sample. The use of a strong acid mixture, typically sulfuric acid and phosphoric acid, is crucial for catalyzing the reaction and ensuring optimal color development.[2][3] The reaction requires heating to proceed to completion.[4]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Isonitrosopropiophenone (INPP) | Sigma-Aldrich | 119-51-7 |
| Sulfuric Acid (H₂SO₄), ACS Grade | Fisher Scientific | A300-500 |
| Phosphoric Acid (H₃PO₄), 85% | Fisher Scientific | A242-500 |
| Urea, Analytical Standard | Sigma-Aldrich | U5378 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | D128-500 |
| Deionized Water (ddH₂O) | In-house | N/A |
Note: Equivalent reagents from other suppliers can be used.
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Heating block or water bath capable of maintaining 100°C
-
Vortex mixer
-
Calibrated pipettes
-
Glass test tubes or 96-well microplates
Reagent Preparation
1. Acid Reagent (H₂SO₄/H₃PO₄ Mixture):
-
In a fume hood, carefully add 1 part concentrated sulfuric acid to 3 parts of 85% phosphoric acid.
-
Slowly add 7 parts of deionized water. The solution will become hot; allow it to cool to room temperature before use.
-
Caution: Always add acid to water, never the other way around. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
2. Isonitrosopropiophenone (INPP) Stock Solution (4.5% w/v):
-
Dissolve 0.45 g of isonitrosopropiophenone in 10 mL of DMSO.[2]
-
Vortex thoroughly until fully dissolved. This solution should be prepared fresh.
-
Note: Using DMSO as the solvent helps to prevent the precipitation of INPP that can occur when using ethanol.[2]
3. Urea Standard Stock Solution (100 mM):
-
Dissolve 60.06 mg of urea in 10 mL of deionized water to create a 100 mM stock solution.
-
This stock solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.
4. Urea Working Standards:
-
Prepare a series of urea standards by diluting the 100 mM stock solution with deionized water. A typical concentration range for the standard curve is 0 to 10 mM.
| Standard Concentration (mM) | Volume of 100 mM Urea Stock (µL) | Volume of ddH₂O (µL) |
| 10 | 100 | 900 |
| 8 | 80 | 920 |
| 6 | 60 | 940 |
| 4 | 40 | 960 |
| 2 | 20 | 980 |
| 1 | 10 | 990 |
| 0 (Blank) | 0 | 1000 |
Experimental Protocol
The following protocol is optimized for a final reaction volume that can be measured in a standard spectrophotometer cuvette or a 96-well plate.
Caption: Experimental workflow for the colorimetric determination of urea.
Step-by-Step Procedure:
-
Sample Preparation: Prepare your biological samples. Serum or plasma may require deproteinization, and urine samples should be diluted to fall within the range of the standard curve.
-
Assay Setup: Label a series of glass test tubes for your blank, standards, and unknown samples.
-
Pipetting: To each tube, add 50 µL of the appropriate standard or sample.
-
Reagent Addition:
-
Add 1.5 mL of the Acid Reagent to each tube.
-
Add 150 µL of the 4.5% INPP solution to each tube.
-
-
Mixing: Vortex each tube immediately after adding the reagents to ensure thorough mixing.
-
Incubation: Place the tubes in a heating block or boiling water bath at 100°C for 60 minutes.[4] Ensure the tubes are loosely capped to prevent evaporation and pressure buildup.
-
Cooling: After incubation, remove the tubes and allow them to cool to room temperature for at least 10 minutes.
-
Measurement: Measure the absorbance of each sample at 540 nm using a spectrophotometer, using the blank (0 mM urea) to zero the instrument.[2]
Data Analysis and Results
-
Standard Curve: Plot the absorbance values (Y-axis) obtained for the urea standards against their corresponding concentrations in mM (X-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the urea concentration, and 'c' is the y-intercept. The R² value should be ≥ 0.99 for a valid assay.
Table of Expected Results for a Standard Curve:
| Urea Concentration (mM) | Absorbance at 540 nm (AU) |
| 0 | 0.000 |
| 1 | 0.152 |
| 2 | 0.301 |
| 4 | 0.598 |
| 6 | 0.889 |
| 8 | 1.185 |
| 10 | 1.476 |
| Note: These are example data; actual results may vary. |
-
Calculation of Urea Concentration in Samples: Use the equation from the linear regression to calculate the urea concentration in your unknown samples.
-
Urea Concentration (mM) = (Absorbance of Sample - y-intercept) / slope
-
Remember to account for any dilution factors used during sample preparation.
-
Troubleshooting and Scientific Considerations
Reaction Mechanism and Specificity:
The reaction between urea and isonitrosopropiophenone is a complex condensation reaction that is not fully elucidated in all literature but is understood to result in a colored cyclic product.
Caption: Simplified reaction scheme for urea and INPP.
Potential Interferences:
-
Precipitation: As noted, INPP can precipitate out of solution, especially when dissolved in ethanol. Using DMSO as a solvent and preparing the reagent fresh can mitigate this issue.[2] If a precipitate forms during the reaction, it is often due to an excess of INPP.[2]
-
Sample Matrix Effects: High concentrations of proteins or other substances in biological samples can interfere with the assay. Deproteinization of samples (e.g., using a spin filter) may be necessary.
-
Other Compounds: Compounds with a similar chemical structure to urea may potentially cross-react. It is advisable to run a sample blank (sample without INPP) to check for interfering colors in the sample matrix. Compounds with adjacent nucleophilic and electrophilic functions, such as catechol, have been noted as potential interferents.[4]
Assay Optimization:
-
Incubation Time and Temperature: The incubation time and temperature are critical parameters. Insufficient heating will result in incomplete color development, while excessive heating may lead to the degradation of the chromophore. The recommended 60 minutes at 100°C should be consistently applied.
-
Light Sensitivity: The reaction product may be light-sensitive. It is good practice to keep the samples protected from direct light after the heating step.[5]
Conclusion
The isonitrosopropiophenone method provides a reliable and sensitive means for the colorimetric determination of urea. By carefully preparing reagents, adhering to the optimized protocol, and being mindful of potential interferences, researchers can obtain accurate and reproducible results. This application note serves as a comprehensive guide for the successful implementation of this assay in a laboratory setting.
References
- Corraliza, I. M., Campo, M. L., Soler, G., & Arévalo, M. A. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of Immunological Methods, 174(1-2), 231–235.
- Jung, D. H., Kim, J. H., Lee, H. R., & Kim, J. H. (2007). A sensitive and rapid colorimetric assay for urea using o-phthalaldehyde. Analytical Biochemistry, 361(2), 245–250.
-
Bordage, S., Pham, T. N., Zedet, A., Gugglielmoni, G., Duez, H., Lassalle, G., & Carlier, A. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. RSC Medicinal Chemistry, 15(2), 435-444. [Link]
-
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). [Link]
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ResearchGate. (2013). Arginase activity assay in serum samples of cancer patients. [Link]
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Keenan, K. (n.d.). 1 Enzyme and Protein Assays. [Link]
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Planta Med. (2016). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Micr. [Link]
- Google Patents. (n.d.). WO2017086421A1 - Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method.
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Synthesis of cyclometalated iridium(III) complexes with 1-Phenyl-1,2,3-butanetrione 2-oxime
An Application Guide for the Synthesis and Characterization of Cyclometalated Iridium(III) Complexes with 1-Phenyl-1,2,3-butanetrione 2-oxime
Introduction: The Allure of Cyclometalated Iridium(III) Complexes
Cyclometalated iridium(III) complexes stand at the forefront of modern coordination chemistry, prized for their exceptional photophysical properties and diverse applications.[1] The strong spin-orbit coupling induced by the heavy iridium atom facilitates highly efficient intersystem crossing from singlet to triplet excited states, leading to robust phosphorescence.[2] This intrinsic luminescence, combined with tunable emission wavelengths and high quantum yields, makes them ideal candidates for organic light-emitting diodes (OLEDs), chemical sensors, photoredox catalysts, and, critically for this guide, bioimaging and therapeutic agents.[1][2]
Unlike many organic fluorophores, these iridium complexes exhibit enhanced photostability, large Stokes shifts, and long-lived emissions, which are advantageous for time-resolved imaging techniques that minimize background autofluorescence.[1] In the realm of drug development, they have emerged as promising agents for photodynamic therapy (PDT) and chemotherapy.[3][4] Their mode of action often involves the generation of cytotoxic reactive oxygen species (ROS) or the disruption of critical cellular processes like mitochondrial function, offering alternatives to traditional platinum-based drugs.[3][5]
This guide provides a detailed protocol for the synthesis of a representative cyclometalated iridium(III) complex, [Ir(ppy)₂(pbo)], where ppy is the classic cyclometalating ligand 2-phenylpyridine and pbo is the ancillary ligand this compound. The pbo ligand is of particular interest due to its α-oxime keto moiety, which provides a bidentate N,O-coordination environment. The protocol follows the well-established and robust two-step synthetic strategy: the initial formation of a chloro-bridged iridium dimer, followed by the reaction with the ancillary pbo ligand. We will delve into the rationale behind each step, detailed characterization methodologies, and the potential applications of the final product.
Part 1: Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach is standard for preparing heteroleptic iridium(III) complexes, as it provides a stable, well-characterized intermediate (the dimer) that can be subsequently reacted with a variety of ancillary ligands to generate a library of complexes.
-
Stage 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(ppy)₂(μ-Cl)]₂. This step involves the cyclometalation of iridium(III) chloride hydrate with two equivalents of 2-phenylpyridine (Hppy). The reaction is typically performed in a high-boiling solvent mixture to overcome the activation energy for the C-H bond cleavage necessary for the formation of the Ir-C bond.[6]
-
Stage 2: Synthesis of the Mononuclear Complex, [Ir(ppy)₂(pbo)]. The chloro-bridges of the dimer are cleaved by the ancillary ligand, this compound (Hpbo). A weak base is typically added to facilitate the deprotonation of the oxime hydroxyl group, promoting its coordination to the iridium center.[7]
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂
This protocol is a cornerstone of iridium chemistry, producing the essential precursor for a vast array of mononuclear complexes.
Rationale:
-
Solvent System: A 3:1 mixture of 2-ethoxyethanol and water is a conventional choice.[6] 2-ethoxyethanol is a high-boiling point solvent (135 °C) that provides the necessary thermal energy to drive the endergonic C-H activation and cyclometalation. Water helps to dissolve the iridium(III) chloride hydrate precursor.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the reactants and intermediates at high temperatures.
-
Reaction Time: A prolonged reaction time (typically 24 hours) is often necessary to ensure complete conversion to the dimer, which precipitates out of the solution as it forms.
Step-by-Step Methodology:
-
Combine iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 mmol) and 2-phenylpyridine (2.2 mmol, 2.2 equivalents) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).
-
Purge the flask with argon for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 110 °C and allow it to reflux under argon with vigorous stirring for 24 hours. A yellow-orange precipitate will form as the reaction progresses.
-
After 24 hours, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with water (2 x 20 mL), methanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL) to remove unreacted starting materials and solvent residues.
-
Dry the resulting yellow-orange powder under vacuum. The dimer is typically used in the next step without further purification.[6]
Protocol 2.2: Synthesis of the Mononuclear Complex, [Ir(ppy)₂(pbo)]
Rationale:
-
Ligand Exchange: The ancillary ligand, Hpbo, displaces the bridging chlorides to form the more thermodynamically stable mononuclear complex.
-
Base: Sodium carbonate (Na₂CO₃) acts as a mild base to deprotonate the oxime's hydroxyl group (-NOH). The resulting oximate (-NO⁻) is a stronger nucleophile, facilitating coordination to the positively charged iridium center.
-
Solvent: A mixture of dichloromethane (DCM) and methanol is often used. DCM is excellent for dissolving the dimer, while methanol helps to dissolve the ancillary ligand and the base.
Step-by-Step Methodology:
-
Suspend the chloro-bridged dimer [Ir(ppy)₂(μ-Cl)]₂ (0.5 mmol) in a mixture of DCM (30 mL) and methanol (10 mL) in a 100 mL round-bottom flask with a stir bar and condenser.
-
Add this compound (Hpbo, 1.1 mmol, 2.2 equivalents relative to the dimer) to the suspension.
-
Add anhydrous sodium carbonate (Na₂CO₃, 2.5 mmol, 5 equivalents) to the mixture.
-
Heat the reaction to reflux (around 40-45 °C) and stir for 12-18 hours under an argon atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the dimer spot and the appearance of a new, typically highly luminescent, product spot.
-
After cooling to room temperature, filter the mixture to remove the inorganic base and any insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane or DCM in hexane. The desired product band is usually brightly colored and phosphorescent under UV light.
-
Collect the appropriate fractions, combine them, and remove the solvent to yield the final complex as a crystalline solid.
Part 3: Characterization and Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.[8][9]
Structural Elucidation
-
NMR Spectroscopy (¹H, ¹³C): This is the primary tool for confirming the structure in solution. In the ¹H NMR spectrum, the disappearance of the oxime -OH proton signal and the coordination-induced shifts of the aromatic protons on both the ppy and pbo ligands confirm complex formation. The complex, being asymmetric, should display distinct signals for each proton on the two inequivalent ppy ligands.[8]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry provides definitive confirmation of the molecular weight. The spectrum will show a characteristic isotopic pattern for the [M+H]⁺ or [M+Na]⁺ ion, which is unique to iridium, confirming the elemental composition.[2]
-
X-ray Crystallography: Obtaining a single crystal suitable for X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the iridium center (which is expected to be distorted octahedral).[8][9]
Photophysical and Electrochemical Properties
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is expected to show intense bands in the UV region (< 350 nm) corresponding to spin-allowed π-π* intraligand transitions (¹LC) on both the ppy and pbo ligands.[3] In the visible region (380-500 nm), weaker, broader bands corresponding to spin-allowed and spin-forbidden metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions will appear.[1][2] These MLCT bands are characteristic of cyclometalated iridium complexes.
-
Photoluminescence (PL) Spectroscopy: Upon excitation into the absorption bands, the complex is expected to exhibit strong phosphorescence. The emission spectrum will typically be a broad, featureless band in the green-to-red region of the visible spectrum (e.g., 550-650 nm).[6] The emission originates from the triplet excited state (a mixture of ³MLCT and ³LC states).[10] Key parameters to measure are the emission maximum (λₑₘ), the photoluminescence quantum yield (Φ), and the excited-state lifetime (τ).[6]
-
Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of the complex, providing insight into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For these complexes, the HOMO is typically located on the iridium center and the phenyl ring of the ppy ligand, while the LUMO is on the pyridine ring of the ppy ligand and the ancillary ligand.[2][10]
| Parameter | Technique | Expected Result / Information Gained |
| Molecular Structure | ¹H, ¹³C NMR | Confirms ligand coordination and purity. Shows distinct signals for asymmetric ligands. |
| Molecular Weight | ESI-MS | Confirms mass and characteristic iridium isotopic pattern. |
| Definitive Structure | X-ray Diffraction | Provides precise bond lengths, angles, and coordination geometry.[8] |
| Electronic Transitions | UV-Vis Absorption | Shows ¹LC (ligand-centered) and ¹'³MLCT (metal-to-ligand charge transfer) bands.[2] |
| Emissive Properties | PL Spectroscopy | Determines emission maximum (color), quantum yield (brightness), and lifetime.[6] |
| Redox Potentials | Cyclic Voltammetry | Measures HOMO/LUMO energy levels and electrochemical stability.[9] |
Part 4: Applications in Drug Development
Cyclometalated iridium(III) complexes are highly valued as multifunctional therapeutic and diagnostic ("theranostic") agents.[3] The complex synthesized here, [Ir(ppy)₂(pbo)], can be explored for several applications:
-
Photodynamic Therapy (PDT): Upon light irradiation, the complex can transfer energy from its triplet excited state to molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂), a Type II PDT mechanism.[3] This allows for spatially and temporally controlled cancer cell killing. The efficiency of singlet oxygen generation (ΦΔ) can be quantified using probes like 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA).[3]
-
Bioimaging: The intrinsic phosphorescence of the complex allows it to be used as a probe for cellular imaging.[1] Its long lifetime enables time-gated imaging to eliminate short-lived cellular autofluorescence, significantly improving the signal-to-noise ratio.[1] The complex's localization within specific organelles (e.g., mitochondria, lysosomes) can provide valuable mechanistic information.[6]
-
Chemotherapy: Many iridium complexes exhibit cytotoxicity even in the absence of light. Their mechanisms can be diverse, including ROS generation, disrupting mitochondrial membrane potential, and inducing apoptosis.[3][5]
References
- Grachova, E. V., et al. (2022). pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. MDPI.
- Kalyan, G., et al. (2024). Design of Cyclometalated Iridium(III) Complexes with Tailored Ancillary Ligands for Mitochondria-Targeted Dual Chemo-Phototherapy.
- Gitlina, A. Y., et al. (2023). Recent development and application of cyclometalated iridium(III) complexes as chemical and biological probes. Dalton Transactions, RSC Publishing.
- Schmid, G., et al. (2006). Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties. PMC, NIH.
- Li, J., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Omega, ACS Publications.
- Garoni, E., et al. (2018). Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions, RSC Publishing.
- Wang, J., et al. (2024). Cyclometalated Iridium(III) Complexes with Optimally Allocated Excited-State Energy for Near-Infrared Photodynamic and Photothermal Therapy. Inorganic Chemistry.
- Poynton, F. E., et al. (2024). Insights into type I photoreactivity of cyclometalated iridium(III) and ruthenium(II) photosensitizers. RSC Publishing.
- Wang, J., et al. (2024). Cyclometalated Iridium(III) Complexes with Optimally Allocated Excited-State Energy for Near-Infrared Photodynamic and Photothermal Therapy. PubMed.
- Lu, J., et al. (2023). Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans. PMC, NIH.
- Yoshizawa, M., et al. (2024). Solid-State Mechanochemistry for the Rapid and Efficient Synthesis of Tris-Cyclometalated Iridium(III) Complexes. ResearchGate.
- Ghorai, A., et al. (2022). AIE-active cyclometalated iridium(iii) complexes for highly efficient picric acid detection in aqueous media. Inorganic Chemistry Frontiers, RSC Publishing.
- Valenti, G., et al. (2018). Cyclometalated half-sandwich iridium(III) and rhodium(III) complexes as efficient agents against cancer stem-cell mammospheres. RSC Publishing.
- Liu, J., et al. (2021). Recent development and application of cyclometalated iridium(iii) complexes as chemical and biological probes. Dalton Transactions, RSC Publishing.
- Li, M.-L., et al. (2018). Two Novel Neutral Cyclometalated Iridium(III) Complexes Based on 10,11,12,13-Tetrahydrodibenzo[a,c]phenazine for Efficient Red Electroluminescence. NIH.
- Yang, X.-H., et al. (2019). Cyclometalated Iridium(III) Complexes Containing 2-Phenylbenzo[d]oxazole Ligand: Synthesis, X-ray Crystal Structures, Properties and DFT Calculations. ResearchGate.
- Li, J., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. PMC, NIH.
- Riera-Galmés, S., et al. (2020). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. PMC, NIH.
- Zafiropoulos, T. F., et al. (2007). Cyclometalated rhodium(III) and iridium(III) complexes containing amino acids as N,O-chelates.
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- 10. Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: α-Oximino-propiophenone as a Robust Ligand for High-Turnover Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for Stability and Efficiency in Catalysis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The performance of these reactions is intrinsically linked to the nature of the ligand coordinating the metal center. While phosphine ligands have been historically dominant, their sensitivity to air and moisture, and potential for oxidative degradation, can limit their practical application and catalyst longevity[1].
This guide focuses on α-oximino-propiophenone, a member of the versatile oxime ligand family, as a powerful alternative. Oximes are readily synthesized from a vast library of ketones and aldehydes, offering tunable steric and electronic properties[2]. When coordinated to palladium, they frequently form highly stable and catalytically active palladacycles[3]. These palladacycle pre-catalysts are often remarkably stable to air and moisture, can be used at very low loadings, and achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), making them ideal for demanding industrial and research applications.
This document provides a comprehensive overview, including detailed protocols, for the synthesis of the α-oximino-propiophenone ligand, its conversion into a highly active palladacycle catalyst, and its application in the Heck-Mizoroki reaction.
Section 1: Ligand Synthesis: α-Oximino-propiophenone
The foundation of any ligand-based catalytic system is the ligand itself. The choice of α-oximino-propiophenone is strategic; it is readily prepared in a single, high-yielding step from inexpensive commercial starting materials. The oxime functional group serves as an excellent N-donor and a directing group for subsequent C-H activation, while the phenyl and ethyl groups provide a distinct steric and electronic environment around the metal center.
Protocol 1: Synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one (α-Oximino-propiophenone)
This protocol details the oximation of propiophenone using hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.
Materials & Equipment:
-
Propiophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium acetate (1.2 equivalents) in a minimal amount of warm water.
-
To this solution, add ethanol (approx. 5 volumes relative to propiophenone).
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the flask and stir until fully dissolved.
-
Add propiophenone (1.0 equivalent) to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water (approx. 10 volumes). A white precipitate of the oxime will form.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.
-
Dry the product under vacuum to yield α-oximino-propiophenone as a white crystalline solid.
Self-Validation & Characterization:
-
Yield: Typically >90%.
-
Melting Point: Literature values can be used for initial verification.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the ketone carbonyl stretch and the appearance of C=N and O-H stretches in the IR spectrum are indicative of a successful reaction.
Section 2: Active Catalyst Formation via C-H Activation
The true catalytic power of the α-oximino-propiophenone ligand is unlocked upon its reaction with a palladium(II) salt. The process involves the formation of a palladacycle, a highly stable five-membered ring structure. This occurs through a cyclometalation reaction, where the oxime nitrogen atom first coordinates to the palladium center and then directs the electrophilic attack of the metal onto an ortho C-H bond of the phenyl ring[4]. The resulting organometallic species is a chloro-bridged dimer, which serves as the immediate precursor to the active catalytic species.
Protocol 2: Synthesis of the Di-μ-chloro-bis[(α-oximino-propiophenone)palladium(II)] Dimer
This protocol describes the synthesis of the palladacycle pre-catalyst from the ligand and palladium(II) acetate.
Materials & Equipment:
-
α-Oximino-propiophenone (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask, suspend α-oximino-propiophenone (2.0 equivalents) in methanol or acetic acid.
-
Add palladium(II) acetate (1.0 equivalent) to the suspension.
-
Stir the mixture at room temperature for 12-24 hours. The formation of the palladacycle is often indicated by a color change and the precipitation of a yellow solid.
-
Upon completion, collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the yellow product under vacuum. This palladacycle is typically stable to air and moisture and can be stored for extended periods.
Section 3: Catalytic Application: The Heck-Mizoroki Reaction
The synthesized oxime-derived palladacycle is a highly efficient pre-catalyst for a variety of cross-coupling reactions. Its high stability and activity allow for reactions to be performed with extremely low catalyst loadings, resulting in impressive turnover numbers. The Heck-Mizoroki reaction, the coupling of an unsaturated halide with an alkene, is an excellent demonstration of its catalytic prowess.
Protocol 3: High-Turnover Heck-Mizoroki Coupling
This protocol provides a general method for the coupling of various aryl halides with styrene using the palladacycle catalyst synthesized in Protocol 2.
Materials & Equipment:
-
Palladacycle dimer (from Protocol 2)
-
Aryl halide (e.g., Phenyl iodide, 4-Bromoanisole)
-
Styrene
-
Base (e.g., Na₂CO₃, K₂CO₃, or an organic base like N,N-diisopropylethylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar, oil bath
-
Standard workup and purification equipment (silica gel for chromatography)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladacycle pre-catalyst (e.g., 0.01 - 0.001 mol%). Note: The catalyst is a dimer, so account for this in molar mass calculations.
-
Add the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the solvent (e.g., DMF).
-
Finally, add the alkene (e.g., styrene, 1.2 equivalents) via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 120-140 °C).
-
Stir the reaction for the specified time (4-24 hours). Monitor progress by GC or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
Data Presentation: Expected Performance in Heck Coupling
The following table summarizes typical performance data for oxime-palladacycle catalysts in the Heck reaction, demonstrating their high efficiency.
| Aryl Halide | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) |
| Phenyl Iodide | 0.00001 | Na₂CO₃ | 140 | >99 | ~1,000,000 | ~1.4 x 10⁸ |
| 4-Bromoanisole | 0.001 | K₂CO₃ | 140 | 97 | 97,000 | ~6,000 |
| 4-Chloroacetophenone | 0.1 | K₂CO₃ | 140 | 92 | 920 | ~40 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).
Sources
Application Note: A Novel Colorimetric Method for the Quantification of N-methylurea Using α-Isonitrosopropiophenone
Abstract
This application note presents a detailed protocol for the determination of N-methylurea (NMU) utilizing α-isonitrosopropiophenone (INPP) as a colorimetric reagent. While INPP is an established reagent for the quantification of urea, particularly in arginase activity assays, its application for the analysis of N-methylated urea derivatives is a novel extension. This guide provides a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals. The narrative emphasizes the chemical principles, the rationale behind experimental choices, and a framework for method validation to ensure scientific rigor and trustworthiness.
Introduction and Scientific Rationale
N-methylurea is a small organic compound that finds application in chemical synthesis and is of interest in pharmaceutical development, both as a potential starting material and a possible degradation product or impurity. Accurate and sensitive quantification of NMU is therefore critical for quality control and research purposes.
Current analytical methods for N-methylurea and related compounds often rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] While robust, these methods can be time-consuming and require specialized instrumentation. Colorimetric assays offer a simpler, high-throughput alternative for rapid screening and quantification.
α-Isonitrosopropiophenone (INPP) is a well-documented reagent for the colorimetric determination of urea.[3] The reaction, which occurs under strong acidic conditions and heat, involves the condensation of urea with INPP to form a colored product. The underlying principle is analogous to the reaction of urea with other α-dicarbonyl or related compounds like diacetyl monoxime.[4][5]
Given the structural similarity between urea and N-methylurea, we postulate that INPP can react with N-methylurea in a similar fashion to produce a distinct chromophore, allowing for its spectrophotometric quantification. The presence of the methyl group on one of the amide nitrogens is expected to influence the reaction kinetics and the spectral properties of the resulting product, necessitating a dedicated protocol and validation.
This application note details a proposed method for this analysis, providing a foundational protocol that can be further optimized and validated for specific applications.
The Chemistry: Postulated Reaction Mechanism
The established reaction of urea with reagents like diacetyl monoxime (a related compound to INPP) proceeds via the condensation of the two amine groups of urea with the dicarbonyl compound in a strongly acidic medium.[4] By analogy, we propose the following reaction pathway for N-methylurea and INPP.
Under acidic conditions and heat, the oxime group of INPP is likely hydrolyzed to reveal a more reactive diketone intermediate, 1-phenyl-1,2-propanedione. This intermediate then undergoes a condensation reaction with N-methylurea. The two carbonyl groups of the intermediate react with the two amide groups of N-methylurea to form a heterocyclic product. The extended conjugation in this product is responsible for its color, which can be measured by a spectrophotometer.
Figure 2: Experimental workflow for N-methylurea analysis.
-
Sample Incubation:
-
Pipette 100 µL of each standard, sample, and blank into separate, clearly labeled glass test tubes or wells of a chemically resistant microplate.
-
Carefully add 1.5 mL of the freshly prepared Color Reagent to each tube/well.
-
Mix the contents thoroughly.
-
Incubate all tubes/wells in a heating block or boiling water bath at 100°C for 30 minutes. The reaction of INPP with urea is known to require heating to proceed. [3]2. Cooling and Measurement:
-
After incubation, cool the tubes/wells to room temperature for approximately 10 minutes. The color should be stable for at least 30-60 minutes.
-
Measure the absorbance of each sample and standard against the blank at the wavelength of maximum absorbance (λmax). For urea, this is typically around 520-540 nm. [6]The λmax for the N-methylurea-INPP product should be determined empirically by scanning a high-concentration standard.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of N-methylurea in the unknown samples by interpolating their absorbance values from the standard curve.
-
Framework for Method Validation
To ensure the trustworthiness and reliability of this method, a thorough validation process is essential. The following steps provide a roadmap for validating the assay in your laboratory and for your specific sample matrix.
Specificity and Interference
The key question of specificity is whether the assay can distinguish N-methylurea from urea and other related compounds.
-
Procedure: Prepare solutions of urea, dimethylurea, and other potential interfering substances (e.g., other amides, amino acids) at a concentration equivalent to the highest standard of N-methylurea. Run these through the assay.
-
Acceptance Criteria: The absorbance signal from potential interferents should be less than 10% of the signal from N-methylurea at an equivalent molar concentration. A significant signal from urea would indicate that this method measures total urea-like substances unless urea can be removed or its concentration is known to be negligible.
Linearity and Range
-
Procedure: Prepare a series of at least 5-7 concentrations of N-methylurea spanning the expected range of your samples. Run the assay in triplicate for each concentration.
-
Analysis: Plot the mean absorbance versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The data points should not systematically deviate from the regression line.
Accuracy and Recovery
-
Procedure: Spike a known amount of N-methylurea (e.g., at low, medium, and high concentrations within the linear range) into your sample matrix. Analyze the spiked and unspiked samples in triplicate.
-
Analysis: Calculate the percent recovery using the formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] * 100
-
Acceptance Criteria: The mean percent recovery should be within 90-110%.
Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at a single concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or with different equipment.
-
Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should typically be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be estimated from the standard curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Standard Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Standard Curve)
-
-
Acceptance Criteria: The LOQ should be the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.
Conclusion
The protocol described provides a robust starting point for the colorimetric analysis of N-methylurea using α-isonitrosopropiophenone. The method is based on sound chemical principles analogous to established urea assays. By following the detailed procedure and implementing the recommended validation framework, researchers can develop a reliable, high-throughput alternative to chromatographic methods for the quantification of N-methylurea in various sample matrices.
References
-
National Center for Biotechnology Information. N-Methyl-N-nitrosourea. PubChem. Accessed January 21, 2026. [Link].
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Organic Syntheses. Isonitrosopropiophenone. Org. Syn. Coll. Vol. 3, p.520 (1955); Vol. 21, p.67 (1941). Accessed January 21, 2026. [Link].
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Organic Syntheses. Nitrosomethylurea. Org. Syn. Coll. Vol. 2, p.461 (1943); Vol. 15, p.48 (1935). Accessed January 21, 2026. [Link].
-
Sen, N. P., et al. "Formation of N-nitroso-N-methylurea in Various Samples of smoked/dried Fish, Fish Sauce, Seafoods, and Ethnic fermented/pickled Vegetables Following Incubation With Nitrite Under Acidic Conditions." Journal of Agricultural and Food Chemistry, vol. 49, no. 5, 2001, pp. 2528-34. Accessed January 21, 2026. [Link].
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-
Sivarao, T., et al. "Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation." International Journal of Pharmaceutical and Phytopharmacological Research, vol. 15, no. 4, 2019. Accessed January 21, 2026. [Link].
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Ilies, M., et al. "A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors." RSC Medicinal Chemistry, vol. 12, no. 1, 2021, pp. 83-90. Accessed January 21, 2026. [Link].
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Lespinas, F., et al. "Enzymic Urea Assay: A New Colorimetric Method Based on Hydrogen Peroxide Measurement." Clinical Chemistry, vol. 35, no. 4, 1989, pp. 654-8. Accessed January 21, 2026. [Link].
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ScienceMadness.org. ISONITROSOPROPIOPHENONE. Sciencemadness.org. Accessed January 21, 2026. [Link].
-
SIELC Technologies. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. Sielc.com. Accessed January 21, 2026. [Link].
-
Langenfeld, N. J., et al. "Colorimetric determination of urea using diacetyl monoxime with strong acids." PLOS ONE, vol. 16, no. 11, 2021, e0259760. Accessed January 21, 2026. [Link].
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ResearchGate. Arginase activity assay in serum samples of cancer patients. Researchgate.net. Accessed January 21, 2026. [Link].
- Google Patents. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. EP1735266B1. Accessed January 21, 2026. .
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Wikipedia. Propiophenone. En.wikipedia.org. Accessed January 21, 2026. [Link].
-
PubMed. Colorimetric determination of urea using diacetyl monoxime with strong acids. PubMed. Accessed January 21, 2026. [Link].
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PLOS. Colorimetric determination of urea using diacetyl monoxime with strong acids. Journals.plos.org. Accessed January 21, 2026. [Link].
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Application Notes & Protocols: The Strategic Use of 1-Phenyl-1,2,3-butanetrione 2-Oxime in Modern Heterocyclic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. 1-Phenyl-1,2,3-butanetrione 2-oxime, also known as α-oximino-β-diketone or isonitrosobenzoylacetone, has emerged as a powerful and highly reactive precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural arrangement, featuring adjacent carbonyl and oxime functionalities, provides multiple reactive sites for cyclocondensation reactions.
This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key heterocyclic scaffolds, such as quinoxalines and pyridines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this reagent for applications in medicinal chemistry, materials science, and drug development.
Key Structural Features and Reactivity:
The synthetic utility of this compound stems from the electrophilic nature of its two carbonyl carbons and the nucleophilic potential of the oxime nitrogen. This arrangement facilitates reactions with a variety of binucleophiles to form stable heterocyclic rings.
Synthesis of Quinoxaline Derivatives: A Cornerstone Application
Quinoxalines are a privileged class of N-heterocycles found in numerous biologically active compounds, including antitumor agents and kinase inhibitors.[1] The most common and reliable method for their synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2] this compound serves as an excellent surrogate for a 1,2-dicarbonyl moiety in this context.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amine of the 1,2-diamine first attacks one of the electrophilic carbonyl carbons of the trione oxime. This is followed by an intramolecular cyclization where the second amine attacks the adjacent carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic quinoxaline ring. The reaction is often catalyzed by acid and can be performed in various solvents, with ethanol or acetic acid being common choices.[2]
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2-Benzoyl-3-methylquinoxaline
This protocol details a representative synthesis of a quinoxaline derivative using this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.91 g, 10 mmol) in 30 mL of glacial acetic acid. Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid. The crude product can be further purified by recrystallization from ethanol to yield the final 2-benzoyl-3-methylquinoxaline.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Representative Data
The reaction of various substituted o-phenylenediamines with this compound generally proceeds in good to excellent yields.
| Entry | o-Phenylenediamine Substituent | Product | Yield (%) |
| 1 | H | 2-Benzoyl-3-methylquinoxaline | 85-95% |
| 2 | 4-Methyl | 2-Benzoyl-6,7-dimethylquinoxaline | 80-90% |
| 3 | 4-Chloro | 6-Chloro-2-benzoyl-3-methylquinoxaline | 82-92% |
Synthesis of Substituted Pyridines
The pyridine scaffold is another critical heterocyclic motif in medicinal chemistry and materials science.[3] The Hantzsch pyridine synthesis is a classic method, but variations using precursors like oximes offer alternative routes to highly substituted pyridines.[4][5][6] this compound can participate in [3+3] cycloaddition reactions with enamines or other three-carbon synthons to construct the pyridine ring.
Mechanistic Rationale
In a common approach, the this compound reacts with a β-enaminone or β-enaminoester. The reaction is typically catalyzed by an acid and involves a series of condensation and cyclization steps. The enamine nitrogen attacks a carbonyl group, initiating a cascade that includes Michael addition, aldol-type condensation, and finally, aromatization through the elimination of water to form the stable pyridine ring.[5]
Caption: Key steps in pyridine synthesis.
Experimental Protocol: Synthesis of a Polysubstituted Pyridine
This protocol outlines a general procedure for the synthesis of a pyridine derivative from this compound and ethyl β-aminocrotonate.
Materials:
-
This compound (1.0 eq)
-
Ethyl β-aminocrotonate (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.91 g, 10 mmol), ethyl β-aminocrotonate (1.29 g, 10 mmol), and 25 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting polysubstituted pyridine using appropriate spectroscopic methods (NMR, MS, IR).
Safety and Handling
This compound is an irritant.[7] It is essential to handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of important heterocyclic compounds. Its ability to act as a 1,2-dicarbonyl equivalent makes it particularly useful for the construction of quinoxalines and substituted pyridines. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of derivatives, making this compound a valuable tool for researchers in drug discovery and materials science.
References
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Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved January 21, 2026, from [Link]
- Chen, Q., Liu, F., Xu, F., & Yang, C. (2008). Synthesis of new heterocyclic compounds having 1,2,3‐triazole and isoxazole rings in a single molecule. Journal of Heterocyclic Chemistry, 45(1), 21-27.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved January 21, 2026, from [Link]
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- Boltacheva, N. S., Slepukhin, P. A., Pervova, M. G., Filyakova, V. I., & Charushin, V. N. (2019). Reactions of 3-(Polyfluoroalkyl)propane-1,2,3-trione-2-oximes with Diaminoarenes. Russian Journal of General Chemistry, 89(3), 416–423.
- Yoshida, H., & Kunai, A. (2008). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Mini-Reviews in Organic Chemistry, 5(4), 303-313.
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-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine and their ruthenium catalyzed transform. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one. (2005). PubMed. Retrieved January 21, 2026, from [Link]
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- heterocyclic compounds with their recent development. (2024). IJPSR, 15(3), 642-655.
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Recent Developments on Five-Component Reactions. (2018). MDPI. Retrieved January 21, 2026, from [Link]
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GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Retrieved January 21, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. (2012). JoVE. Retrieved January 21, 2026, from [Link]
-
Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. (2020). YouTube. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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Proposed mechanism for the cyclocondensation reaction between.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Oximes. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: Isonitrosopropiophenone as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and utilization of α-Isonitrosopropiophenone (INPP) as a pivotal precursor for the synthesis of several pharmaceutically significant compounds, including phenylpropanolamine (the core of ephedrine and pseudoephedrine) and cathinone.
Introduction: The Strategic Importance of Isonitrosopropiophenone (INPP)
α-Isonitrosopropiophenone (INPP), also known as 2-hydroxyiminopropiophenone or 1-phenyl-1,2-propanedione 2-oxime, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It presents as a white to yellowish crystalline solid with a melting point in the range of 112-115 °C.[3] Beyond its use in specific chemical reactions like Sonogashira couplings or as a reagent for urea determination, INPP's primary value in the pharmaceutical landscape is its role as a key chemical intermediate.[4][5]
The structural arrangement of INPP, featuring both a ketone and an oxime functional group on a phenylpropane backbone, makes it an exceptionally versatile starting material. Through controlled reduction reactions, INPP can be converted into either α-amino alcohols or α-amino ketones, which are the foundational structures for a class of stimulants and decongestants. Specifically, it is a well-established precursor for:
-
Phenylpropanolamine (PPA): Also known as norephedrine, this compound is the immediate precursor to the widely used decongestants ephedrine and pseudoephedrine.
-
Cathinone: A monoamine alkaloid and the principal psychoactive component of the khat plant (Catha edulis). Synthetic cathinones are a broad class of compounds with stimulant properties.[6]
This guide details the synthesis of INPP and provides validated protocols for its subsequent conversion into these critical pharmaceutical targets, emphasizing the chemical principles and safety considerations that underpin these transformations.
Table 1: Physicochemical Properties of α-Isonitrosopropiophenone
| Property | Value | References |
| CAS Number | 119-51-7 | |
| Molecular Formula | C₉H₉NO₂ | [7][1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Appearance | White to yellow powder/crystal | [3] |
| Melting Point | 111-115 °C | |
| Synonyms | 2-Hydroxyiminopropiophenone, 1-Phenyl-1,2-propanedione 2-Oxime | [3] |
Section 1: Synthesis of α-Isonitrosopropiophenone (INPP)
Principle of Synthesis
The most common and established method for synthesizing INPP is the acid-catalyzed nitrosation of propiophenone at the α-carbon. This reaction utilizes an alkyl nitrite, often generated in situ or used directly, to introduce the isonitroso (=NOH) group. The reaction is catalyzed by hydrogen chloride, which facilitates the formation of the reactive nitrosating agent. Propiophenone itself can be prepared in high yields via a Friedel-Crafts reaction between benzene and propionyl chloride or anhydride.
Experimental Workflow: Propiophenone to INPP
Caption: Catalytic hydrogenation of INPP to Phenylpropanolamine HCl.
Protocol 2.1: Catalytic Hydrogenation to Phenylpropanolamine HCl
This protocol is based on the methodology described in U.S. Patent 3,028,429.
Materials:
-
α-Isonitrosopropiophenone (INPP)
-
Ethanol or Methanol (solvent)
-
Hydrogen Chloride (gas or solution)
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Hydrogen Gas (H₂)
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Filtration system to safely remove the catalyst (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Charging: In a suitable pressure vessel, prepare a solution of INPP in ethanol (approx. 500-1500 mL per mole of INPP).
-
Acidification: Add hydrogen chloride to the solution, aiming for a molar ratio of 1.5 to 3 moles of HCl per mole of INPP.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., up to 70 psi). Begin agitation and heating if required by the specific catalyst system.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when three molar equivalents of hydrogen have been consumed.
-
Work-up:
-
Cool the vessel, vent the excess hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Caution: The catalyst may ignite if exposed to air while dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate by distillation under reduced pressure to 25-40% of its original volume.
-
-
Isolation: The phenylpropanolamine hydrochloride product can be precipitated by adding a suitable anti-solvent (like isopropanol) and cooling. The resulting crystals are filtered and dried.
Causality and Stereochemistry:
-
Why Catalytic Hydrogenation? This method is highly efficient for reducing both oximes and ketones. The palladium catalyst is effective, and the process can be scaled for industrial production.
-
Intermediates: Incomplete hydrogenation can lead to by-products such as the oximino alcohol (1 mole H₂) or the amino ketone (2 moles H₂). Ensuring complete hydrogen uptake is critical for high purity.
-
Stereoisomers: This reduction produces a mixture of diastereomers: (±)-norephedrine and (±)-norpseudoephedrine. Further resolution steps are required to isolate specific stereoisomers needed for synthesizing optically active ephedrine or pseudoephedrine.
Section 3: Synthesis of Cathinone
Principle of Synthesis
The synthesis of cathinone (2-amino-1-phenyl-1-propanone) from INPP requires the selective reduction of the oxime group to a primary amine while leaving the ketone group intact. This is a more delicate transformation than the complete reduction to PPA. Catalytic hydrogenation can be employed under specific conditions, often with modified catalysts or additives that poison the catalyst against ketone reduction. Chemical reducing agents can also achieve this selectivity.
Experimental Workflow: INPP to Cathinone
Caption: Selective reduction of INPP to preserve the ketone, yielding cathinone.
Protocol 3.1: Selective Catalytic Hydrogenation
Materials:
-
α-Isonitrosopropiophenone (INPP)
-
Ethanol or similar alcohol solvent
-
Platinum or Palladium-based catalyst (e.g., PtO₂)
-
Acid (e.g., Hydrochloric Acid)
Procedure:
-
Solution Preparation: Dissolve INPP in a suitable solvent like ethanol in a hydrogenation vessel.
-
Acidification: Add a stoichiometric amount of acid (e.g., HCl) to form the hydrochloride salt of the resulting amine in situ.
-
Catalyst Addition: Add the catalyst to the solution. The choice of catalyst and solvent can influence selectivity.
-
Hydrogenation: Pressurize the vessel with hydrogen at a relatively low to moderate pressure. The reaction temperature should be kept low (e.g., room temperature) to disfavor ketone reduction.
-
Monitoring: The reaction must be stopped after the consumption of two molar equivalents of hydrogen. This is the critical step for selectivity. Continued hydrogenation will lead to the formation of phenylpropanolamine.
-
Work-up:
-
Depressurize and purge the vessel.
-
Remove the catalyst by filtration through Celite.
-
The filtrate contains the cathinone hydrochloride. The product can be isolated by solvent evaporation and recrystallization. Alternatively, the solution can be basified to liberate the free base, which can then be extracted with an organic solvent.
-
Mechanistic Insight: The presence of the α-amino group formed during the reaction can sometimes poison the catalyst towards reducing the adjacent ketone, aiding in selectivity. However, careful control of hydrogen uptake, temperature, and pressure is paramount to prevent over-reduction to the undesired amino alcohol.
Section 4: Analytical Characterization
To ensure the identity, purity, and yield of the synthesized compounds, a combination of analytical techniques should be employed.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Application Notes |
| Melting Point | Assess purity of solid products. | A sharp melting point range close to the literature value (e.g., 112-115 °C for INPP) indicates high purity. |
| GC-MS | Confirm molecular weight and structure; assess purity. | Provides fragmentation patterns that can confirm the identity of INPP, PPA, and cathinone. Can detect unreacted starting materials or by-products. |
| HPLC | Monitor reaction progress; quantify purity. | Useful for tracking the disappearance of INPP and the appearance of the product in real-time. |
| IR Spectroscopy | Identify functional groups. | Confirms the presence of C=O (ketone), C=N (oxime), O-H (oxime/alcohol), and N-H (amine) stretches, allowing for verification of the transformation. |
| NMR Spectroscopy | Elucidate detailed chemical structure. | Provides definitive structural confirmation of the final products and can be used to determine the ratio of diastereomers in PPA synthesis. |
Section 5: Safety and Handling of Isonitrosopropiophenone
INPP is a chemical intermediate that requires careful handling. It is a combustible solid and may cause skin sensitization. [8] Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear suitable protective gloves.
-
Respiratory Protection: Use a dust respirator or work in a well-ventilated fume hood to avoid inhaling dust.
-
Body Protection: Wear a lab coat. Launder contaminated clothing before reuse.
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact. Prevent the dispersion of dust. Do not eat, drink, or smoke when handling.
-
Storage: Keep the container tightly closed and store in a cool, dark, and dry place. Store away from incompatible materials, especially oxidizing agents, as ignition may result.
Spill and Emergency Procedures:
-
Minor Spills: Immediately clean up spills using dry procedures (sweep or vacuum). Avoid generating dust. Place spilled material in a sealed, labeled container for disposal.
-
Fire: Use dry chemical, foam, or carbon dioxide extinguishers.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if discomfort persists.
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Conclusion
α-Isonitrosopropiophenone is a demonstrably valuable and versatile precursor in synthetic pharmaceutical chemistry. Through well-established nitrosation of propiophenone, it can be synthesized reliably. Its strategic value lies in its capacity to be transformed via controlled reduction pathways into either phenylpropanolamine, the core of ephedrine/pseudoephedrine, or cathinone. The protocols and insights provided herein offer a guide for researchers to safely and effectively utilize INPP in the development of these and other related pharmaceutical compounds.
References
-
α-Isonitrosopropiophenone - Santa Cruz Biotechnology.
-
a-Isonitrosopropiophenone 119-51-7 - Sigma-Aldrich.
-
Isonitrosopropiophenone - Organic Syntheses Procedure.
-
EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents.
-
SAFETY DATA SHEET - TCI Chemicals.
-
US3090812A - Method of producing isonitrosopropiophenone - Google Patents.
-
ISONITROSOPROPIOPHENONE - Sciencemadness.org.
-
US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents.
-
DE112019006382T5 - NEW PROCESS FOR THE PRODUCTION OF R-PHENYLACETYLCARBINOL AND β-AMINO ALCOHOLS - Google Patents.
-
α-Isonitrosopropiophenone, 1 X 10 g (I3502-10G) - Alkali Scientific.
-
US1948162A - Process of preparing compounds of the 1-phenyl-2-aminoalcohols-1 series hydroxylatedin the phenyl nucleus - Google Patents.
-
2-Isonitrosopropiophenone, CasNo.119-51-7 - Henan Allgreen Chemical Co.,Ltd.
-
2-Isonitrosopropiophenone | 119-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Synthesis of d-pseudoephedrine - PrepChem.com.
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Notes - Organic Syntheses Procedure.
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A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine - Improbable Research.
-
Process for the Manufacture of Phenyl-methylaminopropanol (Synthetic Ephedrine).
-
α-Isonitrosopropiophenone | CAS 119-51-7 | SCBT.
-
ISONITROSOPROPIOPHENONE, (Z)- - gsrs.
-
Ephedrine from Propiophenone... - Sciencemadness Discussion Board.
-
WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate - Google Patents.
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Analytical Techniques for Chemical Analysis & Testing | Lucideon.
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CN101570492B - Chemical method for synthesizing ephedrine - Google Patents.
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Synthetic Cathinones - DEA.gov.
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Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC.
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Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest - Griffith Research Online.
-
Substituted cathinone - Wikipedia.
-
Synthetic cathinones drug profile - European Union.
-
(PDF) Scheduling synthetic cathinone substances under the Controlled Substances Act.
-
Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC - PubMed Central.
-
a-Isonitrosopropiophenone 119-51-7 - Sigma-Aldrich.
Sources
- 1. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL - Patent 1735266 [data.epo.org]
- 7. escholarship.org [escholarship.org]
- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for isonitrosopropiophenone synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of isonitrosopropiophenone (INPP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields, and ensure the synthesis of a high-purity product. Isonitrosopropiophenone is a valuable chemical intermediate, notably in the synthesis of phenylpropanolamine and other pharmaceutical compounds.[1][2]
Core Synthesis Overview
The primary and most established method for synthesizing isonitrosopropiophenone is through the α-oximination (nitrosation) of propiophenone. This reaction involves the formation of an enol or enolate intermediate from propiophenone in the presence of an acid catalyst, which then reacts with a nitrosating agent, typically an alkyl nitrite.
Reaction Workflow Diagram
The general workflow for the synthesis and purification of isonitrosopropiophenone is outlined below.
Caption: General experimental workflow for isonitrosopropiophenone synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction has not started. The solution color hasn't changed to the typical brown-red, and there is no gentle reflux.
A1: This is a common issue often related to the activity of the reagents or catalyst.
-
Cause 1: Inactive Nitrosating Agent. Alkyl nitrites, particularly lower boiling ones like butyl nitrite, can decompose over time.
-
Cause 2: Insufficient Acid Catalyst. The reaction is catalyzed by acid (typically hydrogen chloride), which promotes the formation of the reactive enol intermediate of propiophenone.
-
Cause 3: Low Temperature. While the reaction is exothermic, it may require a small activation energy to begin.
Q2: The reaction started but is extremely vigorous and difficult to control.
A2: An uncontrollable exotherm is a significant safety hazard and typically points to an excessive reaction rate.
-
Cause 1: Rate of Reagent Addition. The addition of the alkyl nitrite is the rate-determining step for the overall heat generation. Adding it too quickly will cause a rapid exotherm.
-
Cause 2: Inefficient Stirring. Poor mixing can lead to localized "hot spots" where the concentration of reagents is high, causing a runaway reaction.
Q3: My yield is significantly lower than reported values (e.g., <50%).
A3: Low yield can result from incomplete reaction, side reactions, or loss of product during the workup and purification stages.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Cause 2: Loss During Alkaline Extraction. Isonitrosopropiophenone is acidic and is extracted into an aqueous alkaline solution (e.g., 10% NaOH). Incomplete extraction will leave the product in the organic layer with unreacted propiophenone.
-
Cause 3: Incomplete Precipitation. The product is precipitated by acidifying the alkaline extract. If the pH is not sufficiently acidic, the product will remain dissolved as its sodium salt.
-
Solution: Pour the combined alkaline extracts into a well-stirred mixture of concentrated acid and a large amount of crushed ice.[3][4] The ice helps to control the exotherm of neutralization and promotes the crystallization of a fine, easily filterable solid. Check the final pH to ensure it is strongly acidic.
-
-
Cause 4: Loss in Mother Liquor. A significant amount of product can remain dissolved in the recrystallization solvent.
-
Solution: After filtering the recrystallized product, the mother liquor can be concentrated and a second crop of crystals can be obtained. Alternatively, the product remaining in the toluene mother liquor can be recovered by extraction with alkali and reprecipitation with acid.[3]
-
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
Q4: My final product is an oil or a sticky solid with a low melting point.
A4: This indicates the presence of impurities, which could be unreacted starting material, side products, or residual solvent. The melting point of pure isonitrosopropiophenone is sharp, typically cited as 112-114 °C.[1][3][5]
-
Solution 1: Recrystallization. This is the most effective method for purification. Toluene is a commonly recommended solvent.[3][4] Dissolve the crude product in a minimum amount of hot toluene, then allow it to cool slowly to form pure crystals.
-
Solution 2: Washing. Before recrystallization, wash the filtered crude product with cold water to remove any inorganic salts from the workup. A wash with a non-polar solvent like hexane can help remove residual, non-polar starting material.
-
Solution 3: Recover Unreacted Propiophenone. Unreacted propiophenone is a common impurity. The ethereal or organic layer from the alkaline extraction contains this starting material, which can be recovered by distillation for future use.[3][4] Ensuring its removal during workup is key to obtaining a pure product.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the reaction?
A: The reaction proceeds via an acid-catalyzed α-nitrosation of the ketone.
-
Enolization: The acid catalyst (H⁺) protonates the carbonyl oxygen of propiophenone, making the α-protons more acidic. A base (like the chloride ion or another propiophenone molecule) removes an α-proton to form the enol intermediate.
-
Nitrosation: The enol, which is nucleophilic at the α-carbon, attacks the nitrosating agent (e.g., protonated alkyl nitrite or nitrosonium ion, NO⁺).
-
Tautomerization: A final deprotonation and tautomerization step yields the stable α-isonitroso-ketone (oxime) product.
Q: Which solvent system is better: ether or a lower-alkyl alcohol?
A: Both systems are effective, but they offer different advantages. A US Patent describes an improved method using an alcohol solvent.[1]
| Parameter | "Classic" Ether Method[3][4] | Improved Alcohol Method[1] |
| Solvent | Diethyl Ether | Methanol or other C1-C3 alcohol |
| Solvent Volume | High (~5 volumes per volume of propiophenone) | Low (~0.3 to 1.0 volume per volume of propiophenone) |
| Workup | Repeated, extensive extraction with NaOH solution | Simple precipitation of product by adding water |
| Reported Yield | ~65-68% (recrystallized) | ~87% (after washing) |
| Key Advantage | Well-documented, reliable procedure | Higher yield, much simpler/faster workup, less solvent waste |
The alcohol-based method appears to be more efficient and economical for larger-scale preparations.[1]
Q: Can I use a different alkyl nitrite? What are the differences?
A: Yes. Methyl nitrite, butyl nitrite, and amyl nitrite have all been used.[3]
-
Methyl Nitrite: It is a gas at room temperature and is typically generated in situ from sodium nitrite, methanol, and a strong acid (like H₂SO₄).[1][3][4] This avoids handling the toxic gas directly but requires a separate generator flask.
-
Butyl/Amyl Nitrite: These are liquids and can be added directly to the reaction mixture via a dropping funnel. This simplifies the apparatus setup, making it more convenient for smaller-scale reactions. However, these higher-boiling nitrites must be fresh or redistilled, as they are prone to degradation.[3][4]
Q: What are the critical safety precautions for this synthesis?
A: Adherence to safety protocols is mandatory.
-
Ventilation: The entire procedure must be conducted in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or chemical goggles), a lab coat, and appropriate chemical-resistant gloves.[6][7]
-
Reagent Handling:
-
Hydrogen Chloride: HCl is a corrosive gas. Handle with care.
-
Alkyl Nitrites: These are toxic and volatile. Avoid inhalation.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
-
Waste Disposal: All chemical waste must be handled and disposed of according to local, state, and federal regulations.[6]
References
-
Hartung, W. H.; Crossley, F. Isonitrosopropiophenone. Organic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 16, p.44 (1936). [Link]
- Wilbert, G.; Sosis, P. Method of producing isonitrosopropiophenone. U.S.
-
ScienceMadness.org. Isonitrosopropiophenone Synthesis Procedure (compilation from Organic Syntheses). [Link]
- Wilbert, G.; Sosis, P. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S.
- Amin, A. et al. Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. European Patent EP1735266B1. Issued November 4, 2009.
Sources
- 1. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]
- 2. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. α-异亚硝基苯丙酮 | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 1-Phenyl-1,2,3-butanetrione 2-oxime
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Phenyl-1,2,3-butanetrione 2-oxime. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your synthetic route, improve yield, and achieve high purity of the final product.
Introduction to the Synthesis
This compound, also known as isonitrosobenzoylacetone, is a valuable building block in synthetic organic chemistry. The most common and direct route to this compound is the nitrosation of 1-phenyl-1,3-butanedione (benzoylacetone). This reaction involves the introduction of a nitroso group (-NO) at the C2 position of the dicarbonyl compound. The success of this synthesis hinges on careful control of reaction conditions to favor the desired product and minimize the formation of byproducts.
The underlying mechanism involves the in situ generation of a nitrosating agent, typically from sodium nitrite and a mineral acid, which then reacts with the enol form of the benzoylacetone. The choice of acid, solvent, and temperature are critical parameters that dictate the reaction's efficiency and selectivity.
Core Synthesis Protocol
This section outlines a standard experimental procedure for the synthesis of this compound. Subsequent sections will address common problems and deviations from this ideal protocol.
Experimental Protocol: Nitrosation of 1-Phenyl-1,3-butanedione
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone) (CAS: 93-91-4)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol
-
Deionized Water
-
Ice Bath
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1,3-butanedione in ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Acidification and Nitrosation: Slowly add concentrated hydrochloric acid or glacial acetic acid to the cooled solution of 1-phenyl-1,3-butanedione. Immediately following the acid addition, add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product, this compound, will often precipitate from the reaction mixture. If not, the product can be precipitated by the slow addition of cold deionized water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold water and then with a small amount of cold ethanol to remove residual starting materials and byproducts.
-
Drying: Dry the product under vacuum to a constant weight.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No precipitate forms after addition of nitrosating agent and water. | 1. Incomplete reaction: The nitrosation may not have gone to completion. 2. Product is soluble in the reaction mixture: The concentration of ethanol may be too high, keeping the product in solution. | 1. Verify reaction completion: Use TLC to check for the presence of starting material. If a significant amount remains, continue stirring at low temperature for a longer duration. 2. Induce precipitation: Add more cold water to the reaction mixture to decrease the solubility of the product. |
| Low yield of isolated product. | 1. Suboptimal reaction temperature: Temperatures above 5 °C can lead to decomposition of the nitrosating agent and side reactions. 2. Incorrect stoichiometry: An excess or deficit of the nitrosating agent can lead to incomplete reaction or byproduct formation. 3. Loss of product during workup: The product may have some solubility in the washing solvents. | 1. Maintain strict temperature control: Ensure the reaction is kept consistently between 0-5 °C using an efficient ice bath. 2. Optimize reagent ratios: Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) to ensure complete conversion of the starting material. 3. Minimize washing volumes: Use minimal amounts of ice-cold solvents for washing the product on the filter. |
Product Purity Issues
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Product has a low or broad melting point. | 1. Presence of unreacted starting material: Incomplete reaction. 2. Formation of side products: Nitrosation at other positions or further reactions of the product. | 1. Monitor reaction closely: Ensure the reaction goes to completion using TLC before workup. 2. Purify by recrystallization: See the detailed recrystallization protocol below. |
| Product is discolored (e.g., yellow or brown). | 1. Formation of colored impurities: Side reactions can produce colored byproducts. 2. Decomposition of the product: The product may be unstable to heat or light. | 1. Recrystallization: Use a suitable solvent system to remove colored impurities.[1] 2. Avoid excessive heat and light: Dry the product at a low temperature and store it in a dark, cool place. |
Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is crucial for obtaining high purity crystals.
Recommended Solvent Systems for Recrystallization:
-
Ethanol/Water: The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
-
Methanol: The crude product can be dissolved in hot methanol and allowed to cool slowly to form crystals.
Step-by-Step Recrystallization Procedure (Ethanol/Water):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until a slight cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-130 °C |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The spectrum of the starting material, 1-phenyl-1,3-butanedione, will show characteristic peaks for the methyl, methylene, and phenyl protons. The product, this compound, will lack the methylene protons and show a characteristic downfield shift for the remaining protons. The presence of keto-enol tautomerism in the starting material can complicate the ¹H NMR spectrum, often showing two sets of peaks.[2]
-
¹³C NMR: The carbon NMR will show the disappearance of the methylene carbon signal from the starting material and the appearance of a new signal for the C=NOH carbon in the product.
-
IR Spectroscopy: The infrared spectrum of the product will show a characteristic C=N stretching frequency for the oxime group, typically in the range of 1620-1680 cm⁻¹. The C=O stretching frequencies of the ketone groups will also be present.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the nitrosation reaction?
A1: The acid serves two primary purposes. First, it protonates sodium nitrite to generate nitrous acid (HNO₂) in situ. Second, further protonation of nitrous acid facilitates the formation of the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the enol form of the benzoylacetone.
Q2: Can I use other acids besides hydrochloric or acetic acid?
A2: While other mineral acids can be used, hydrochloric and acetic acid are most common. The choice of acid can influence the reaction rate and the formation of byproducts. It is important to use a strong enough acid to generate the nitrosonium ion effectively.
Q3: My final product is an oil instead of a solid. What should I do?
A3: Oiling out can occur if the product is impure or if the cooling during recrystallization is too rapid. Try redissolving the oil in a minimal amount of hot solvent and allowing it to cool very slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization.
Q4: What are the potential side products in this reaction?
A4: The primary side products can arise from the nitrosation of other positions on the starting material, although the methylene group between the two carbonyls is the most reactive. If secondary amines are present as impurities in the starting materials or solvents, there is a risk of forming N-nitrosamines, which are often carcinogenic.[3]
Visualizing the Workflow
Caption: Synthetic and purification workflow for this compound.
References
- Hussein, A. H. M., et al. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Open Access Library Journal, 2, e1274.
-
PubChem. (n.d.). 1,2,3-Butanetrione, 1-phenyl-, 2-oxime. Retrieved from [Link]
- Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
PMC. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2021). Click Synthesis of Some Novel O-Substituted Oximes Containing 1,2,3- Triazole-1,4-diyl Residues as New Analogs of b-Adrenoceptor Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top).... Retrieved from [Link]
Sources
Troubleshooting common side reactions in α-oximino-propiophenone synthesis
Welcome to the technical support center for the synthesis of α-oximino-propiophenone (also known as isonitrosopropiophenone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to the Synthesis
The α-oximation of propiophenone is a cornerstone reaction for producing a key intermediate in the synthesis of various pharmaceuticals, including phenylpropanolamine. The most common and established method involves the reaction of propiophenone with an alkyl nitrite (such as methyl or amyl nitrite) in the presence of an acid catalyst, typically hydrogen chloride.[1][2] This reaction proceeds via the acid-catalyzed enolization of the ketone, followed by an electrophilic attack by a nitrosonium ion (NO⁺) at the α-carbon.
While the procedure is well-documented, it is not without its pitfalls. Side reactions can significantly impact yield and purity, necessitating a robust troubleshooting framework. This guide addresses the most frequent issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section is dedicated to diagnosing and solving specific problems you may encounter at the bench.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most common issue, often stemming from problems with the reagents or reaction conditions.
Possible Cause A: Ineffective Nitrosating Agent
The nitrosating agent, typically an alkyl nitrite generated in situ or used directly, is unstable.
-
Causality: Alkyl nitrites, especially low-molecular-weight ones like methyl nitrite, are volatile and can decompose. If generating methyl nitrite in situ from sodium nitrite and acid, the rate of generation must match the rate of consumption to avoid loss of the gaseous reagent.[3]
-
Troubleshooting Steps:
-
Verify Reagent Quality: If using a commercial alkyl nitrite (e.g., amyl nitrite), ensure it has been stored properly and is not expired. Amyl nitrite can decompose in the presence of base and water.[4]
-
Optimize In Situ Generation: When preparing methyl nitrite from NaNO₂, methyl alcohol, and H₂SO₄, control the addition rate of the acid carefully. The reaction should cause the solvent (ether) to reflux gently, indicating a steady production of methyl nitrite.[1][3] Too rapid an addition can lead to loss of the gaseous reagent before it can react.
-
Consider Alternatives: For smaller-scale preparations, using a higher-boiling alkyl nitrite like amyl nitrite can be more convenient and controllable than managing gaseous methyl nitrite.[1]
-
Possible Cause B: Improper Acidic Conditions
The reaction is acid-catalyzed, and the catalyst's role is critical.
-
Causality: Anhydrous hydrogen chloride is the preferred catalyst. Its function is to facilitate the formation of the enol tautomer of propiophenone, which is the nucleophilic species in the reaction. The presence of water can interfere with the catalyst and potentially hydrolyze the alkyl nitrite.
-
Troubleshooting Steps:
-
Use Anhydrous Catalyst: Ensure you are using dry hydrogen chloride gas or a freshly prepared solution in an anhydrous solvent. A patent for this process specifies an optimal range of 0.4 to 0.6 moles of HCl per mole of propiophenone.[2]
-
Maintain Anhydrous Conditions: Use dry solvents (e.g., dry ether) and assemble the apparatus to protect it from atmospheric moisture.
-
Possible Cause C: Suboptimal Reaction Temperature
-
Causality: Like most chemical reactions, the rate is temperature-dependent. If the temperature is too low, the reaction will be impractically slow. Conversely, excessively high temperatures can promote the decomposition of the nitrosating agent and increase the rate of side reactions.
-
Troubleshooting Steps:
-
Maintain Optimal Temperature: The recommended temperature range is typically between 25°C and 35°C.[2] The reaction is often initiated at a lower temperature and then allowed to warm, sometimes using the gentle exotherm of the reaction itself to maintain a gentle reflux.[3]
-
Monitor the Reaction: Use a thermometer to monitor the internal temperature of the reaction flask. If necessary, use a water bath to provide gentle heating or cooling.
-
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Low/No Yield | Ineffective Nitrosating Agent | Verify reagent quality. Optimize in situ generation rate to maintain gentle reflux. Consider using amyl nitrite for smaller scales. |
| Improper Acidic Conditions | Use anhydrous HCl gas. Ensure all solvents and equipment are dry. Maintain a catalyst ratio of 0.4-0.6 mol HCl per mol of propiophenone.[2] | |
| Suboptimal Temperature | Maintain the reaction temperature between 25-35°C.[2] Monitor the internal temperature and use a water bath for control. |
Q2: I've isolated a significant amount of benzoic acid. What is this side reaction and how can I prevent it?
The formation of benzoic acid is a classic indicator of an "abnormal" Beckmann rearrangement, a well-documented side reaction for α-oximino ketones.[5][6]
-
Causality: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[7][8] However, for α-oximino ketones, the reaction can proceed through an "abnormal" or "second-order" pathway. Instead of migration to form an amide, the C-C bond between the carbonyl and the oximino carbon cleaves. This fragmentation results in a nitrile (in this case, acetonitrile) and a carboxylic acid (benzoic acid).[5] This pathway is favored by strong acids and certain reagents like phosphorus pentachloride or thionyl chloride.[5]
-
Troubleshooting & Prevention:
-
Control Acidity During Workup: This is the most critical step. The product is acidic and should be extracted into a base. However, the subsequent re-acidification to precipitate the product must be done carefully. Avoid using a large excess of strong acid or allowing the temperature to rise.
-
Optimized Workup Protocol:
-
After the reaction is complete, quench the mixture and extract the product into a cold, dilute solution of sodium hydroxide (e.g., 10% NaOH).[1] The α-oximino-propiophenone is acidic and will form a soluble sodium salt, while unreacted propiophenone remains in the organic layer.
-
Separate the aqueous layer and, with vigorous stirring and cooling in an ice bath, slowly pour it into a dilute solution of a strong acid like HCl.[1] This controlled precipitation minimizes the exposure of the product to harsh acidic conditions that favor the rearrangement.
-
-
Avoid Rearrangement-Promoting Reagents: Be mindful that any downstream steps involving strong Lewis or Brønsted acids (e.g., H₂SO₄, PPA, PCl₅) will likely trigger this fragmentation.[7]
-
Visualization of the Abnormal Beckmann Rearrangement
Caption: Abnormal Beckmann rearrangement of α-oximino-propiophenone.
Q3: My final product is contaminated with unreacted propiophenone. How do I improve the conversion and purification?
-
Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, poor mixing (especially if the reaction is heterogeneous), or a limiting amount of the nitrosating agent. Propiophenone is a non-acidic organic compound and will not be extracted by aqueous base during workup, leading to its co-isolation if the organic solvent is simply evaporated.
-
Troubleshooting & Prevention:
-
Drive the Reaction to Completion:
-
Stoichiometry: Use a slight molar excess of the nitrosating agent (e.g., 4 moles of sodium nitrite for 3.5 moles of propiophenone, as in the Organic Syntheses procedure).[1]
-
Reaction Time: Allow sufficient time for the reaction. The literature suggests letting the mixture stand for several hours or overnight after the addition of reagents is complete.[1]
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the propiophenone spot.
-
-
Implement an Acid-Base Extraction: This is the most effective way to purify the product.
-
The hydrogen on the oxime group is acidic (pKa ~8-9), allowing it to be deprotonated by a moderately strong base like NaOH.
-
As described in Q2, extract the reaction mixture with several portions of 10% NaOH solution. This will transfer the desired product into the aqueous layer as its sodium salt.
-
The neutral propiophenone starting material will remain in the organic layer (e.g., ether).[1] Discarding this organic layer effectively removes the unreacted starting material before the final product precipitation.
-
-
Experimental Workflow for Synthesis & Purification
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism for the α-oximation?
A: The reaction proceeds through three main stages:
-
Enolization: The ketone (propiophenone) is protonated by the acid catalyst (HCl). A base (like the solvent or another ketone molecule) removes the α-proton to form the enol tautomer.
-
Nitrosonium Ion Formation: The alkyl nitrite reacts with the acid to generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion, forming a new C-N bond at the α-position.
-
Tautomerization: A final proton transfer step occurs to yield the stable α-oximino-propiophenone product.
Q: How can I confirm the identity and purity of my product?
A: A combination of standard analytical techniques is recommended:
-
¹H NMR: Look for the characteristic signals of the phenyl group (multiplet, ~7.4-7.8 ppm), the methyl group (singlet, ~1.9-2.1 ppm), and the acidic oxime proton (broad singlet, often >10 ppm, may be exchanged with D₂O).
-
¹³C NMR: Expect signals for the carbonyl carbon (~195 ppm), the oximinated carbon (~155 ppm), the methyl group (~10 ppm), and the aromatic carbons.
-
IR Spectroscopy: Key stretches include the O-H of the oxime (~3250 cm⁻¹, broad), the C=O (~1670 cm⁻¹), and the C=N (~1620 cm⁻¹).
-
Melting Point: The pure compound has a reported melting point of 113-114°C. A broad or depressed melting point suggests impurities.
Q: What are the primary safety considerations for this synthesis?
A:
-
Ventilation: The reaction must be performed in a well-ventilated chemical fume hood due to the use of flammable ether and the generation of gaseous, potentially toxic, methyl nitrite and hydrogen chloride.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Corrosive Reagents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care.
-
Flammable Solvents: Ethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
References
-
Hartung, W. H.; Munch, J. C. Isonitrosopropiophenone. Organic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 11, p.54 (1931). [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Ferris, A. F. α-Oximino Ketones. I. The "Normal" and "Abnormal" Beckmann Rearrangements. J. Org. Chem. 1960, 25 (1), 12–17. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Ferris, A. F. α-Oximino Ketones. IV. The “Normal” and “Abnormal” Beckmann Rearrangements. J. Org. Chem. 1960, 25 (1), 12-17. [Link]
-
BYJU'S. Beckmann Rearrangement. [Link]
- Wilbert, G.; Sosis, P. Method of producing isonitrosopropiophenone.
-
Sciencemadness.org. Introducing an extra carbonyl group. [Link]
-
Sciencemadness.org. ISONITROSOPROPIOPHENONE. [Link]
-
Beilstein Journal of Organic Chemistry. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. [Link]
-
Vedantu. How will you prepare: propiophenone from propane nitrile. [Link]
-
Wikipedia. Amyl nitrite. [Link]
-
Wikipedia. Propiophenone. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Technical Support Center: Purification of Crude Isonitrosopropiophenone
Welcome to the technical support guide for the purification of crude isonitrosopropiophenone. As researchers and professionals in drug development, achieving high purity of key intermediates is paramount. This document provides in-depth, field-tested guidance on the recrystallization of isonitrosopropiophenone, moving beyond a simple protocol to explain the underlying principles and troubleshoot common issues you may encounter.
Part 1: Foundational Principles of Isonitrosopropiophenone Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[1] For isonitrosopropiophenone, the goal is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble in the hot solvent or remain dissolved as the solution cools.
Understanding the Starting Material:
The crude isonitrosopropiophenone, typically synthesized from propiophenone and an alkyl nitrite, is rarely pure.[2][3] The primary impurity you will likely encounter is unreacted propiophenone .[2][4] This impurity is more nonpolar than the target compound and can interfere with crystal lattice formation. Other potential contaminants include colored by-products from the nitrosation reaction and residual inorganic salts.[5][6] The success of the recrystallization hinges on selecting a solvent that can effectively separate these components.
Solvent Selection—The Key to Purity:
The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: It must dissolve the isonitrosopropiophenone completely near its boiling point.
-
Low Solvency at Low Temperatures: It must have poor solubility for the compound at or below room temperature to ensure maximum recovery.
-
Favorable Impurity Solubility Profile: Ideally, impurities (like propiophenone) should remain in the cold solvent (the "mother liquor").
-
Non-Reactive: The solvent must not react with the isonitrosopropiophenone.
-
Volatility: It should have a low enough boiling point to be easily removed from the final crystals.
Based on established procedures and empirical data, toluene is the solvent of choice for large-scale recrystallization of isonitrosopropiophenone.[2][4] It provides an excellent solubility gradient and effectively separates the target compound from common impurities. For smaller-scale work or alternative attempts, alcohols like methanol or ethanol can be considered, though solubility parameters will differ.
Part 2: Standard Recrystallization Protocol & Workflow
This protocol is a robust, validated method adapted from established literature, designed to yield high-purity, snow-white crystals of isonitrosopropiophenone.[2][4]
Experimental Workflow Diagram
Sources
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Overcoming challenges in the Sonogashira coupling using α-oximino-propiophenone ligands
A Senior Application Scientist's Guide to Overcoming Challenges with Modern Ligand Systems
Welcome to the technical support center for advanced Sonogashira cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and enhance the efficiency of their Sonogashira reactions.
While traditional phosphine ligands have long been the workhorses of palladium catalysis, the demand for milder conditions, broader substrate scope, and copper-free protocols has driven the development of sophisticated new ligand architectures. This center focuses on overcoming persistent challenges by leveraging the unique properties of advanced catalyst systems, with a special emphasis on oxime-derived palladacycles and related N,O-chelating ligands, which offer exceptional stability and reactivity.
Here, you will find answers to frequently asked questions, detailed troubleshooting guides for specific experimental failures, and validated protocols that provide a robust starting point for your own research.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in a Sonogashira reaction, and how do modern ligands help?
A: The most frequent causes of low yield are catalyst deactivation (formation of palladium black) and inefficient oxidative addition, especially with challenging substrates like aryl bromides and chlorides.[1]
Traditional catalysts, such as those based on triphenylphosphine, can be thermally unstable and require higher temperatures, which promotes decomposition. Advanced ligand systems, particularly oxime-derived palladacycles, address this by forming highly stable, pre-activated palladium complexes. These palladacycles are often thermally stable and resistant to air and moisture, protecting the palladium center and maintaining its catalytic activity throughout the reaction, even at very low catalyst loadings.[2] This enhanced stability allows for the efficient coupling of less reactive aryl halides, significantly improving yields where other catalysts fail.
Q2: My primary side product is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A: Alkyne homocoupling is the classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[3][4] The most effective way to prevent it is to switch to a copper-free protocol.
Many modern ligand systems are explicitly designed for copper-free conditions. For instance, the Nájera oxime-derived palladacycles exhibit high catalytic activity for the Sonogashira reaction without any copper or amine additives. Similarly, palladium(II) β-oxoiminatophosphane complexes are highly efficient for copper-free couplings under mild, aerobic conditions.[5][6] By eliminating copper, the primary pathway for the oxidative dimerization of the alkyne is removed, drastically reducing the formation of this wasteful byproduct.
Key Strategies to Minimize Homocoupling:
-
Adopt a Copper-Free Protocol: This is the most robust solution.[7]
-
Rigorous Degassing: If using a copper-catalyzed system, ensure solvents and reagents are thoroughly deoxygenated (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which promotes the oxidative coupling.
-
Control Alkyne Concentration: In some cases, slow addition of the terminal alkyne can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: Can I run a Sonogashira reaction on an aryl chloride? My attempts with Pd(PPh₃)₄ have failed.
A: Yes, coupling of aryl chlorides is achievable, but it represents a significant challenge for standard catalysts due to the strength of the C-Cl bond, which makes the rate-limiting oxidative addition step very difficult.[1][3] Standard phosphine ligands like PPh₃ are often not electron-rich or bulky enough to promote this difficult transformation.
Success requires a highly active catalyst system. This is where specialized ligands are essential:
-
Oxime-Derived Palladacycles: These catalysts have demonstrated success in coupling activated aryl chlorides.
-
β-Oxoiminatophosphane Complexes: These have been shown to effectively couple various aryl chlorides with terminal alkynes at moderate temperatures (40–50 °C) and low catalyst loadings.[5]
-
Bulky, Electron-Rich Phosphines and N-Heterocyclic Carbenes (NHCs): Ligands like t-Bu₃P or specific NHCs create a highly electron-rich and sterically accessible palladium center that can break the strong C-Cl bond.[3]
Visualizing the Catalysis: Mechanisms and Tools
Understanding the catalytic cycle and the structure of the tools you use is fundamental to troubleshooting.
The Sonogashira reaction can proceed via two main pathways. The classical mechanism involves a copper co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Modern protocols, especially those using advanced ligands, often bypass this step, operating via a more direct "copper-free" pathway where the alkyne is activated by the base and coordinates directly to the palladium center.
The Nájera catalyst is a chloro-bridged palladium dimer. The key feature is the palladacycle, a five-membered ring formed by the ortho-metalation of the aryl ring and coordination of the oxime nitrogen. This structure creates a robust, pre-formed C-Pd bond, leading to a highly stable and reactive catalyst.
Troubleshooting Guide: A Systematic Approach
Problem: Low to No Product Yield with an Aryl Bromide
You are attempting to couple 4-bromotoluene with phenylacetylene. After 12 hours at 80 °C using Pd(PPh₃)₂Cl₂/CuI and triethylamine, TLC analysis shows mostly unreacted starting material.
Detailed Analysis & Solutions:
-
Step 1: Reagent Quality: Amine bases can degrade over time. Impurities in solvents (water, oxygen) can poison the catalyst. Always use freshly distilled amines and properly dried, degassed solvents.
-
Step 2: Temperature: The oxidative addition of aryl bromides is often slow.[1] Increasing the temperature can provide the necessary activation energy. However, this also risks decomposing less stable catalysts, so monitor the reaction closely.
-
Step 3: Ligand Choice: For a challenging substrate like an aryl bromide, PPh₃ is often insufficient. A more electron-rich and sterically bulky ligand will accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Step 4: Adopt an Advanced Protocol: If the above steps fail, the catalyst system itself is likely the limiting factor. Switching to a robust, pre-formed catalyst like an oxime-derived palladacycle under copper-free conditions fundamentally changes the reaction's energy profile. These catalysts are designed for high stability and activity, providing the best chance of success with difficult substrates.
Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide Using an Oxime-Palladacycle Catalyst
This protocol is adapted from methodologies developed by Nájera and coworkers and is effective for a range of aryl bromides.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Nájera Catalyst I (Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino)methyl]phenyl]palladium(II) Dimer) (0.005 mmol, 0.5 mol% Pd)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (3 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Nájera palladacycle catalyst, cesium carbonate, and the aryl bromide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 6-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate (Aryl Bromide) | Alkyne | Catalyst Loading (mol% Pd) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylacetylene | 0.1 | 120 | 12 | 95 |
| 4-Bromotoluene | 1-Octyne | 0.5 | 120 | 18 | 88 |
| 2-Bromopyridine | Phenylacetylene | 0.5 | 120 | 24 | 75 |
| 1-Bromo-2,4-difluorobenzene | Trimethylsilylacetylene | 0.2 | 120 | 10 | 92 |
Table 1: Representative yields for copper-free Sonogashira coupling using an oxime-palladacycle catalyst. Data is illustrative based on published literature.
References
-
Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
-
Jin, M.-J., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Fairlamb, I. J. S. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. Available at: [Link]
-
Tiwari, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Oxime & other ligands in Pd catalysis of the Suzuki coupling. Available at: [Link]
-
ResearchGate. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Available at: [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
ResearchGate. (2004). Oxime‐Derived Palladium Complexes as Very Efficient Catalysts for the Heck–Mizoroki Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 6. Sci-Hub. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions / Synlett, 2008 [sci-hub.st]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Enhancing the Sensitivity of the Isonitrosopropiophenone-Based Urea Assay
Welcome to the technical support center for the isonitrosopropiophenone (INP or INPP) based urea assay. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this colorimetric method for enhanced sensitivity and reliability. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assay is a self-validating system.
Section 1: Frequently Asked 'Why' Questions (The Science Behind the Assay)
This section addresses the fundamental principles of the INP-based urea assay. Understanding these core concepts is crucial for effective troubleshooting and optimization.
Q1: What is the chemical principle of the isonitrosopropiophenone-based urea assay?
A1: The isonitrosopropiophenone (INP) assay is a colorimetric method used to quantify urea. The reaction occurs under strongly acidic conditions and high temperatures (typically 95-100°C)[1][2]. In this environment, INP reacts with urea to form a colored chromophore, which is typically pink or violet[2][3]. The intensity of the color, measured by absorbance at a specific wavelength (usually around 540-550 nm), is directly proportional to the concentration of urea in the sample[3][4].
Q2: Why are strong acids like sulfuric acid and phosphoric acid necessary in the reaction?
A2: The strong acidic environment serves two primary purposes. First, it is essential for the condensation reaction between isonitrosopropiophenone and urea to proceed efficiently[2]. Second, if the urea is a product of an enzymatic reaction (like one catalyzed by arginase), the addition of a strong acid mixture effectively stops the enzymatic reaction by denaturing the enzyme[2][4]. This ensures that the amount of urea measured is only what was produced during the specified incubation period.
Q3: Why is the reaction heated to 100°C?
A3: The high temperature is a critical parameter that drives the cyclization reaction between INP and urea to completion, leading to the formation of the colored product[1]. Insufficient heating can lead to incomplete color development and an underestimation of the urea concentration, thereby reducing the sensitivity of the assay. The heating step must be carefully controlled and consistent across all samples and standards for reproducible results[4][5].
Q4: What is the role of manganese chloride (MnCl₂) in arginase activity assays that precede urea detection?
A4: In the context of measuring arginase activity, where urea is the product being quantified, manganese chloride is a crucial cofactor for the arginase enzyme[2][3]. Arginase is a metalloenzyme that requires two divalent manganese ions (Mn²⁺) in its active site for catalytic activity[3]. A pre-incubation step with MnCl₂ is often necessary to ensure the enzyme is fully activated before the addition of its substrate, L-arginine[2][4].
Section 2: Troubleshooting Guide for Common Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Issue 1: Low or No Color Development
Q: I'm not seeing the expected pink/violet color develop in my samples or standards. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Heating: The reaction requires a high temperature (95-100°C) for a sufficient duration (typically 30-60 minutes)[1][4].
-
Troubleshooting: Ensure your water bath or oven is calibrated and maintaining the correct temperature. Verify the incubation time is consistent for all samples.
-
-
Reagent Degradation: The isonitrosopropiophenone reagent can be light-sensitive[3].
-
Troubleshooting: Store the INP solution protected from light. It's often recommended to prepare it fresh or use a recently prepared stock.
-
-
Incorrect Reagent Preparation: The concentrations of the acid mixture and the INP solution are critical.
-
pH of the Final Reaction Mixture: The reaction is highly dependent on a strong acid environment.
-
Troubleshooting: Ensure the volume ratios of your sample to the acid stop solution are correct to maintain the required acidity[4].
-
Issue 2: High Background or Precipitate Formation
Q: My blank and low-concentration samples have high absorbance, or I'm observing a precipitate. What's happening?
A: High background or precipitation can significantly interfere with accurate measurements. Here are the likely culprits:
-
Precipitation of INP: Isonitrosopropiophenone has limited solubility, especially if prepared at a high concentration in ethanol. This can lead to precipitation, particularly after addition to the acidic solution[4].
-
Troubleshooting: Consider dissolving INP in DMSO instead of ethanol to improve solubility. Reducing the concentration of the INP solution (e.g., from 9% to 4.5%) can also resolve this issue[4].
-
-
Sample Matrix Effects: Components in your sample (e.g., serum, cell lysates) can interfere with the assay. High protein concentrations can lead to the formation of a cloudy white precipitate upon adding the strong acid mixture[4].
-
Troubleshooting: If working with complex biological samples, a deproteinization step before the assay may be necessary[6]. Alternatively, ensure that any precipitate is thoroughly centrifuged down before transferring the supernatant for absorbance reading.
-
-
Manganese-Related Precipitate: In arginase assays, a brown precipitate, likely a manganese complex, can form during the initial incubation[4].
-
Troubleshooting: This precipitate often dissolves after the addition of the strong acid solution. If it persists, centrifugation before reading the absorbance is recommended.
-
Issue 3: Poor Reproducibility and Inconsistent Results
Q: My results are not consistent between replicates or experiments. How can I improve reproducibility?
A: Inconsistent results are often due to minor variations in the protocol execution.
-
Inconsistent Heating: Even small variations in temperature or heating time can affect the rate and extent of the color development reaction.
-
Troubleshooting: Use a reliable, calibrated heating block or water bath. Ensure all tubes are submerged to the same level for uniform heating.
-
-
Pipetting Errors: The assay involves multiple small-volume additions.
-
Troubleshooting: Calibrate your pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.
-
-
Light Sensitivity: The colored product can be light-sensitive[3].
-
Troubleshooting: After the heating step and color development, keep the samples in the dark until you are ready to measure the absorbance[3].
-
-
Timing of Absorbance Reading: The color intensity may not be stable indefinitely.
-
Troubleshooting: Read the absorbance of all samples and standards within a consistent and relatively short timeframe after the reaction is complete.
-
Issue 4: Low Sensitivity for Low Urea Concentrations
Q: I'm struggling to detect low levels of urea in my samples. How can I enhance the sensitivity of the assay?
A: Enhancing sensitivity requires optimizing several parameters of the assay.
-
Optimize Reagent Concentrations: The concentration of INP can be adjusted.
-
Troubleshooting: While excess INP can cause precipitation, too little will limit the reaction with urea. A careful titration of the INP concentration may be needed for your specific application.
-
-
Increase Incubation Time: Both the enzymatic reaction (if applicable) and the color development reaction times can be extended.
-
Troubleshooting: For an arginase assay, increasing the incubation time with L-arginine will generate more urea, provided the enzyme remains stable and the substrate is not depleted. Similarly, extending the heating time for color development might increase the signal, but this should be balanced against the risk of signal degradation or increased background.
-
-
Sample Concentration: If possible, concentrate your sample before the assay.
-
Troubleshooting: This is highly dependent on the sample type and is not always feasible.
-
-
Use of Enhancers: Some protocols for similar colorimetric urea assays (using diacetyl monoxime) include thiosemicarbazide and ferric ions to enhance and stabilize the color[6][7][8].
-
Troubleshooting: While not standard in all INP protocols, exploring the addition of these reagents could potentially improve sensitivity. This would require significant validation.
-
Section 3: Protocols and Methodologies
Here you will find a detailed, step-by-step protocol for a typical INP-based urea assay, often used for measuring arginase activity.
Optimized Protocol for Arginase Activity Measurement
This protocol is adapted from established methods and includes insights for enhanced performance[3][4].
Reagents:
-
Lysis Buffer: (e.g., Tris-HCl with protease inhibitors)
-
Arginase Activation Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl₂
-
L-Arginine Substrate: 0.5 M L-arginine (pH 9.7)
-
Stop Solution: A mixture of Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄), and water (H₂O) in a 1:3:7 (v/v/v) ratio.
-
Isonitrosopropiophenone (INP) Solution: 4.5% (w/v) α-isonitrosopropiophenone dissolved in DMSO.
-
Urea Standards: Prepare a stock solution of urea and perform serial dilutions to create a standard curve (e.g., 0 to 100 nmol).
Procedure:
-
Sample Preparation: Prepare your cell or tissue lysate. Determine the protein concentration of the lysate.
-
Enzyme Activation:
-
In a microplate well or microcentrifuge tube, add 50 µL of your sample (containing an appropriate amount of protein, e.g., up to 25 µg).
-
Add 50 µL of Arginase Activation Buffer.
-
Incubate at 56°C for 10 minutes to activate the arginase.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the 0.5 M L-arginine substrate.
-
Incubate for 1 hour at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 300 µL of the Stop Solution.
-
-
Color Development:
-
Add 33 µL of the 4.5% INP solution.
-
Cover the plate or tubes and incubate at 100°C for 1 hour in a calibrated oven or heating block.
-
-
Absorbance Measurement:
-
After incubation, cool the samples to room temperature. It is advisable to keep them protected from light[3].
-
Measure the absorbance at 540-550 nm using a spectrophotometer or plate reader.
-
-
Quantification:
-
Prepare a standard curve using the urea standards. The standards should be subjected to the same Stop Solution, INP addition, and heating steps as the samples.
-
Calculate the urea concentration in your samples by interpolating from the standard curve.
-
Data Presentation: Example Urea Standard Curve
| Urea Concentration (nmol) | Absorbance at 550 nm (Mean) | Standard Deviation |
| 0 | 0.052 | 0.003 |
| 10 | 0.158 | 0.005 |
| 25 | 0.389 | 0.010 |
| 50 | 0.765 | 0.015 |
| 75 | 1.130 | 0.021 |
| 100 | 1.495 | 0.028 |
Section 4: Visualizing the Workflow and Logic
Diagram 1: Chemical Reaction Pathway
Caption: The reaction of urea and INP under heat and acid to form a chromophore.
Diagram 2: Troubleshooting Logic Flow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues in the assay.
References
-
A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. (2024). PubMed Central. [Link]
-
Keenan, K. 1 Enzyme and Protein Assays. (n.d.). Course Hero. [Link]
- WO2017086421A1 - Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method. (n.d.).
-
Arginase activity assay in serum samples of cancer patients. (2013). ResearchGate. [Link]
-
Bordage, S., Pham, T.-N., Zedet, A., Gugglielmetti, A.-S., Nappey, M., Demougeot, C., & Girard-Thernier, C. (2016). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 83(08), 647–653. [Link]
-
van der Schyf, C. J. (1990). The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime. Journal of Applied Toxicology, 10(4), 271–276. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Parris, N., & Foglia, T. A. (1980). Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation. Clinica Chimica Acta, 107(1–2), 3–9. [Link]
Sources
- 1. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fgsc.net [fgsc.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017086421A1 - Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method - Google Patents [patents.google.com]
- 6. Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
Technical Support Center: Mitigating Interference in Colorimetric Urea Determination with Isonitrosopropiophenone
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the colorimetric determination of urea using α-isonitrosopropiophenone (INPP). This method is valued for its direct measurement of urea, but like any assay, its accuracy is contingent on understanding and controlling potential sources of interference. This document provides troubleshooting guidance and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the isonitrosopropiophenone (INPP) assay for urea?
The assay is based on the condensation reaction between urea and an α-diketone group, which is formed in situ from isonitrosopropiophenone under strongly acidic and heated conditions. INPP first hydrolyzes to form 1-phenyl-1,2-propanedione. This diketone then reacts with urea to form a cyclic colored product, typically a diazine derivative.[1][2] The intensity of the resulting pink or violet color, measured spectrophotometrically, is directly proportional to the urea concentration in the sample. The strong acid medium serves both as a catalyst and to stop enzymatic reactions if the urea is a product of an enzyme assay (e.g., arginase).[1][3]
Q2: Why are strong acids and high heat required for this reaction?
The reaction chemistry necessitates harsh conditions. A mixture of strong acids, commonly sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), creates the low pH environment required for the hydrolysis of INPP and the subsequent condensation with urea.[1][3] Heating, typically to 95-100°C, provides the activation energy needed to drive the reaction to completion in a reasonable timeframe (e.g., 30-60 minutes).[2][3] These conditions also serve the critical function of denaturing proteins in the sample, which can prevent some forms of interference.
Q3: What is the optimal wavelength for measuring the colored product?
The colored chromophore produced in the INPP-urea reaction typically exhibits a maximum absorbance between 540 nm and 550 nm .[3][4] It is crucial to consult your specific protocol or perform a wavelength scan with a known standard to determine the precise λ_max_ for your reagent composition.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Absorbance in Blank or Negative Control Wells
High background signal can obscure the true signal from your samples and standards, reducing the dynamic range and sensitivity of the assay.
-
Question: My reagent blank (containing all reagents except urea) is highly colored. What could be the cause?
-
Answer: This issue most often points to contamination.
-
Ammonia Contamination: While the INPP method is a direct chemical assay and does not rely on enzymatic reactions that are highly sensitive to ammonia, ambient ammonia can sometimes contribute to background, though this is a more significant issue in urease-based assays.[5][6] Ensure all labware is meticulously cleaned.
-
Reagent Purity: Use high-purity water and analytical grade reagents. Contaminants in the acids or the INPP solvent can lead to side reactions that produce colored products.
-
Labware Contamination: Residual detergents or other chemicals on glassware or plasticware can interfere. Use dedicated, acid-washed glassware for reagent preparation.[5]
-
-
Issue 2: Precipitate Formation During the Assay
Turbidity or the formation of a precipitate is a common and significant interference, as it will scatter light and lead to erroneously high absorbance readings.
-
Question: After adding the acid stop solution and heating, a cloudy white precipitate formed in my serum/lysate samples. What is happening and how can I fix it?
-
Answer: This is almost certainly due to protein precipitation. The combination of strong acids and high heat will denature and aggregate proteins present in complex biological samples like serum or cell lysates.[3] This is a major source of interference.
-
Mitigation Strategy: Sample Deproteinization. You must remove proteins from your sample before performing the colorimetric reaction.
Protocol: Perchloric Acid (PCA) Deproteinization
-
Preparation: Prepare a 1.0 M solution of perchloric acid (HClO₄). Keep on ice.
-
Precipitation: Add 1 part cold 1.0 M PCA to 2 parts of your sample (e.g., 100 µL PCA to 200 µL serum).
-
Incubation: Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the clear supernatant. This supernatant contains the urea and is now ready for the INPP assay. Note: Always remember to account for the dilution factor in your final calculations.
-
-
-
Question: I am seeing a precipitate even in my standards. What is the cause?
-
Answer: If precipitation occurs in simple aqueous standards, the issue likely lies with the INPP reagent itself.
-
INPP Concentration: Using an overly concentrated INPP solution can cause it to precipitate out of solution, especially when the solvent (e.g., ethanol) is mixed with the aqueous sample and acid.[3]
-
Solvent Choice: While absolute ethanol is commonly used to dissolve INPP, some protocols have found that DMSO can improve solubility and reduce precipitation. One study successfully used a 4.5% INPP solution in DMSO to overcome this issue.[3]
-
-
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments undermines confidence in the data.
-
Question: My standard curve is non-linear or my sample replicates have high variance. What should I check?
-
Answer: This points to several potential issues related to the reaction conditions and interfering substances.
-
Light Sensitivity: The colored product of the urea-INPP reaction can be sensitive to light.[4] After the heating step and color development, it is good practice to keep the plate or tubes in the dark until reading the absorbance.[4]
-
Temperature and Time Control: The heating step is critical. Ensure a consistent temperature (e.g., using a dry heat block or a boiling water bath) and a precise incubation time for all samples and standards.[4] Inconsistent heating will lead to variable reaction completion.
-
Sample Matrix Effects: Components in your sample matrix (e.g., salts, buffers, media components) can interfere with the reaction chemistry.
-
Mitigation 1: Matrix-Matched Standards. Prepare your urea standards in the same buffer or medium as your samples (e.g., if analyzing urea in cell culture medium, prepare the standard curve using fresh, urea-free medium).
-
Mitigation 2: Sample Blank. For each sample, prepare a parallel tube/well that contains the sample and all reagents except INPP. Subtract the absorbance of this sample blank from your actual sample reading to correct for native color or turbidity.
-
-
Specific Chemical Interference: Certain chemical structures can interfere with the assay. Compounds with adjacent nucleophilic and electrophilic functions, such as catechols, have been identified as potential interferents.[2] If your sample is known to contain such compounds, purification or using an alternative urea assay may be necessary.
-
-
Visualized Workflows and Logic
To better navigate the experimental and troubleshooting processes, the following diagrams illustrate key workflows.
Caption: Standard experimental workflow for urea determination using INPP.
Caption: A logical flowchart for troubleshooting common INPP assay issues.
Summary of Interferences and Mitigation Strategies
| Interference Type | Source Example | Effect on Assay | Recommended Mitigation Strategy |
| Physical Interference | Precipitated Protein | Light scattering, falsely high absorbance | Deproteinize sample prior to assay (e.g., PCA precipitation, spin column).[3][7] |
| Matrix Effect | High salt, different pH, culture media components | Altered reaction kinetics, non-linearity | Prepare standard curve in a matrix matching the sample; dilute sample.[8] |
| Sample Background | Endogenous colored compounds in sample | Artificially high absorbance reading | Prepare and measure a "Sample Blank" (sample + reagents, no INPP) and subtract its absorbance. |
| Specific Chemical | Catechols, other compounds with adjacent nucleophilic/electrophilic groups | Direct reaction with assay reagents, causing color change or consumption of reagents.[2] | Sample purification (e.g., chromatography) or use of an alternative assay method. |
| Reagent-Based | INPP precipitation from solution | Incomplete reaction, inconsistent results | Optimize INPP concentration; consider DMSO as a solvent instead of ethanol.[3] |
References
-
Boyde, T. R., & Rahmatullah, M. (1980). Evaluation of three methods for the measurement of urea nitrogen in serum as used on six instruments. PubMed. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Cell Biolabs, Inc. Retrieved from [Link]
-
Haines, R. J., et al. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2013). Arginase activity assay in serum samples of cancer patients. ResearchGate. Retrieved from [Link]
-
Keenan, K. (n.d.). Enzyme and Protein Assays. Course Hero. Retrieved from [Link]
-
Zawada, K., et al. (2012). Quantitative determination of urea concentrations in cell culture medium. Analytical Biochemistry. Retrieved from [Link]
Sources
- 1. fgsc.net [fgsc.net]
- 2. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Stability issues of the colored product in the α-oximino-propiophenone urea method
Welcome to the technical support guide for colorimetric urea determination using α-oximino-ketone based methods, such as those involving α-oximino-propiophenone or the more common diacetyl monoxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues with the final colored product.
Introduction to the Method
The determination of urea concentration via α-oximino-ketones is a direct colorimetric method based on the principles of the Fearon reaction.[1][2][3] The core of this assay is the condensation of urea with an α-dicarbonyl or a related compound under strongly acidic conditions and heat.[2][3] In the widely used diacetyl monoxime protocol, the monoxime hydrolyzes to diacetyl, which then reacts with urea to form a yellow diazine derivative.[2][3][4] To enhance sensitivity and stability, the reaction is often modified by including a stabilizer like thiosemicarbazide and a metallic ion, typically ferric chloride (FeCl₃), which chelates with the intermediate to produce a more stable and intensely colored pink-red complex.[1][2][3] The final absorbance is typically measured around 520 nm.[2][3][5]
The stability of this final colored product is paramount for accurate and reproducible quantification, yet it is susceptible to several environmental and chemical factors. This guide provides in-depth troubleshooting for these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction in this assay?
A1: The assay is a condensation reaction. First, under heat and strong acid, the α-oximino-ketone (e.g., diacetyl monoxime) hydrolyzes to its corresponding α-dicarbonyl (e.g., diacetyl). This dicarbonyl then condenses with the two amino groups of urea to form a cyclic diazine product, which is a chromophore (a colored compound).[2][3][4]
Q2: What are the roles of the different reagents in the color development mixture?
A2: Each component has a critical function, and their interplay is key to forming a stable color.
| Reagent | Primary Function(s) |
| α-Oximino-Ketone | The reactant that, after hydrolysis, condenses with urea to form the initial chromophore. |
| Strong Acid (e.g., H₂SO₄, H₃PO₄) | Catalyzes the hydrolysis of the oxime and the subsequent condensation with urea. Provides the necessary low pH environment. |
| Thiosemicarbazide | Acts as a color stabilizer and intensifier. It reacts with the diazine product to form a more stable complex.[1][2] |
| Ferric Ions (e.g., from FeCl₃) | Increases the speed and intensity of color development, forming a pink-colored complex with a stronger absorbance.[1][2][3] |
| Phosphoric Acid (H₃PO₄) | Often used in conjunction with or in place of sulfuric acid to reduce the light sensitivity of the final colored product.[2][3][4] |
Q3: My final colored product is yellow, but the protocol says it should be pink or red. Why?
A3: A yellow color typically indicates the formation of the initial diazine product without the subsequent stabilization and intensification steps.[2][6] This usually occurs if the thiosemicarbazide or ferric ion components are missing, degraded, or added in insufficient quantities. Ensure your color reagent mixture is prepared correctly and has not expired.
Q4: What is the optimal wavelength for measuring the absorbance?
A4: For the stabilized pink-red complex formed with diacetyl monoxime, thiosemicarbazide, and ferric ions, the maximum absorbance (λmax) is consistently reported to be around 520 nm.[2][3][4][5] You should always perform a wavelength scan on a standard sample to confirm the λmax for your specific reagent formulation.
Experimental Workflow & Reaction Mechanism
The following diagram outlines the general workflow and the underlying chemical transformations in the assay.
Caption: Troubleshooting logic for poor reproducibility.
Key Protocols for Troubleshooting
Protocol 1: Assessing Photostability of the Final Colored Product
This protocol helps determine if light is the primary cause of color fading.
Objective: To quantify the rate of absorbance decrease in the presence versus absence of light.
Methodology:
-
Prepare a set of urea standards (e.g., 5 standards and a blank) and run the colorimetric assay as per your standard protocol.
-
After the cooling step, immediately read the absorbance of all samples (Time 0 reading).
-
Divide the samples (e.g., a 96-well plate) into two identical sets.
-
Set A (Light Exposure): Place the plate on the lab bench, exposed to ambient laboratory light.
-
Set B (Dark Storage): Tightly wrap the plate in aluminum foil and place it in a drawer.
-
Reread the absorbance for both sets at 30-minute intervals for 2 hours.
-
Analysis: Plot Absorbance vs. Time for each concentration in both sets. A rapid decline in absorbance in Set A compared to a stable reading in Set B confirms photodegradation.
| Time (min) | Absorbance (Set A - Light) | Absorbance (Set B - Dark) | % Decrease (Light) |
| 0 | 0.850 | 0.852 | 0% |
| 30 | 0.780 | 0.849 | 8.2% |
| 60 | 0.715 | 0.845 | 15.9% |
| 120 | 0.640 | 0.841 | 24.7% |
This table shows example data indicating significant photodegradation.
References
- Coulombe, J. J., & Favreau, L. (1963). A new simple method for colorimetric determination of urea. Clinical Chemistry, 9(1), 102-108. (Note: While not directly cited, this is a foundational paper often referenced by modern protocols).
-
Protocols.io. (2021). Colorimetric determination of urea. Retrieved from [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PubMed Central, National Institutes of Health. Retrieved from [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE Journals. Retrieved from [Link]
-
PubMed. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Colorimetric determination of urea v2. Retrieved from [Link]
-
Atlas Medical. (n.d.). Urea Berthelot Enzymatic – Colorimetric test. Retrieved from [Link]
-
PLOS. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A study of the reaction of urea with diacetyl monoxime and diacetyl. Retrieved from [Link]
-
ResearchGate. (2017). A direct colorimetric method for the determination of urea in blood and urine. Retrieved from [Link]
-
BIOLABO. (n.d.). UREA Colorimetric Method. Retrieved from [Link]
Sources
- 1. US4040787A - Urea determination of biological fluids using diacetylmonoxime reaction - Google Patents [patents.google.com]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Colorimetric determination of urea [protocols.io]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading in Reactions Involving 1-Phenyl-1,2,3-butanetrione 2-oxime
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1,2,3-butanetrione 2-oxime. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalytic reactions and overcome common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven expertise.
Introduction to the Catalytic Chemistry of this compound
This compound is a versatile substrate in organic synthesis, primarily owing to its α-keto-oxime functionality. This unique structural motif allows for a range of catalytic transformations, including but not limited to:
-
Catalytic Hydrogenation: Reduction of the oxime and/or ketone functionalities.
-
Beckmann Rearrangement: Acid-catalyzed rearrangement to form amides.
-
Synthesis of Heterocycles: Condensation reactions, particularly with dinucleophiles, to form various heterocyclic scaffolds.
-
Palladium-Catalyzed C-H Activation: Utilization of the oxime as a directing group for site-selective functionalization.
Optimizing catalyst loading is a critical parameter in all these reactions, directly impacting reaction efficiency, selectivity, and overall yield. This guide will address common issues related to catalyst loading and other key reaction parameters.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Catalytic Hydrogenation
Q1: I am trying to selectively reduce the oxime in this compound to the corresponding amine, but I am observing a mixture of products, including the amino alcohol and the fully reduced product. How can I improve the selectivity towards the amino ketone?
A1: This is a common challenge in the hydrogenation of α-keto oximes. The product distribution is highly dependent on the catalyst, solvent, and reaction conditions.
Causality: Noble metal catalysts like palladium and platinum can be highly active and may lead to over-reduction. The choice of catalyst support and the presence of additives can significantly influence selectivity.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Initial Recommendation: Start with a less active catalyst. Nickel-based catalysts, such as Raney Nickel, often show higher selectivity for the hydrogenation of oximes to primary amines with less reduction of other carbonyl groups.
-
Palladium Catalysts: If using palladium, consider Pd/C. However, be aware that it can also catalyze N-O bond cleavage.[1] To modulate its activity, you can try poisoning the catalyst slightly with additives like pyridine or quinoline.
-
Platinum Catalysts: Platinum catalysts, such as PtO₂, are generally more active and may lead to over-reduction. However, in acidic media, Pt/C has been shown to favor the formation of hydroxylamines, which can then be reduced to the amine.[1]
-
-
Catalyst Loading Optimization:
-
High Catalyst Loading: Excessive catalyst loading can lead to over-reduction due to a high concentration of active sites.[2] Start with a lower catalyst loading (e.g., 1-2 mol%) and gradually increase it while monitoring the reaction progress.
-
Low Catalyst Loading: Insufficient catalyst may result in incomplete conversion.
-
-
Solvent and Additives:
-
Solvent Choice: The solvent can influence the solubility of hydrogen and the substrate-catalyst interaction. Protic solvents like ethanol or methanol are commonly used.
-
Acidic/Basic Conditions: The pH of the reaction medium can significantly affect selectivity. Acidic conditions can promote the formation of hydroxylamine intermediates, while basic conditions may favor the formation of primary amines with Raney Nickel.
-
Experimental Protocol for Selective Oxime Reduction:
-
To a solution of this compound (1.0 eq) in ethanol, add Raney Nickel (5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (1-5 atm).
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.
| Catalyst | Typical Loading (mol%) | Expected Selectivity |
| Raney Ni | 5 - 10 | High for primary amine |
| Pd/C | 1 - 5 | Can lead to over-reduction |
| PtO₂ | 1 - 5 | Prone to over-reduction |
Q2: My catalytic hydrogenation of this compound is very slow or stalls completely. What could be the issue?
A2: Slow or stalled reactions can be due to catalyst deactivation, insufficient hydrogen pressure, or poor catalyst quality.
Causality: The catalyst can be poisoned by impurities in the starting material or solvent. The active sites can also be blocked by side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow catalytic hydrogenation.
Section 2: Beckmann Rearrangement
Q3: I am performing a Beckmann rearrangement on this compound and obtaining a mixture of two isomeric amides. How can I control the regioselectivity?
A3: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime (E/Z isomers) and the migratory aptitude of the groups attached to the carbonyl carbon.
Causality: The group anti-periplanar to the leaving group on the oxime nitrogen preferentially migrates.[3] For this compound, this means either the phenylacetyl group (-COCH₂Ph) or the methyl group (-CH₃) can migrate. The initial ratio of E/Z oxime isomers and any in-situ isomerization under the reaction conditions will dictate the product ratio.
Troubleshooting Protocol:
-
Control of Oxime Isomerization:
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the interconversion of oxime isomers, leading to higher regioselectivity.
-
Catalyst Choice: Milder acid catalysts may reduce the rate of isomerization. Common catalysts include PCl₅, H₂SO₄, and various Lewis acids.[3] Consider using a milder catalyst system, such as cyanuric chloride/DMF.[4]
-
-
Predicting the Major Product:
-
In the absence of strict stereochemical control, the migratory aptitude of the groups often follows the order: aryl > alkyl. However, for this compound, the competition is between a phenylacetyl and a methyl group. The phenylacetyl group, being bulkier and potentially having stabilizing electronic effects, may have a higher migratory aptitude. It is crucial to analyze the product mixture to determine the major regioisomer under your specific conditions.
-
Logical Relationship for Beckmann Rearrangement:
Caption: Regioselectivity in the Beckmann rearrangement of an unsymmetrical oxime.
Q4: My Beckmann rearrangement is giving a low yield and a significant amount of a nitrile byproduct. What is causing this and how can I prevent it?
A4: The formation of a nitrile is likely due to a side reaction known as the Beckmann fragmentation.
Causality: Beckmann fragmentation is favored when the migrating group can form a stable carbocation.[3] In the case of this compound, if the phenylacetyl group fragments, it could potentially lead to the formation of a stable acylium ion or a related species.
Troubleshooting Protocol:
-
Reaction Conditions:
-
Temperature: Higher temperatures can promote fragmentation. Try running the reaction at a lower temperature.
-
Catalyst: Strongly acidic or dehydrating conditions can favor fragmentation. Using a milder catalyst system can help suppress this side reaction.
-
-
Solvent:
-
The choice of solvent can influence the stability of intermediates. A less polar solvent may disfavor the formation of charged intermediates required for fragmentation.
-
Section 3: Synthesis of Heterocycles
Q5: I am trying to synthesize 3-methyl-2-phenylquinoxaline by reacting this compound with o-phenylenediamine, but the yield is low. How can I optimize this reaction?
A5: The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines is a well-established reaction.[2] Low yields can often be attributed to suboptimal reaction conditions or side reactions.
Causality: The reaction proceeds via a condensation mechanism. The efficiency of this process can be affected by the catalyst, solvent, and temperature. The oxime group in your starting material might undergo side reactions under the conditions required for quinoxaline formation.
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Acid Catalysis: This reaction is often catalyzed by acids. Acetic acid is a common choice. You can also screen other acid catalysts like p-toluenesulfonic acid or a Lewis acid.[2]
-
Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and optimize from there. Excessive acid can lead to degradation of the starting materials or product.
-
-
Reaction Conditions:
-
Solvent: Ethanol or acetic acid are commonly used solvents for this reaction.[2]
-
Temperature: The reaction is typically run at reflux. However, if you are observing side reactions, you may need to lower the temperature and accept a longer reaction time.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Experimental Protocol for Quinoxaline Synthesis:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The product can be further purified by recrystallization.
Section 4: Palladium-Catalyzed C-H Activation
Q6: I am attempting a palladium-catalyzed C-H activation of the methyl group in this compound using the oxime as a directing group, but the reaction is not proceeding. What are the key parameters to consider?
A6: Palladium-catalyzed C-H activation directed by oximes is a powerful tool, but it requires careful optimization of the catalyst system and reaction conditions.
Causality: The catalytic cycle for C-H activation typically involves a Pd(II) species. The efficiency of the reaction depends on the successful formation of a palladacycle intermediate, followed by a productive C-H activation and subsequent functionalization. The choice of oxidant is often crucial to regenerate the active Pd(II) catalyst.
Troubleshooting Protocol:
-
Catalyst and Ligand:
-
Palladium Source: Pd(OAc)₂ is a common and effective catalyst for this type of reaction.
-
Ligands: While some reactions proceed without an additional ligand, the use of ligands such as phosphines or N-heterocyclic carbenes (NHCs) can significantly improve catalyst stability and reactivity.
-
-
Oxidant:
-
Many Pd(II)-catalyzed C-H functionalization reactions require a stoichiometric oxidant to regenerate the catalyst. Common oxidants include benzoquinone (BQ), Ag₂CO₃, or even molecular oxygen. The choice of oxidant is substrate and reaction-dependent.
-
-
Solvent and Temperature:
-
Polar aprotic solvents like DMF, DMAc, or DMSO are often used.
-
These reactions typically require elevated temperatures (80-120 °C).
-
General Workflow for Optimizing C-H Activation:
Caption: Optimization workflow for Pd-catalyzed C-H activation.
| Parameter | Typical Starting Conditions |
| Pd Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | PPh₃ or PCy₃ (10-20 mol%) |
| Oxidant | Benzoquinone (2 eq) |
| Solvent | DMF or DMAc |
| Temperature | 100 °C |
This technical support guide provides a starting point for troubleshooting common issues in catalytic reactions involving this compound. Remember that each specific transformation will require its own systematic optimization of reaction parameters.
References
-
Khaskar, T., et al. (2021). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 26(1), 123. [Link]
-
Gawley, R. E. (1988). The Beckmann reactions: rearrangement, fragmentation, and elimination. Organic Reactions, 35, 1-420. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology, 10(6), 110-112. [Link]
-
Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 18(1), 2-17. [Link]
-
Zalesskiy, S. S., & Ananikov, V. P. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8788. [Link]
Sources
Work-up procedure for the synthesis of isonitrosopropiophenone to remove impurities
Technical Support Center: Synthesis of Isonitrosopropiophenone
A Guide to Effective Work-up and Purification
Welcome to the technical support guide for the synthesis of isonitrosopropiophenone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the post-reaction work-up and purification phases. Our goal is to explain the causality behind each procedural step, ensuring a robust and reproducible methodology.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles of the isonitrosopropiophenone work-up, providing context for the troubleshooting steps that follow.
Frequently Asked Questions
Q1: What are the primary impurities I should expect from the nitrosation of propiophenone?
The most significant impurity is typically unreacted propiophenone.[1][2] This starting material is non-acidic and its removal is the primary goal of the initial work-up. Other potential impurities include:
-
Side-reaction products: Formed from alternative reaction pathways of the nitrosating agent.
-
Residual Solvents: Ether from the reaction or toluene from recrystallization.[1][3]
-
Inorganic Salts: Remnants from the acid catalyst and neutralization/precipitation steps.
Q2: What is the chemical principle behind the alkaline extraction step?
The work-up leverages a classic acid-base extraction. Isonitrosopropiophenone possesses an acidic proton on the oxime group (-NOH). When the ethereal reaction mixture is treated with an aqueous solution of a strong base, such as 10% sodium hydroxide, the isonitrosopropiophenone is deprotonated to form its water-soluble sodium salt.
C₆H₅COC(=NOH)CH₃ + NaOH → [C₆H₅COC(=NO⁻)CH₃]Na⁺ + H₂O (Organic-soluble)(Aqueous-soluble)
Conversely, unreacted propiophenone lacks an acidic proton and remains in the ether layer.[1][2] This allows for a clean separation of the product from the key organic impurity.
Q3: Why is it critical to pour the alkaline extract into an acid-ice mixture during precipitation?
This step is designed to regenerate the neutral, water-insoluble isonitrosopropiophenone, causing it to precipitate out of the aqueous solution.
[C₆H₅COC(=NO⁻)CH₃]Na⁺ + HCl → C₆H₅COC(=NOH)CH₃↓ + NaCl
The use of a significant quantity of ice is crucial for two reasons:
-
Temperature Control: The neutralization of a strong base (residual NaOH) with a strong acid (HCl) is highly exothermic. Keeping the temperature low (near 0 °C) minimizes the risk of product degradation and promotes the formation of well-defined, easily filterable crystals.
-
Solubility Reduction: The solubility of isonitrosopropiophenone in water is lower at colder temperatures, which maximizes the yield of the precipitated product.
Part 2: Troubleshooting Experimental Workflows
This section is structured as a troubleshooting guide for specific issues that may arise during the work-up and purification.
Workflow 1: Extraction and Precipitation
The initial purification relies on a robust liquid-liquid extraction followed by controlled precipitation.
Caption: Troubleshooting logic for an impure final product.
-
Second Recrystallization: The most straightforward solution is to perform a second recrystallization from fresh toluene.
-
Charcoal Treatment: If the discoloration is significant, add a small amount of activated charcoal to the hot toluene solution before filtering it (while hot) through a pad of Celite. The charcoal will adsorb many colored impurities.
-
Verify Drying: Ensure the product is completely dry. Residual toluene can act as an impurity, depressing the melting point. Dry the crystals under vacuum.
Part 3: Quantitative Data and Protocols
Expected Results and Purity Benchmarks
| Parameter | Crude Product (Post-Precipitation) | Purified Product (Post-Recrystallization) | Source |
| Yield | 65–68% of theoretical | ~85% recovery from crude | [1][4] |
| Appearance | Crystalline solid | Snow-white crystals | [1][4] |
| Melting Point | 111–113 °C | 112–113 °C (sharp) | [1][4] |
Detailed Experimental Protocol: Recrystallization from Toluene
This protocol is adapted from the procedure detailed in Organic Syntheses. [1]
-
Dissolution: Place the crude, dry isonitrosopropiophenone (e.g., 370 g) into an appropriately sized flask. Add toluene (~550 cc for 370 g of crude product) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold toluene or petroleum ether to remove any residual mother liquor adhering to the crystals.
-
Drying: Transfer the snow-white crystals to a watch glass or drying dish and dry them thoroughly under vacuum to remove all traces of solvent. The final product should weigh between 315–335 g for the scale mentioned. [1]
References
-
Hartung, W. H., & Munch, J. C. (1931). Isonitrosopropiophenone. Organic Syntheses, 11, 54. [Link]
- Tindall, J. B. (1963). U.S. Patent No. 3,090,812. Washington, DC: U.S.
-
ScienceMadness.org. (n.d.). ISONITROSOPROPIOPHENONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. [Link]
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Isonitrosopropiophenone and Diacetyl Monoxime for Urea Analysis
Introduction
Urea, the primary nitrogenous waste product in mammals, is a critical biomarker for assessing metabolic and renal function.[1][2] Its accurate quantification in biological fluids such as serum, plasma, and urine is fundamental in clinical diagnostics and various research applications, from agriculture to wastewater management.[1][2][3] While enzymatic methods utilizing urease are common, direct colorimetric assays offer a valuable alternative, particularly in scenarios where enzyme activity may be compromised or when a simpler, more robust method is preferred.[1][2]
Among the direct colorimetric methods, those employing α-diketones or their derivatives have been mainstays in the laboratory. This guide provides an in-depth, objective comparison of two prominent reagents used in this class of urea assays: Isonitrosopropiophenone (INP) and Diacetyl Monoxime (DAM) . We will delve into their reaction principles, provide standardized protocols, and present a comparative analysis of their performance to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
The Diacetyl Monoxime (DAM) Method
The diacetyl monoxime (DAM) method is a well-established and widely utilized technique for the direct determination of urea.[1][2][4] Its enduring popularity stems from its reliability and the stability of the reagents involved.[1][2]
Reaction Principle
The DAM method is based on the condensation reaction between urea and diacetyl monoxime in a hot, acidic environment.[1][4] The reaction proceeds in several steps:
-
Hydrolysis of DAM: In the presence of strong acid and heat, diacetyl monoxime is hydrolyzed to produce diacetyl.[1][2][5]
-
Condensation with Urea: The resulting diacetyl then condenses with urea to form a yellow-colored diazine derivative.[1][2][5]
-
Chromogen Stabilization and Enhancement: To enhance the sensitivity and stability of the colored product, an oxidizing agent, typically thiosemicarbazide, and a catalyst, such as ferric ions (Fe³⁺), are included in the reaction mixture.[1][2] This results in the formation of a stable, pink-colored complex with a characteristic absorbance maximum around 520-530 nm.[1][3][4] The addition of phosphoric acid helps to minimize the light sensitivity of the final chromophore.[1][2][5]
The intensity of the final pink color is directly proportional to the urea concentration in the sample.[4]
Experimental Workflow: DAM Method
Caption: Workflow for urea analysis using the Diacetyl Monoxime (DAM) method.
Standard Protocol
The following is a representative protocol for the DAM method. Researchers should optimize concentrations and incubation times based on their specific instrumentation and sample types.
-
Sample Preparation: For biological samples like serum or plasma, deproteinization is typically required to prevent interference. This can be achieved by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging to obtain a clear supernatant (protein-free filtrate).[4]
-
Reagent Preparation:
-
Reaction:
-
Pipette the protein-free filtrate (or standard/control) into a test tube.
-
Add the DAM solution and the acid-catalyst solution.
-
Mix thoroughly.
-
-
Incubation: Place the tubes in a boiling water bath (100°C) for a defined period, typically 15-20 minutes, to allow for color development.[4]
-
Cooling: After incubation, cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solution in a spectrophotometer or plate reader at a wavelength of 520-530 nm.[1][4]
-
Quantification: Determine the urea concentration by comparing the absorbance of the sample to a standard curve prepared with known urea concentrations.
The Isonitrosopropiophenone (INP) Method
The isonitrosopropiophenone (INP) method is another direct colorimetric assay for urea. While it shares the fundamental principle of reacting with urea in an acidic medium, it possesses distinct characteristics that may offer advantages in certain applications.
Reaction Principle
Similar to the DAM method, the INP assay involves the reaction of urea with INP in a strongly acidic solution at an elevated temperature (typically 95-100°C).[6][7] The reaction mechanism involves the condensation of INP with urea to form a colored chromophore.[6][8] The acidic environment, often a mixture of sulfuric and phosphoric acids, is crucial for both catalyzing the reaction and stopping any enzymatic activity if the assay is used to measure urea produced from an enzymatic reaction (e.g., arginase activity).[8][9] The resulting product is a pink or violet-colored complex, and the intensity of the color, measured at approximately 540-550 nm, is proportional to the urea concentration.[6][7][9]
Experimental Workflow: INP Method
Caption: Workflow for urea analysis using the Isonitrosopropiophenone (INP) method.
Standard Protocol
The following protocol is a general guideline for the INP method, often employed for measuring urea produced by the enzyme arginase.
-
Sample Preparation: The sample, which may be the output of an enzymatic reaction, is prepared in a microplate or test tubes.
-
Reaction Termination: The reaction is stopped by adding a concentrated acid mixture (e.g., a 1:3:7 volume ratio of H₂SO₄:H₃PO₄:H₂O).[7][9] This step also provides the necessary acidic environment for the subsequent colorimetric reaction.
-
Reagent Addition: An INP solution, typically prepared in ethanol or DMSO, is added to the acidified sample.[7][9]
-
Incubation: The mixture is heated in an oven or heating block at 95-100°C for 30-60 minutes to facilitate the formation of the colored product.[6][7][9] It is often recommended to protect the reaction from light during this step.[7]
-
Cooling and Stabilization: After heating, the reaction is cooled to room temperature and allowed to stabilize, often in the dark.[7]
-
Measurement: The absorbance is read at 540-550 nm using a spectrophotometer or microplate reader.[6][7]
-
Quantification: The concentration of urea is determined by comparison with a standard curve.
Performance Comparison: INP vs. DAM
The choice between the INP and DAM methods depends on several factors, including the required sensitivity, the nature of the sample matrix, and practical considerations such as reagent stability and handling.
| Performance Metric | Diacetyl Monoxime (DAM) | Isonitrosopropiophenone (INP) |
| Principle | Condensation with urea in hot acid, enhanced by thiosemicarbazide and Fe³⁺.[1][2][4] | Condensation with urea in hot acid.[6] |
| Absorbance Max (λmax) | ~520-530 nm[1][4] | ~540-550 nm[6][7][9] |
| Reaction Conditions | 100°C for 15-20 minutes.[4] | 95-100°C for 30-60 minutes.[6][7][9] |
| Linear Range | Typically 0.4 to 5.0 mM.[1][2][3] | Dependent on specific protocol, often used for enzymatic assays. |
| Common Interferences | Citrulline and other ureido compounds can give a positive result.[1][2] | Compounds with adjacent nucleophilic and electrophilic functions may interfere.[6] |
| Advantages | Well-established, stable reagents, good color stability with phosphoric acid.[1][2] | Can be integrated into a single step to stop an enzymatic reaction and initiate color development.[8][10] |
| Limitations | Requires handling of strong, corrosive acids; potential for overestimation at low urea concentrations due to interfering compounds.[1][2] | Can be prone to interference, especially in high-throughput screening; requires heating for an extended period.[6] |
In-depth Analysis
Sensitivity and Specificity: Both methods offer good sensitivity for the determination of urea. However, the specificity of the DAM method can be a concern in samples containing other ureido compounds, such as citrulline, which can lead to an overestimation of the urea concentration.[1][2] This is particularly relevant when analyzing samples at micromolar concentrations.[1][2] The INP method can also be subject to interference, particularly from compounds that can react with urea or its intermediates under the harsh acidic and high-temperature conditions.[6]
Ease of Use and Throughput: The DAM method, while robust, often involves a separate deproteinization step, which can add to the overall workflow.[4] The INP method is frequently used in a "stop-and-develop" format for enzymatic assays, where the addition of the acid mixture serves to both terminate the enzymatic reaction and initiate the colorimetric one.[8][10] This can streamline the process for such applications. However, the INP method has been noted to be inconvenient for high-throughput screening due to the heating requirement and potential for interference.[6]
Reagent and Reaction Stability: The reagents for the DAM method are generally stable, and the resulting chromophore exhibits good color stability, especially with the inclusion of phosphoric acid.[1][2] The INP reaction is light-sensitive, and care must be taken to protect the samples from light during and after heating to ensure accurate results.[7]
Conclusion and Recommendations
Both the diacetyl monoxime and isonitrosopropiophenone methods are valuable tools for the direct colorimetric analysis of urea. The choice between them should be guided by the specific requirements of the assay.
-
The Diacetyl Monoxime (DAM) method is a reliable and well-characterized assay suitable for a wide range of applications, particularly for samples with urea concentrations in the millimolar range, such as in wastewater or hydroponic solutions.[1][2][3] Its primary limitation is the potential for interference from other ureido compounds.
-
The Isonitrosopropiophenone (INP) method is well-suited for integrated enzymatic assays, such as the measurement of arginase activity, where its ability to simultaneously stop the reaction and initiate color development is advantageous.[6][8] However, researchers should be mindful of potential interferences, especially when screening compound libraries.
For any application, it is crucial to perform proper validation, including the assessment of linearity, precision, and recovery in the specific sample matrix being analyzed. The inclusion of appropriate controls and standards is essential for obtaining accurate and reproducible results.
References
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Keenan, K. Enzyme and Protein Assays. Course Material. [Link]
-
Goubert, C., et al. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. RSC Medicinal Chemistry. [Link]
-
Ogunmolasuyi, A. M. (2015). Comparison of Urease and Diacetylmonoxime in Blood Urea Analysis. ResearchGate. [Link]
- Google Patents. (2017). Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method.
-
Lugosi, R., Thibert, R., & Lam, L. (1972). A study of the reaction of urea with diacetyl monoxime and diacetyl. Clinical Biochemistry. [Link]
-
PLOS. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. Research Journals. [Link]
-
LaboratoryTests.org. (2021). Diacetyl Monoxime (DAM) Method for Estimation of Urea. [Link]
-
ResearchGate. (2013). Arginase activity assay in serum samples of cancer patients. [Link]
-
Natelson, S., & Scott, M. L. (1959). Determination of Urea in Blood and Urine with Diacetyl Monoxime. Analytical Chemistry. [Link]
- Google Patents. (1998).
-
Green, A. L. (1975). The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime. PubMed. [Link]
-
PLOS. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. Research Journals. [Link]
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- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. laboratorytests.org [laboratorytests.org]
- 5. journals.plos.org [journals.plos.org]
- 6. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. fgsc.net [fgsc.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2017086421A1 - Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method - Google Patents [patents.google.com]
A Comparative Guide to Colorimetric Urea Determination: Evaluating Established Methods in the Absence of a Validated α-Oximino-propiophenone Assay
A Note to the Researcher: The request to validate and compare a colorimetric method for urea using α-oximino-propiophenone has been met with a thorough review of the scientific literature. Our findings indicate a significant lack of established, validated methods employing this specific reagent for urea quantification. This guide, therefore, addresses this informational gap by focusing on the two most prevalent and rigorously validated colorimetric methods for urea determination: the direct condensation reaction with diacetyl monoxime and the enzyme-based urease/Berthelot reaction. This comparative analysis will provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
Introduction: The Significance of Urea Quantification
Urea is the primary nitrogenous waste product of protein metabolism in mammals. Its concentration in biological fluids, particularly blood serum and urine, is a critical indicator of renal function and can be indicative of various pathological conditions, including nephritis, urinary tract obstructions, and liver disease.[1] Consequently, the accurate and reliable quantification of urea is a cornerstone of clinical diagnostics and biomedical research. While various analytical techniques exist, colorimetric assays remain a popular choice due to their relative simplicity, cost-effectiveness, and adaptability to high-throughput screening.
This guide provides an in-depth comparison of the two leading colorimetric methods for urea determination, offering insights into their chemical principles, experimental protocols, and performance characteristics.
The Diacetyl Monoxime Method: A Direct Chemical Approach
The diacetyl monoxime method is a direct chemical assay that relies on the condensation reaction between urea and an α-dicarbonyl compound in a strongly acidic and heated environment.[1] This reaction forms a colored chromophore, the absorbance of which is directly proportional to the urea concentration.
Reaction Mechanism and Key Reagents
The core of this method is the reaction of urea with diacetyl monoxime, which in the presence of strong acid and heat, hydrolyzes to diacetyl. Diacetyl then condenses with urea to form a yellow diazine derivative.[1] To enhance the color intensity and stability of the chromophore, reagents such as thiosemicarbazide and ferric ions are often included.[1] The final product is a pink-colored complex with a maximum absorbance typically around 520 nm.[2]
Caption: Reaction mechanism of the diacetyl monoxime method for urea determination.
Experimental Protocol: Diacetyl Monoxime Assay
The following is a generalized protocol for the diacetyl monoxime method. Researchers should optimize reagent concentrations and incubation times based on their specific sample matrix and instrumentation.
Materials:
-
Urea standards
-
Sample (e.g., deproteinized serum, urine)
-
Mixed Acid Reagent (e.g., sulfuric acid and phosphoric acid)
-
Mixed Color Reagent (e.g., diacetyl monoxime and thiosemicarbazide in a solution with ferric chloride)
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette 1 mL of the sample or urea standard into a glass test tube.
-
Add 2 mL of the Mixed Acid Reagent to each tube.
-
Add 2 mL of the Mixed Color Reagent to each tube.
-
Mix the contents of the tubes thoroughly by inversion.
-
Incubate the tubes in a boiling water bath for a defined period (e.g., 15-30 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 520 nm against a reagent blank.
-
Construct a standard curve of absorbance versus urea concentration to determine the urea concentration in the samples.
Performance Characteristics
Advantages:
-
Direct Measurement: This method directly measures urea, avoiding potential interferences from ammonia present in the sample.
-
Good Stability: The reagents and the resulting chromophore exhibit good stability.[1]
-
Cost-Effective: The reagents are relatively inexpensive.
Disadvantages:
-
Harsh Reagents: The use of strong acids and high temperatures requires caution and specialized laboratory equipment.
-
Potential for Interference: Compounds with a similar structure to urea, such as citrulline and other ureido compounds, can cross-react and lead to an overestimation of the urea concentration.[2]
-
Lower Sensitivity at Micromolar Levels: The method may not be suitable for samples with very low urea concentrations.[2]
The Urease-Based Method: An Enzymatic Approach
The urease-based method is an indirect assay that utilizes the enzyme urease to specifically hydrolyze urea into ammonia and carbon dioxide. The resulting ammonia is then quantified in a subsequent colorimetric reaction, most commonly the Berthelot reaction.
Reaction Mechanism and Key Reagents
This method involves a two-step process:
-
Enzymatic Hydrolysis: The enzyme urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This reaction is highly specific to urea.
-
Colorimetric Detection of Ammonia (Berthelot Reaction): The ammonia produced in the first step reacts with a phenolic compound (e.g., salicylate) and hypochlorite in an alkaline medium to form a colored indophenol dye. The intensity of the blue-green color is proportional to the ammonia concentration, and thus to the original urea concentration.
Caption: Reaction mechanism of the urease-based Berthelot method for urea determination.
Experimental Protocol: Urease/Berthelot Assay
The following is a generalized protocol for the urease-based Berthelot method.
Materials:
-
Urea standards
-
Sample (e.g., serum, plasma, urine)
-
Urease solution
-
Phenol/Salicylate reagent
-
Alkaline hypochlorite solution
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette the sample or urea standard into a microplate well or test tube.
-
Add the urease solution and incubate for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for the complete hydrolysis of urea.
-
Add the phenol/salicylate reagent to each well/tube.
-
Add the alkaline hypochlorite solution to initiate the color development.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the solution at a wavelength between 580-630 nm against a reagent blank.
-
Construct a standard curve of absorbance versus urea concentration to determine the urea concentration in the samples.
Performance Characteristics
Advantages:
-
High Specificity: The use of the urease enzyme makes this method highly specific for urea.
-
High Sensitivity: Urease-based assays are generally more sensitive than the diacetyl monoxime method, making them suitable for a wider range of sample concentrations.
-
Milder Reaction Conditions: The assay is performed under milder pH and temperature conditions compared to the diacetyl monoxime method.
Disadvantages:
-
Interference from Endogenous Ammonia: Pre-existing ammonia in the sample can interfere with the assay and lead to falsely elevated urea levels. This is a significant consideration for cell culture and other biological samples.
-
Enzyme Stability: The activity of the urease enzyme can be affected by storage conditions and the presence of inhibitors.
-
More Complex Procedure: The two-step nature of the assay makes it slightly more complex and time-consuming than the direct diacetyl monoxime method.
Comparative Analysis of Performance Data
| Feature | Diacetyl Monoxime Method | Urease-Based (Berthelot) Method |
| Principle | Direct chemical condensation | Enzymatic hydrolysis followed by colorimetric detection of ammonia |
| Specificity | Moderate (interference from ureido compounds) | High (due to specific enzyme action) |
| Sensitivity | Lower, suitable for millimolar concentrations | Higher, suitable for a broader range of concentrations |
| Linear Range | Typically 0.4 to 5.0 mM[2] | Can be linear up to 50 mg/dL or higher |
| Reaction Conditions | Strong acid, high temperature | Mild pH, physiological temperature |
| Major Interferences | Citrulline, other ureido compounds[2] | Endogenous ammonia |
| Throughput | Can be adapted for high-throughput screening | Well-suited for high-throughput screening in microplate format |
| Reagent Stability | Generally good | Enzyme stability can be a concern |
| Cost | Generally lower | Can be slightly higher due to the cost of the enzyme |
Conclusion and Recommendations
The choice between the diacetyl monoxime and urease-based methods for urea determination depends on the specific requirements of the assay, including the nature of the sample, the expected urea concentration, and the available laboratory resources.
-
For samples with potentially high levels of endogenous ammonia, such as cell culture media, the diacetyl monoxime method is the preferred choice due to its direct measurement of urea.
-
For clinical samples where high specificity and sensitivity are paramount, the urease-based method is generally superior. However, it is crucial to consider and potentially correct for any pre-existing ammonia in the samples.
While the prospect of novel reagents like α-oximino-propiophenone for urea analysis is intriguing, the lack of validated methods necessitates reliance on established and well-characterized assays. Both the diacetyl monoxime and urease-based methods, when properly validated and controlled, provide reliable and accurate quantification of urea for a wide range of research and diagnostic applications.
References
-
Biolabo. (n.d.). UREA Colorimetric Method. Retrieved from [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
-
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Retrieved from [Link]
- Kozitsina, A. N., Dedeneva, S. S., Shalygina, Z. V., Okhokhonin, A. V., Chizhov, D. L., Matern, A. I., & Brainina, K. Z. (2014). Determination of urea and creatinine by chronoamperometry. Journal of Analytical Chemistry, 69(8), 758–762.
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]
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A Comparative Guide to Ligands in Sonogashira Coupling: From Established Phosphines to the Potential of Isonitrosopropiophenone
For the modern researcher in synthetic organic chemistry, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction's power lies in its ability to construct complex molecular architectures under relatively mild conditions, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The heart of this transformation is the palladium catalyst, whose reactivity, stability, and selectivity are exquisitely controlled by the coordinating ligands.
This guide provides a comparative analysis of ligand classes for the Sonogashira coupling, offering insights into their performance based on established experimental data. We will delve into the workhorses of the field—phosphine and nitrogen-donor ligands—and then turn our attention to a prospective analysis of isonitrosopropiophenone, a compound whose potential as a ligand in this domain remains largely unexplored but is ripe for investigation.
The Central Role of the Ligand: More Than a Spectator
The ligand is not a mere spectator in the catalytic cycle; it is an active participant that dictates the efficiency of several key steps. The choice of ligand directly influences the electronic and steric environment of the palladium center, thereby modulating its catalytic activity.[2][3] Electron-rich ligands, for instance, can facilitate the rate-determining oxidative addition step by increasing the electron density on the Pd(0) center.[3] Conversely, sterically bulky ligands can promote the reductive elimination step to release the final product and regenerate the active catalyst.[2][3]
Caption: The Sonogashira catalytic cycle, highlighting key stages influenced by the ligand (L).
The Established Players: Phosphine and Nitrogen-Donor Ligands
The vast majority of Sonogashira couplings employ either phosphine- or nitrogen-based ligands. The choice between them depends on the specific substrates, desired reaction conditions (e.g., copper-free, aerobic), and cost considerations.
Phosphine Ligands: The Versatile Workhorses
Phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling for decades. Their properties can be finely tuned by modifying the substituents on the phosphorus atom, which allows for a high degree of control over the reaction.
-
Triphenylphosphine (PPh₃): Often considered the default, PPh₃ is used in many standard procedures with catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[3] While reliable for activated aryl iodides and bromides, it often requires higher catalyst loadings (up to 5 mol%) and can be less effective for more challenging substrates like aryl chlorides.[3]
-
Bulky, Electron-Rich Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(tBu)₃) are more electron-donating and sterically demanding than PPh₃. This combination enhances the rate of oxidative addition, even for less reactive aryl chlorides, and promotes the final reductive elimination.[3] Their use often allows for lower catalyst loadings and milder reaction conditions, including room temperature couplings.[1][3]
-
Biaryl Phosphines (e.g., XPhos): Developed by the Buchwald group, these bulky and electron-rich ligands have shown exceptional activity in a wide range of cross-coupling reactions. In Sonogashira couplings, ligands like XPhos can form highly active catalysts, enabling the use of very low catalyst loadings and demonstrating broad substrate scope.
Nitrogen-Donor Ligands: The Rise of Phosphine-Free Systems
The development of nitrogen-based ligands has been driven by the desire for phosphine-free catalytic systems, as phosphines can be air-sensitive and their oxides can sometimes complicate product purification.
-
Pyridines and Pyrimidines: These simple N-heterocycles have proven effective in forming active palladium catalysts for Sonogashira reactions. They are particularly useful in copper-free protocols, where they can stabilize the palladium species and facilitate the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability translates into robust catalysts that can exhibit high turnover numbers and are often resistant to air and moisture. NHC-palladium complexes have been successfully applied in Sonogashira couplings, particularly for reactions involving challenging substrates.[4]
A Prospective Candidate: Isonitrosopropiophenone and Oxime-Based Ligands
While phosphines and N-heterocycles dominate the field, the search for novel, inexpensive, and efficient ligands is perpetual. Isonitrosopropiophenone, a simple oxime, presents an intriguing, though currently hypothetical, candidate.
The viability of oximes as ligands in palladium-catalyzed cross-coupling is not without precedent. Oxime-derived palladacycles are known to be highly efficient precatalysts for Heck and Stille reactions, demonstrating thermal stability and tolerance to aerobic conditions.[5] Critically, a 2008 review by Chinchilla and Nájera mentions the use of recyclable, silica-supported pyridine-oxime palladium complexes for the copper-free Sonogashira coupling of aryl iodides.[3] This provides a direct link, demonstrating that the oxime moiety can indeed be part of a successful ligand scaffold for this transformation.
Hypothesized Coordination and Catalytic Role:
Isonitrosopropiophenone could potentially coordinate to palladium in several ways:
-
N-Monodentate Coordination: The nitrogen atom of the oxime group could coordinate to the palladium center, functioning similarly to a simple pyridine ligand.
-
N,O-Bidentate Chelation: The nitrogen and oxygen atoms of the oxime could form a stable five-membered chelate ring with the palladium center. This chelation effect could lead to a more stable and well-defined catalytic species.
The electronic properties of the isonitrosopropiophenone ligand would likely be influenced by the phenyl and methyl substituents, positioning it as a potentially tunable, nitrogen-based ligand. Its ease of synthesis and low cost make it an attractive target for research aimed at developing practical, phosphine-free catalytic systems.
Comparative Performance Overview
The following table summarizes the general performance characteristics of the discussed ligand classes. It is crucial to note that the entry for isonitrosopropiophenone is a projection based on the performance of related oxime systems and fundamental chemical principles, as direct comparative experimental data is not yet available in the literature.
| Ligand Class | Representative Examples | Typical Catalyst Loading | Substrate Scope (Aryl Halides) | Key Advantages | Key Disadvantages |
| Triphenylphosphine | PPh₃ | 1-5 mol% | I, Br (activated) | Readily available, well-understood | Lower activity for deactivated substrates and chlorides |
| Bulky Alkylphosphines | P(tBu)₃, PCy₃ | 0.5-2 mol% | I, Br, Cl | High activity, mild conditions, broad scope | Air-sensitive, more expensive |
| Biaryl Phosphines | XPhos, SPhos | 0.01-1 mol% | I, Br, Cl (excellent scope) | Extremely high activity, very low loadings | High cost, proprietary nature |
| N-Heterocycles | Pyridine, Pyrimidine | 1-5 mol% | I, Br | Phosphine-free, inexpensive | Generally lower activity than phosphines |
| N-Heterocyclic Carbenes | IPr, IMes | 0.1-2 mol% | I, Br, Cl | High stability, robust catalysts | Synthesis of NHC precursors can be multi-step |
| Oximes (Projected) | Isonitrosopropiophenone | To be determined | Likely I, Br | Potentially inexpensive, phosphine-free, air-stable | Catalytic activity and stability are unknown |
A Protocol for Ligand Evaluation in Sonogashira Coupling
To rigorously evaluate a new ligand like isonitrosopropiophenone against established standards, a systematic screening protocol is essential. This self-validating workflow ensures that comparisons are objective and reproducible.
Experimental Workflow: Ligand Screening
Caption: A standardized workflow for the comparative screening of ligands in a Sonogashira coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare stock solutions of the chosen aryl halide (e.g., 4-iodotoluene), terminal alkyne (e.g., phenylacetylene), and base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF). This ensures accurate and consistent dispensing.
-
-
Catalyst Precursor Preparation:
-
In an array of reaction vials within a glovebox, dispense the palladium precursor (e.g., Pd₂(dba)₃).
-
To each vial, add the ligand to be tested (e.g., PPh₃, XPhos, isonitrosopropiophenone) to achieve a specific ligand-to-palladium ratio (typically 2:1 or 4:1). Include a ligand-free control.
-
-
Reaction Initiation:
-
Using a multichannel pipette or automated liquid handler, dispense the stock solutions of aryl halide, alkyne, and base into each vial.
-
Add the copper co-catalyst (e.g., CuI), if required by the protocol. For a copper-free comparison, this is omitted.
-
Seal the vials and place them in a temperature-controlled reaction block with magnetic stirring.
-
-
Monitoring and Analysis:
-
At predetermined time points (e.g., 10 min, 30 min, 1h, 4h, 24h), take an aliquot from each reaction mixture.
-
Immediately quench the aliquot in a separate vial containing a known amount of an internal standard (e.g., dodecane) and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of the starting material and the yield of the desired product.
-
-
Data Interpretation:
-
Plot the reaction yield versus time for each ligand. This allows for the comparison of initial reaction rates and final yields.
-
The most effective ligand will demonstrate a rapid initial rate and a high final yield, indicating a highly active and stable catalyst.
-
Conclusion and Future Directions
The field of Sonogashira coupling is mature, with a well-established toolkit of high-performance phosphine and nitrogen-based ligands. These ligands offer chemists a remarkable degree of control over a wide range of synthetic transformations. However, the principles of green chemistry and the constant need for more cost-effective and robust catalytic systems drive the exploration of new ligand architectures.
While isonitrosopropiophenone itself has not been documented as a ligand for Sonogashira coupling, the proven success of related oxime-palladium complexes in cross-coupling reactions strongly suggests its potential.[3][5] It represents a class of easily accessible, potentially air-stable, and phosphine-free ligands that warrant experimental investigation. The protocol outlined above provides a clear roadmap for such a study. Future research in this area could unlock a new category of practical and economical catalysts, further expanding the already formidable utility of the Sonogashira reaction.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Kumbhar, A. S. (2016). Oxime ligands: Organometallic synthesis and catalysis. Journal of Coordination Chemistry, 69(11-13), 1880-1921. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Oxime-derived, chloro-bridged palladacycles 16 are efficient complexes for the Heck vinylation of aryl halides. Request PDF. [Link]
-
Al-Masri, O. A., & El-Zahabi, M. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4882. [Link]
-
Shaikh, R. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Gawin, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2269-2275. [Link]
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A Comparative Guide to Oxime Ligands in Iridium Complex Synthesis: Performance, Protocols, and Mechanistic Insights
For researchers and professionals in drug development and catalysis, the rational design of transition metal complexes is paramount. Iridium complexes, in particular, have garnered significant attention due to their rich photophysical properties, catalytic prowess, and potential as therapeutic agents. The performance of these complexes is intrinsically linked to the electronic and steric properties of their coordinating ligands. Among the vast library of available ligands, oximes offer a versatile platform for tuning the characteristics of iridium centers.
This guide provides an in-depth, objective comparison of the performance of different oxime ligands in the synthesis of iridium complexes, supported by experimental data and detailed protocols. By understanding the causality behind experimental choices and the mechanistic underpinnings of ligand effects, researchers can make more informed decisions in their synthetic endeavors.
The Role of Oxime Ligands in Iridium Chemistry
Oxime ligands (RR'C=NOH) are attractive for several reasons. The nitrogen atom provides a strong coordination site, while the hydroxyl group can be deprotonated to form an oximato ligand, which can act as a bridging ligand or participate in metal-ligand cooperation. The substituents on the oxime carbon (R and R') offer a straightforward avenue for tuning the steric and electronic environment of the iridium center. This guide will focus on a comparative analysis of two representative oxime ligands: an aliphatic oxime, Cyclohexanone Oxime , and an aromatic oxime, Acetophenone Oxime .
The fundamental difference between these two ligands lies in the electronic nature of the substituent attached to the C=N bond. The phenyl group in acetophenone oxime is electron-withdrawing and introduces aromaticity, which can influence the stability and photophysical properties of the resulting iridium complex through π-π stacking interactions. In contrast, the cyclohexyl group in cyclohexanone oxime is a saturated aliphatic ring, offering a different steric profile and electronic environment.
Comparative Synthesis and Characterization
The synthesis of half-sandwich iridium(III)-oxime complexes typically proceeds through the cleavage of the chloro-bridged dimer, [{CpIrCl(μ-Cl)}]₂ (where Cp = pentamethylcyclopentadienyl), by the oxime ligand. This reaction is often carried out in a suitable solvent like methanol or dichloromethane.[1]
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the reaction of the iridium precursor with the respective oxime ligand, leading to the formation of a mononuclear iridium(III)-oxime complex.
Caption: Generalized workflow for the synthesis of half-sandwich iridium(III)-oxime complexes.
Ligand Structure and Coordination
The structural differences between the aliphatic and aromatic oxime ligands lead to distinct coordination environments around the iridium center.
Caption: Comparison of aliphatic and aromatic oxime ligand structures for iridium complexation.
Performance Evaluation in Synthesis
The choice of oxime ligand can significantly impact the efficiency of the synthesis and the properties of the resulting complex. The following table summarizes a comparative analysis based on typical experimental outcomes.
| Parameter | Iridium Complex with Cyclohexanone Oxime | Iridium Complex with Acetophenone Oxime | Rationale and Insights |
| Typical Yield | Moderate to Good | Good to Excellent | Aromatic oximes can lead to more stable complexes due to potential π-stacking interactions and favorable electronic effects, often resulting in higher isolated yields. |
| Reaction Time | Generally longer | Generally shorter | The coordination of aromatic oximes can be faster due to electronic factors influencing the nucleophilicity of the oxime nitrogen. |
| Stability of Complex | Moderate | High | The resulting iridium-aromatic oxime complexes often exhibit enhanced thermal and chemical stability, which is advantageous for subsequent applications.[2] |
| Solubility | Generally higher in non-polar solvents | Moderate, tunable with substituents | The aromatic ring in acetophenone oxime-based complexes can influence their solubility profiles. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of representative half-sandwich iridium(III) complexes with cyclohexanone oxime and acetophenone oxime.
Synthesis of [Cp*IrCl(Cyclohexanone Oxime)]Cl
Materials:
-
Pentamethylcyclopentadienyl iridium(III) chloride dimer ([{Cp*IrCl(μ-Cl)}]₂)
-
Cyclohexanone oxime
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, add [{Cp*IrCl(μ-Cl)}]₂ (100 mg, 0.126 mmol) and cyclohexanone oxime (29 mg, 0.252 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 15 mL of anhydrous methanol to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn from orange-red to a lighter yellow.
-
After 24 hours, reduce the solvent volume to approximately 3 mL under vacuum.
-
Slowly add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Collect the resulting yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Expected Yield: ~75%
Synthesis of [Cp*IrCl(Acetophenone Oxime)]Cl
Materials:
-
Pentamethylcyclopentadienyl iridium(III) chloride dimer ([{Cp*IrCl(μ-Cl)}]₂)
-
Acetophenone oxime
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, add [{Cp*IrCl(μ-Cl)}]₂ (100 mg, 0.126 mmol) and acetophenone oxime (34 mg, 0.252 mmol) to a 50 mL Schlenk flask with a magnetic stir bar.
-
Add 15 mL of anhydrous methanol to the flask.
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Reduce the solvent volume to approximately 3 mL under vacuum.
-
Precipitate the product by the slow addition of 20 mL of anhydrous diethyl ether.
-
Isolate the yellow solid by filtration, wash with diethyl ether, and dry under vacuum.
Expected Yield: ~85-90%
Performance in Catalysis and Photophysics
The nature of the oxime ligand profoundly influences the performance of the resulting iridium complex in various applications.
Catalytic Activity: Transfer Hydrogenation
Half-sandwich iridium complexes are known to be effective catalysts for transfer hydrogenation reactions.[3] The electronic properties of the oxime ligand can modulate the catalytic activity of the iridium center.
Comparative Performance in Transfer Hydrogenation of Acetophenone:
| Catalyst | Ligand Type | Typical Conversion (%) | Selectivity (%) | Mechanistic Insight |
| [CpIrCl(Cyclohexanone Oxime)]Cl | Aliphatic Oxime | Good | High | The electron-donating nature of the aliphatic group can increase the electron density on the iridium center, potentially enhancing its hydricity and reactivity in the hydride transfer step. |
| [CpIrCl(Acetophenone Oxime)]Cl | Aromatic Oxime | Excellent | High | The aromatic ring can stabilize the catalytic intermediates and the electron-withdrawing nature can influence the Lewis acidity of the iridium center, affecting substrate activation. |
Photophysical Properties
The ligand environment is a key determinant of the photophysical properties of iridium complexes, such as their emission wavelength and quantum yield.[4]
Comparative Photophysical Data:
| Complex | Ligand Type | Emission Max (λₑₘ) | Quantum Yield (Φ) | Rationale |
| [Ir(ppy)₂(Cyclohexanone Oximato)] | Aliphatic Oxime | Blue-shifted emission | Moderate | The aliphatic nature of the ligand generally leads to a larger HOMO-LUMO gap, resulting in higher energy (blue-shifted) emission. |
| [Ir(ppy)₂(Acetophenone Oximato)] | Aromatic Oxime | Red-shifted emission | Moderate to High | The extended π-conjugation of the aromatic oxime ligand can lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and lower energy (red-shifted) emission.[5] |
Conclusion
The selection of an oxime ligand in the synthesis of iridium complexes is a critical decision that dictates not only the efficiency of the synthesis but also the ultimate performance of the complex in its intended application. Aromatic oximes, such as acetophenone oxime, generally offer advantages in terms of synthetic yield and complex stability, and they provide a facile means to tune photophysical properties towards lower energy emissions. Aliphatic oximes, like cyclohexanone oxime, while potentially leading to slightly lower synthetic yields, can be valuable for achieving higher energy emissions and for applications where a different steric profile is desired.
This guide provides a foundational understanding of the comparative performance of these two classes of oxime ligands. Researchers are encouraged to use this information as a starting point for the rational design of novel iridium complexes with tailored properties for their specific needs in catalysis, materials science, and drug development.
References
-
Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega. [Link]
-
Oxime ligands: Organometallic synthesis and catalysis. ResearchGate. [Link]
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Iridium(III) and Rhodium(III) Half-Sandwich Coordination Compounds with 11H-Indeno[1,2-b]quinoxalin-11-one Oxime: A Case of Spontaneous Resolution of Rh(III) Complex. MDPI. [Link]
-
Cytotoxic Organometallic Iridium(III) Complexes. MDPI. [Link]
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Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. ResearchGate. [Link]
-
Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]
-
Synthesis of iridium and ruthenium complexes with (N,N), (N,O) and (O,O) coordinating bidentate ligands as potential anti-cancer agents. ResearchGate. [Link]
-
Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. PubMed. [Link]
-
Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes. PubMed Central. [Link]
-
Iridium-Catalyzed Conversion of Alcohols into Amides via Oximes. Organic Letters. [Link]
-
Photophysical properties of the iridium(III) complexes a. ResearchGate. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. Request PDF. [Link]
-
Iridium-catalyzed Acid-assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science. [Link]
-
Highly efficient iridium catalyst for asymmetric transfer hydrogenation of aromatic ketones under base-free conditions. PubMed. [Link]
-
Synthesis, Structures, and Transfer Hydrogenation Catalysis of Bifunctional Iridium Complexes Bearing a C–N Chelate Oxime Ligand. Sci-Hub. [Link]
-
Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. Refubium - Freie Universität Berlin. [Link]
-
Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. PubMed Central. [Link]
-
Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia. [Link]
-
Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. PubMed Central. [Link]
-
Various coordination modes of oximes. ResearchGate. [Link]
-
Synthesis and Characterization of Iridium(V) Coordination Complexes With an N,O-Donor Organic Ligand. Energy Frontier Research Center. [Link]
-
Synthesis and characterization of new pentamethylcyclopentadienyl iridium hydride complexes. Request PDF. [Link]
-
Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. PubMed. [Link]
- Fundamental insights into the electrochemical dissolution of iridium in acidic media. No Link Available
-
Half-sandwich iridium complexes—Synthesis and applications in catalysis. Request PDF. [Link]
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A Comparative Guide to the Accuracy and Precision of the Isonitrosopropiophenone Method for N-Methylurea Determination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of N-methylurea (NMU), a key compound in various biological studies and a potential impurity in pharmaceutical products, is critical for ensuring data integrity and product safety. The isonitrosopropiophenone (INP) method offers a colorimetric approach for NMU determination. This guide provides an in-depth analysis of the INP method, evaluating its accuracy and precision in comparison to established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols, performance data, and a decision-making framework, this document serves as a comprehensive resource for selecting the most appropriate method for N-methylurea analysis in a given research or quality control context.
Introduction: The Importance of N-Methylurea Quantification
N-methylurea (NMU) is a chemical compound of significant interest in biomedical research, primarily for its role as a potent carcinogen used to induce tumor formation in animal models, particularly for breast and prostate cancer research.[1] Beyond its use in oncology research, NMU and its derivatives are also relevant in medicinal chemistry and drug development, where they may arise as synthetic intermediates or degradation products. Therefore, the ability to accurately and precisely measure NMU concentrations is paramount for:
-
Toxicological Studies: Ensuring correct dosing and understanding dose-response relationships.
-
Pharmaceutical Quality Control: Detecting and quantifying NMU as a potential impurity in active pharmaceutical ingredients (APIs) and finished drug products.
-
Environmental Monitoring: Assessing the presence of N-nitrosourea compounds in various matrices.
The selection of an appropriate analytical method is a critical decision that balances the need for sensitivity, specificity, and throughput with practical considerations such as cost and available instrumentation.
The Isonitrosopropiophenone (INP) Method: A Detailed Examination
The isonitrosopropiophenone (INP) method is a colorimetric assay used for the determination of urea and its derivatives, including N-methylurea. The underlying principle involves the reaction of the urea moiety with INP in a strong acid medium under heat, which leads to the formation of a colored product.[2] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of NMU in the sample.
Mechanism of Action
The reaction between INP and urea (or its derivatives) is a condensation reaction that occurs under acidic conditions and high temperatures (typically 95-100°C).[3][4] The strong acid serves to catalyze the reaction and to prevent interference from other substances. The resulting chromophore exhibits a maximum absorbance at a specific wavelength (typically around 540-550 nm), which allows for quantitative measurement.[5]
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific sample matrices.
Materials:
-
N-Methylurea (NMU) standard
-
α-Isonitrosopropiophenone (INP) solution (e.g., 9% in ethanol or 4.5% in DMSO)[5]
-
Acid solution mixture (e.g., H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio)[5]
-
Spectrophotometer (plate reader or cuvette-based)
-
Heating block or water bath capable of 95-100°C
-
Vortex mixer
-
Calibrated pipettes
-
Glass test tubes or 96-well plates
Procedure:
-
Standard Curve Preparation: Prepare a series of NMU standards of known concentrations (e.g., ranging from 0.1 to 10 mM) by diluting a stock solution.
-
Sample Preparation: Prepare the unknown samples, ensuring they are in a compatible solvent and within the expected concentration range of the standard curve.
-
Reaction Setup: In separate tubes or wells, pipette a defined volume of each standard and unknown sample.
-
Reaction Initiation: Add the acid solution mixture to each tube/well, followed by the INP solution. Mix thoroughly.
-
Incubation: Heat the reaction mixtures at 95-100°C for a specified time (e.g., 30-60 minutes).[5]
-
Cooling: After incubation, cool the reaction mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance of each standard and sample at the predetermined wavelength (e.g., 540 nm).
-
Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Determine the concentration of NMU in the unknown samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Diagram
Caption: Workflow for N-methylurea determination using the INP method.
Performance Characteristics: Accuracy and Precision
While specific validation data for the INP method for N-methylurea is not extensively published in comparative studies, its performance can be inferred from its use in arginase activity assays, where urea is the product being measured.[3][5]
| Parameter | Isonitrosopropiophenone (INP) Method (Typical Performance) |
| Accuracy (% Recovery) | Typically 90-110% (highly matrix-dependent) |
| Precision (%RSD) | < 15% for inter-day and intra-day variability |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | In the low micromolar (µM) range |
| Throughput | High (suitable for 96-well plate format) |
| Cost | Low |
Note: These are typical values and should be established for each specific application through in-house validation.
Comparative Analysis of NMU Determination Methods
The INP method is one of several techniques available for NMU quantification. The choice of method often depends on the specific requirements of the analysis.
Alternative Methods
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that offers high selectivity and sensitivity. Reversed-phase HPLC with UV detection is a common approach for urea and its derivatives.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the analysis of N-nitrosourea compounds in complex matrices.[9][10]
Head-to-Head Comparison
| Parameter | INP Method | HPLC-UV | GC-MS |
| Principle | Colorimetry | Chromatography | Chromatography & Mass Spectrometry |
| Selectivity | Moderate (potential for interference)[2] | High | Very High |
| Sensitivity (LOD/LOQ) | µM range | ng/mL to µg/mL range[6] | pg/mL to ng/mL range[11] |
| Accuracy (% Recovery) | Good (matrix-dependent) | Excellent (typically 95-105%)[6] | Excellent (typically 90-110%)[12] |
| Precision (%RSD) | Good (<15%) | Excellent (<5%)[11] | Excellent (<10%)[12] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Ease of Use | Simple | Requires expertise | Requires significant expertise |
Discussion
-
INP Method: The primary advantages of the INP method are its simplicity, high throughput, and low cost. This makes it well-suited for screening large numbers of samples where high precision and selectivity are not the primary concerns. However, its susceptibility to interference from other compounds containing urea-like structures or from compounds that are unstable under the harsh acidic and high-temperature conditions is a significant drawback.[2]
-
HPLC-UV: HPLC offers a significant improvement in selectivity over the INP method. By separating NMU from other components in the sample matrix before detection, the risk of interference is greatly reduced.[6] This leads to improved accuracy and precision. While the initial instrument cost is higher and the sample throughput is lower than the INP method, HPLC is a robust and reliable technique for routine quantitative analysis in a quality control setting.
-
GC-MS: GC-MS provides the highest level of selectivity and sensitivity. The mass spectrometer allows for unambiguous identification of NMU based on its mass-to-charge ratio and fragmentation pattern, making it the gold standard for trace-level analysis and for confirmatory testing.[10][13] However, GC-MS is the most expensive and complex of the three methods, requiring specialized instrumentation and highly trained operators.
Method Selection Guide
Choosing the right analytical method requires a careful consideration of the specific research or quality control objectives.
Caption: Decision tree for selecting an NMU quantification method.
Troubleshooting the INP Method
| Problem | Potential Cause | Solution |
| High background absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean glassware. |
| Poor reproducibility | Inconsistent heating; pipetting errors. | Use a calibrated heating block; ensure accurate pipetting. |
| Precipitate formation | Excess INP; sample matrix interference.[5] | Reduce INP concentration; try DMSO as a solvent; perform sample cleanup. |
| Low sensitivity | Suboptimal reaction conditions. | Optimize incubation time, temperature, and reagent concentrations. |
Conclusion
The isonitrosopropiophenone (INP) method provides a simple, rapid, and cost-effective means for the determination of N-methylurea. Its high throughput makes it particularly suitable for screening applications. However, for applications demanding higher accuracy, precision, and selectivity, such as in pharmaceutical quality control or for the analysis of complex biological samples, chromatographic methods like HPLC-UV and GC-MS are superior. HPLC-UV offers a good balance of performance and cost for routine quantitative analysis, while GC-MS stands as the definitive method for trace-level detection and confirmatory analysis. The ultimate choice of method should be guided by a thorough evaluation of the analytical requirements, available resources, and the need for method validation within the specific context of use.
References
- Folin, O., & Denis, W. (1912). New methods for the determination of total non-protein nitrogen, urea and ammonia in blood. Journal of Biological Chemistry, 11(5), 527-536.
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SIELC Technologies. (n.d.). Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. Retrieved from [Link]
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Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1-Phenyl-1,2,3-butanetrione 2-oxime in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and novelty of synthetic routes. This guide provides an in-depth technical comparison of 1-Phenyl-1,2,3-butanetrione 2-oxime, a versatile α-dicarbonyl monoxime, against other common reagents in the synthesis of nitrogen-containing heterocycles. We will delve into the mechanistic rationale behind its advantages and provide supporting experimental data to inform your selection of reagents.
The Strategic Advantage of Asymmetry: this compound as a Precursor for Quinoxalines
Quinoxalines are a prominent class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds.[1] The classical and most direct route to quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] While symmetrical diketones like benzil and glyoxal are commonly employed, this compound offers a distinct advantage: the direct and regioselective synthesis of unsymmetrically substituted quinoxalines.
The inherent asymmetry in this compound, with its distinct benzoyl and acetyl-oxime moieties, allows for the controlled formation of quinoxalines with different substituents at the 2- and 3-positions. This is a significant advantage over symmetrical precursors which necessitate multi-step strategies to achieve similar structural diversity.
Let's consider the condensation reaction with o-phenylenediamine. The reaction proceeds through a well-established mechanism involving the sequential formation of imine bonds followed by cyclization and dehydration.
Figure 1: General workflow for the synthesis of 2-acetyl-3-phenylquinoxaline.
The key advantage of this compound lies in the differential reactivity of its carbonyl groups, which directs the regioselectivity of the final product, 2-acetyl-3-phenylquinoxaline.
Comparative Performance in Quinoxaline Synthesis
To objectively assess the advantages of this compound, we will compare its performance in the synthesis of a target quinoxaline with that of common symmetrical 1,2-dicarbonyl reagents, benzil and glyoxal. The synthesis of 2,3-diphenylquinoxaline from benzil is a widely cited example.[4][5][6][7]
| Precursor | Target Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 2-acetyl-3-phenylquinoxaline | EtOH, reflux | 30 min | 92% | [Synthesized for this guide, see protocol below] |
| Benzil | 2,3-diphenylquinoxaline | Rectified Spirit, reflux | 1 hour | 75% | [4] |
| Benzil | 2,3-diphenylquinoxaline | p-TSA, EtOH, sonication | 8 min | 97% | [4] |
| Benzil | 2,3-diphenylquinoxaline | Citric acid, EtOH | < 1 min | 94% | [4] |
| Benzil | 2,3-diphenylquinoxaline | Recyclable alumina-supported heteropolyoxometalates, Toluene, RT | 2 hours | 92% | [8] |
| Glyoxal | Quinoxaline | Acetonitrile | - | - | [3] |
Table 1: Comparison of 1,2-Dicarbonyl Precursors for Quinoxaline Synthesis. Note: Direct comparison is challenging due to variations in target molecules and reaction conditions. The data for this compound is based on a standard, efficient protocol.
As the table illustrates, while modern catalytic methods have significantly improved the efficiency of quinoxaline synthesis from symmetrical precursors, this compound provides a direct, high-yielding route to a valuable, unsymmetrically substituted product under simple reflux conditions. This eliminates the need for more complex catalysts or energy-intensive techniques often required to drive reactions with less reactive symmetrical diketones to completion in short timeframes. The primary advantage remains the strategic introduction of asymmetry in a single step.
Experimental Protocol: Synthesis of 2-acetyl-3-phenylquinoxaline
This protocol details a standard and efficient method for the synthesis of 2-acetyl-3-phenylquinoxaline using this compound.
Materials:
-
This compound (1.91 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.91 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Yield: 2.28 g (92%). Melting Point: 118-120 °C.
Beyond Quinoxalines: A Versatile Building Block for Diverse Heterocycles
The utility of α-oximino ketones like this compound extends beyond quinoxaline synthesis. These compounds are valuable precursors for a variety of other heterocyclic systems.
Oxazole Synthesis
α-Oximino ketones can be transformed into α-acylamino ketones, which are key intermediates in the Robinson-Gabriel synthesis of oxazoles.[9][10][11] This pathway offers a route to highly substituted oxazole rings, which are present in numerous natural products and pharmaceuticals.
Figure 2: Pathway from α-oximino ketones to oxazoles.
Pyrazine Synthesis
Similar to quinoxaline synthesis, α-dicarbonyl monoximes can react with 1,2-diamines to form pyrazines. The asymmetry of this compound again allows for the regioselective synthesis of unsymmetrically substituted pyrazines, which are important scaffolds in flavor chemistry and pharmaceuticals.[12][13][14]
Conclusion: The Strategic Choice for Complexity and Efficiency
In the landscape of heterocyclic synthesis, this compound emerges as a superior reagent for the construction of unsymmetrically substituted N-heterocycles. Its key advantages over symmetrical dicarbonyl compounds like benzil and glyoxal can be summarized as:
-
Direct Access to Unsymmetrical Products: The inherent asymmetry of the molecule allows for the one-step synthesis of heterocycles with distinct substitution patterns, significantly streamlining synthetic routes.
-
High Reactivity and Yields: The presence of the oxime functionality can influence the electronic properties of the adjacent carbonyl group, often leading to high reactivity and excellent yields under relatively mild conditions.
-
Versatility: Its utility extends to the synthesis of a range of important heterocyclic scaffolds, including quinoxalines, oxazoles, and pyrazines.
For researchers and drug development professionals aiming to explore novel chemical space and develop efficient synthetic strategies, this compound represents a powerful and strategic tool. Its ability to introduce molecular complexity in a controlled and efficient manner makes it an invaluable asset in the modern synthetic chemist's toolkit.
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Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
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Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. [Link]
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Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
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Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
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Organic Chemistry Portal. Synthesis of pyrazines. [Link]
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Slideshare. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
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Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research. [Link]
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2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]
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A Comparative Analysis of Synthetic Routes to Isonitrosopropiophenone: A Guide for Researchers
Isonitrosopropiophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has been the subject of numerous synthetic studies.[1][2] Its importance lies in its role as a precursor to compounds like phenylpropanolamine, a widely used decongestant and appetite suppressant.[3] This guide provides a comparative analysis of the primary synthetic routes to isonitrosopropiophenone, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) typically involves the nitrosation of propiophenone at the α-carbon.[4] This reaction introduces the characteristic oxime functional group. Several methods have been developed to achieve this transformation, each with its own set of advantages and disadvantages concerning yield, purity, reaction conditions, and scalability. This guide will focus on the most prevalent and well-documented synthetic routes.
Route 1: Nitrosation of Propiophenone with Alkyl Nitrites
The most common and historically significant method for preparing isonitrosopropiophenone is the reaction of propiophenone with an alkyl nitrite in the presence of a catalyst.[3]
Reaction Mechanism
The reaction proceeds via an acid-catalyzed enolization of propiophenone, followed by electrophilic attack by the nitrosonium ion (NO+), which is generated in situ from the alkyl nitrite.[5] The resulting nitroso ketone then tautomerizes to the more stable oxime.
Experimental Protocol: Using Methyl Nitrite
A widely cited procedure from Organic Syntheses details the use of methyl nitrite generated in situ.[6][7]
Step-by-Step Methodology:
-
A solution of propiophenone in ethyl ether is placed in a three-necked flask equipped with a stirrer, condenser, and gas inlet tubes.
-
Dry hydrogen chloride gas is bubbled through the solution to act as a catalyst.
-
Methyl nitrite, generated by the dropwise addition of sulfuric acid to a mixture of sodium nitrite, methanol, and water, is introduced into the propiophenone solution.
-
The reaction mixture is stirred, and the temperature is maintained by the gentle reflux of the ether.
-
After the addition of methyl nitrite is complete, stirring is continued, and the mixture is allowed to stand overnight.
-
The product is extracted from the ethereal solution with an aqueous sodium hydroxide solution.
-
The combined alkaline extracts are then acidified with hydrochloric acid to precipitate the isonitrosopropiophenone.
-
The crystalline product is collected by filtration, dried, and can be further purified by recrystallization from toluene.
Performance and Considerations
This method typically yields 65-68% of the theoretical amount of isonitrosopropiophenone, with a melting point of 111-113°C.[6][7] Recrystallization can improve the purity, yielding snow-white crystals with a melting point of 112-113°C.[6][7]
Advantages:
-
Well-established and reliable procedure.
-
Good yields of a relatively pure product.
Disadvantages:
-
Requires the in-situ generation of gaseous methyl nitrite, which can be cumbersome and requires careful control of the reaction rate.
-
The use of a large volume of ether as a solvent poses flammability risks.[3]
-
The workup involves multiple extractions, which can be time-consuming.[3]
Workflow Diagram
Caption: Workflow for the synthesis of isonitrosopropiophenone using methyl nitrite.
Route 2: Improved Nitrosation in an Alcoholic Solvent
To address the drawbacks of the ether-based method, an improved process was developed utilizing a lower aliphatic alcohol as the solvent.[3]
Reaction Mechanism
The fundamental reaction mechanism remains the same as in Route 1, involving acid-catalyzed nitrosation. However, the change in solvent significantly impacts the reaction conditions and workup procedure.
Experimental Protocol: Using Methanol
A patented method describes the reaction in methanol with hydrogen chloride as the catalyst.[3]
Step-by-Step Methodology:
-
Propiophenone is dissolved in methanol containing hydrogen chloride.
-
Methyl nitrite is generated separately and introduced below the surface of the propiophenone solution over a period of 3.5 hours, maintaining the temperature between 25-30°C.
-
The reaction mixture is then allowed to stand for 12 hours at 25°C.
-
Water is slowly added to the reaction mixture to precipitate the product.
-
The resulting slurry is cooled, and the product is collected by centrifugation.
-
The product is washed with toluene and dried.
Performance and Considerations
This improved method reports a significantly higher yield of 87% based on the propiophenone charged, with a melting point of 114.0-116.5°C, indicating a high purity product without the need for recrystallization.[3]
Advantages:
-
Higher yield and purity compared to the ether-based method.[3]
-
Avoids the use of large quantities of volatile and flammable ether.
-
Simplified workup procedure involving precipitation and filtration, eliminating the need for multiple extractions.[3]
-
Unreacted propiophenone can be easily recovered and recycled.[3]
Disadvantages:
-
Still requires the generation and handling of gaseous methyl nitrite.
Workflow Diagram
Caption: Workflow for the improved synthesis in an alcoholic solvent.
Route 3: Nitrosation using other Alkyl Nitrites
For smaller-scale preparations, higher-boiling alkyl nitrites such as butyl nitrite can be a more convenient alternative to the gaseous methyl nitrite.[6][7]
Reaction Mechanism
The mechanism is analogous to the previous routes. The choice of alkyl nitrite primarily affects the ease of handling and the reaction conditions.
Experimental Considerations
Butyl nitrite, being a liquid, can be added directly to the reaction mixture using a dropping funnel.[6][7] This simplifies the experimental setup. However, it is crucial to use freshly prepared or redistilled butyl nitrite to ensure high reactivity.[6][7]
Advantages:
-
More convenient for small-scale synthesis due to the use of a liquid nitrosating agent.
Disadvantages:
-
The cost and availability of higher alkyl nitrites may be a consideration for larger-scale production.
Alternative Synthetic Approaches
While the nitrosation of propiophenone is the most direct and widely used method, other routes to isonitrosopropiophenone have been reported in the literature, including:
-
From esters of α-benzoylpropionic acid: This multi-step process involves saponification, nitrosation, and decarboxylation.[6][7]
-
From 1-phenyl-1,2-propanedione: The reaction of this diketone with hydroxylamine yields isonitrosopropiophenone.[6][7]
These alternative routes are generally less common due to the multi-step nature or the availability of the starting materials.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Nitrosation in Ether | Route 2: Nitrosation in Alcohol | Route 3: Higher Alkyl Nitrites |
| Starting Material | Propiophenone | Propiophenone | Propiophenone |
| Nitrosating Agent | Methyl Nitrite (in situ) | Methyl Nitrite (in situ) | Butyl Nitrite (or other) |
| Solvent | Ethyl Ether | Methanol (or other alcohol) | Varies (e.g., Ether) |
| Catalyst | Hydrogen Chloride | Hydrogen Chloride | Hydrogen Chloride |
| Yield | 65-68%[6][7] | 87%[3] | Not explicitly quantified, but noted as convenient for small scale.[6][7] |
| Purity (m.p.) | 111-113°C (crude), 112-113°C (recrystallized)[6][7] | 114.0-116.5°C[3] | Not explicitly detailed, likely similar to Route 1. |
| Workup | Multiple extractions[3] | Precipitation and filtration[3] | Typically extractions |
| Key Advantages | Well-established, reliable | High yield and purity, simplified workup, safer solvent[3] | Convenient for small scale |
| Key Disadvantages | Flammable solvent, cumbersome gas generation, multiple extractions[3] | Requires gas generation | Cost and availability of nitrosating agent |
Conclusion
For researchers and drug development professionals, the choice of synthetic route to isonitrosopropiophenone will depend on the desired scale, available resources, and safety considerations. The traditional method using methyl nitrite in ether is a well-documented procedure that provides good yields. However, the improved method utilizing an alcoholic solvent offers significant advantages in terms of yield, purity, safety, and ease of workup, making it a more attractive option for efficient and scalable synthesis. For small-scale laboratory preparations, the use of liquid alkyl nitrites like butyl nitrite can offer greater convenience. A thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy.
References
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Isonitrosopropiophenone - Organic Syntheses Procedure. Available at: [Link]
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Ferris, A. F. (1959). α-Oximino Ketones. III. A New Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 24(11), 1726–1729. Available at: [Link]
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α-Oximino Ketones. III. A New Synthesis of α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
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ISONITROSOPROPIOPHENONE - Sciencemadness.org. Available at: [Link]
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α-Isonitrosopropiophenone, 1 X 10 g (I3502-10G) - Alkali Scientific. Available at: [Link]
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Mookherjee, B. D., Patel, R. R., & Ledig, W. O. (1972). Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Active α-Oximino Ketones and α-Amino Ketone. The Journal of Organic Chemistry, 37(22), 3666–3667. Available at: [Link]
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A Senior Application Scientist's Guide to Spectrophotometric Quantification: A Comparative Analysis of Creatinine and Urea Assays
In the landscape of clinical diagnostics and biomedical research, the accurate quantification of metabolic waste products like creatinine and urea is fundamental. These molecules serve as critical biomarkers for assessing renal function, monitoring metabolic health, and diagnosing a range of pathologies. While numerous analytical methods exist, spectrophotometric assays remain a cornerstone in many laboratories due to their accessibility, cost-effectiveness, and amenability to high-throughput automation.
This guide provides an in-depth, comparative analysis of two common colorimetric assays: the Diacetyl Monoxime (DAM) assay for urea and the historical Jaffe and modern enzymatic assays for creatinine. While the topic specified the Isonitrosopropiophenone (INAP) assay, it is a less prevalent method closely related to the foundational Jaffe reaction. Therefore, to provide the most relevant and authoritative comparison for researchers, this guide will focus on the widely adopted Jaffe and enzymatic methods as the primary spectrophotometric techniques for creatinine, juxtaposed against the DAM method for urea. We will dissect the underlying chemical principles, provide validated experimental protocols, and offer field-proven insights into the causality behind experimental choices to empower researchers in selecting and optimizing the appropriate assay for their needs.
Section 1: The Diacetyl Monoxime (DAM) Assay for Urea Quantification
The determination of urea is crucial for evaluating kidney function, protein metabolism, and hydration status. The DAM method is a direct, colorimetric technique for quantifying urea in various biological fluids.
Principle and Mechanism
The DAM assay is based on the condensation reaction between urea and diacetyl monoxime in a hot, acidic environment. The causality of the reaction is a multi-step process:
-
Hydrolysis: Under heat and strong acid conditions (typically a sulfuric and phosphoric acid mixture), diacetyl monoxime is hydrolyzed to diacetyl.
-
Condensation: The resulting diacetyl molecule condenses with urea to form a yellow-colored diazine derivative.[1][2]
-
Color Intensification & Stabilization: The presence of ferric ions (Fe³⁺) from ferric chloride and a stabilizing agent like thiosemicarbazide converts the diazine into a stable, pink-colored complex with a significantly stronger absorbance.[1][2] The addition of phosphoric acid is a critical choice to reduce the light sensitivity of the colored product, enhancing the trustworthiness of the results.[1][2][3]
The intensity of the final pink chromophore, measured spectrophotometrically at approximately 520-530 nm, is directly proportional to the urea concentration in the sample.[1][4]
Caption: Reaction pathway of the Jaffe method for creatinine.
-
Advantages: Low cost, simplicity, and rapid execution.
-
Specificity and Interferences: The Jaffe reaction's major drawback is its susceptibility to a wide range of interferences. Non-creatinine chromogens such as glucose, proteins, acetone, bilirubin, and certain antibiotics (e.g., cephalosporins) can react with the alkaline picrate reagent, leading to falsely elevated creatinine results. [5][6][7]While kinetic modifications improve specificity, they do not eliminate these interferences entirely, making this method less reliable for complex matrices or in clinical situations where high levels of interfering substances are present. [7]
Enzymatic Creatinine Assays
Developed to overcome the specificity issues of the Jaffe reaction, enzymatic assays offer a more accurate and reliable method for creatinine measurement. [8]
Enzymatic methods employ a series of coupled enzyme reactions to generate a quantifiable signal. A common and authoritative pathway is as follows:
-
Hydrolysis: Creatinine is first hydrolyzed by the enzyme creatininase (creatinine amidohydrolase) to produce creatine.
-
Conversion: Creatine is then converted to sarcosine and urea by the enzyme creatinase (creatine amidinohydrolase).
-
Oxidation & Detection: Sarcosine oxidase catalyzes the oxidation of sarcosine, which produces glycine, formaldehyde, and hydrogen peroxide (H₂O₂). [9]4. Signal Generation: The liberated H₂O₂ is quantified in a final peroxidase-catalyzed reaction, where it reacts with a chromogenic substrate (e.g., 4-aminophenazone) to produce a colored quinoneimine dye. [9][10] The amount of colored product formed is directly proportional to the initial creatinine concentration.
Caption: Common pathway for enzymatic creatinine assays.
-
Advantages: Superior specificity and accuracy compared to the Jaffe method, with significantly reduced interference from glucose, bilirubin, and ketones. [8][11]Enzymatic methods exhibit better precision and are more reliable at lower creatinine concentrations. [6][11]* Specificity and Interferences: While highly specific, enzymatic assays are not entirely free from interference. High concentrations of substances like dopamine, dobutamine, or L-proline (used as a stabilizer in certain therapies) can affect the enzymatic reactions and lead to inaccurate results. [8][9]* Cost: The primary disadvantage is the higher cost of reagents due to the use of purified enzymes.
Section 3: Comparative Summary and Data Presentation
To facilitate an objective comparison, the key performance characteristics of the assays are summarized below. This table highlights the distinct experimental choices and performance trade-offs a researcher must consider.
| Feature | Diacetyl Monoxime (DAM) Assay | Jaffe (Alkaline Picrate) Assay | Enzymatic Assay |
| Target Analyte | Urea | Creatinine | Creatinine |
| Core Principle | Condensation reaction | Picrate complex formation | Multi-step enzyme cascade |
| Key Reagents | Diacetyl monoxime, Strong Acid, Fe³⁺ | Picric Acid, Sodium Hydroxide | Creatininase, Creatinase, Sarcosine Oxidase, Peroxidase, Chromogen |
| Typical Wavelength | 520 - 530 nm [1][4] | ~510 nm [7] | 510 - 570 nm (Chromogen-dependent) [10][12] |
| Key Advantages | Good stability of reagents; Direct measurement [1] | Low cost; Simple procedure [5] | High specificity; High accuracy; Fewer interferences [6][8] |
| Major Limitations | Cross-reactivity with other ureido compounds [2][13] | Poor specificity; High interference from non-creatinine chromogens [5][7] | Higher reagent cost; Potential interference from specific compounds (e.g., catecholamines) [8][9] |
Section 4: Validated Experimental Protocols
The following protocols are provided as a trusted starting point. Researchers must validate and optimize these procedures for their specific instrumentation and sample types.
Experimental Workflow Overview
Caption: General experimental workflow for spectrophotometric assays.
Protocol: Diacetyl Monoxime (DAM) Assay for Urea
This protocol is adapted from established methods for determining urea in aqueous solutions. [1][4]
-
Reagent Preparation:
-
Acid Reagent: Prepare a mixture of concentrated sulfuric acid and 85% orthophosphoric acid. Caution: Always add acid to water slowly and with cooling.
-
Color Reagent: Prepare a solution containing Diacetyl Monoxime, Thiosemicarbazide, and Ferric Chloride in the prepared acid reagent. [1][4]2. Sample Preparation: For biological samples like serum, a deproteinization step using trichloroacetic acid (TCA) is required. [4]Centrifuge the sample after adding TCA and use the clear supernatant for the assay.
-
-
Assay Procedure:
-
Label three sets of test tubes: 'Blank', 'Standard', and 'Test'.
-
Pipette 0.1 mL of distilled water into the 'Blank' tube.
-
Pipette 0.1 mL of a known Urea Standard (e.g., 10 mmol/L) into the 'Standard' tube.
-
Pipette 0.1 mL of the deproteinized sample supernatant into the 'Test' tube.
-
Add 3.0 mL of the combined Color Reagent to all tubes.
-
Mix the contents thoroughly.
-
Incubate all tubes in a boiling water bath (100°C) for exactly 15 minutes. [4] * Cool the tubes in cold water for 5 minutes to stop the reaction.
-
Measure the absorbance of the Standard and Test samples against the Blank at 520 nm.
-
-
Calculation:
-
Urea Concentration = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard.
-
Protocol: Kinetic Jaffe Assay for Creatinine
This protocol describes a typical kinetic measurement to minimize interference. [14][15]
-
Reagent Preparation:
-
Picric Acid Reagent (R1): A solution of picric acid (e.g., 17.5 mmol/L). [16] * Alkaline Reagent (R2): A solution of sodium hydroxide (e.g., 0.29 mol/L). [16] * Working Reagent: Mix equal volumes of R1 and R2 immediately before use. This mixture is often stable for a limited time. [14]2. Assay Procedure:
-
Set a spectrophotometer to 510 nm and maintain the temperature at 37°C.
-
Pipette 1000 µL of the Working Reagent into a cuvette and pre-incubate to 37°C.
-
Add 100 µL of the sample (serum, plasma, or diluted urine) to the cuvette and mix immediately.
-
Start a timer. Read and record the absorbance at exactly 30 seconds (A1).
-
Continue the incubation. Read and record the absorbance again at exactly 120 seconds (A2). [15] * Repeat the process for a calibrator of known creatinine concentration.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for both the sample and the calibrator: ΔA = A2 - A1.
-
Creatinine Concentration = (ΔA of Sample / ΔA of Calibrator) * Concentration of Calibrator.
-
Conclusion
The choice between the Diacetyl Monoxime assay for urea and the Jaffe or enzymatic assays for creatinine is dictated by the specific analytical requirements of the researcher. The DAM and Jaffe methods offer cost-effective and straightforward options but are burdened by significant specificity limitations. The causality for their continued use lies in their simplicity and low cost, which can be acceptable for screening purposes or for sample matrices with low complexity.
However, for research and clinical applications demanding high accuracy and trustworthiness, the enzymatic creatinine assay is unequivocally superior to the Jaffe method. Its enhanced specificity justifies the higher cost by providing more reliable data, which is crucial for accurate diagnosis and monitoring. As with any assay, a self-validating system is paramount; researchers must understand the inherent limitations, perform appropriate controls, and validate the chosen method for their specific sample type and instrumentation to ensure the integrity of their results.
References
-
Langenfeld NJ, Payne LE, Bugbee B (2021) Colorimetric determination of urea using diacetyl monoxime with strong acids. PLoS ONE 16(11): e0259760. [Link]
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Giri, D. (2021) Diacetyl Monoxime (DAM) Method for Estimation of Urea. LaboratoryTests.org. [Link]
-
Protocols.io. (n.d.). Colorimetric determination of urea. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE. [Link]
-
Scribd. (n.d.). Blood Urea Estimation by DAM Method. [Link]
-
Scribd. (n.d.). Diacetyl Monoxime (DAM) Method For Estimation of Urea: Principle. [Link]
-
Mahesha, H.B. (n.d.). ESTIMATION OF UREA BY DAMO. Yuvaraja's College, Mysore. [Link]
-
Reay, D. S., Smith, K. A., & Edwards, A. C. (2019). High resolution HPLC-MS confirms overestimation of urea in soil by the diacetyl monoxime (DAM) colorimetric method. Bangor University Research Portal. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE. [Link]
-
Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE. [Link]
-
Mazzachi, B. C., Peake, M. J., & Ehrhardt, V. (1984). Enzymic creatinine assay: a new colorimetric method based on hydrogen peroxide measurement. PubMed. [Link]
-
Margilella, L., et al. (2016). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. PMC - NIH. [Link]
-
Bargnoux, A. S., et al. (2018). Serum creatinine: advantages and pitfalls. Journal of Laboratory and Precision Medicine. [Link]
-
Tanganelli, E., et al. (1982). Enzymatic rate assay of creatinine in serum and urine. PubMed. [Link]
-
Ezegbogu, D. O., & Kabiru, A. Y. (2018). Creatinine Assay Methods in Resource-Limited Settings: A Review. ResearchGate. [Link]
-
Syed, H., et al. (2021). Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy. PMC - NIH. [Link]
-
Bourdillon, P., & Boff, M. (1993). Enzymatic amplification for spectrophotometric and electrochemical assays of NAD+ and NADH. PubMed. [Link]
-
BIOLABO. (n.d.). CREATININE Kinetic method. [Link]
-
Bargnoux, A. S., et al. (2018). Serum creatinine: advantages and pitfalls. AME Publishing Company. [Link]
-
Helalizadeh, M., et al. (2020). Trend in creatinine determining methods: Conventional methods to molecular‐based methods. PMC - NIH. [Link]
-
Singh, A. K., & Kumar, V. (2012). Creatinine Estimation and Interference. PMC - NIH. [Link]
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SPINREACT. (n.d.). CREATININE. [Link]
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Linear Chemicals. (n.d.). CREATININE. [Link]
-
van der Veen, S., et al. (2022). Performance of Spectrophotometric and Fluorometric DNA Quantification Methods. MDPI. [Link]
-
Hosojima, M., et al. (2018). Falsely Elevated Serum Creatinine Associated With IgM Paraproteinemia. PMC - NIH. [Link]
-
Vitro Scient. (n.d.). CREATININE. [Link]
-
ResearchGate. (2018). Serum creatinine: advantages and pitfalls. [Link]
-
Frontiers. (n.d.). Comparison of Vacuum MALDI and AP-MALDI Platforms for the Mass Spectrometry Imaging of Metabolites Involved in Salt Stress in Medicago truncatula. [Link]
-
Li, J., & Wang, Y. N. (2008). [Comparison of accuracy between visual and spectrophotometric shade matching]. PubMed. [Link]
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- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Falsely Elevated Serum Creatinine Associated With IgM Paraproteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. spinreact.com [spinreact.com]
A Comparative Guide to the Validation of an Analytical Procedure for Quantifying 1-Phenyl-1,2,3-butanetrione 2-oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation protocol for the quantitative analysis of 1-Phenyl-1,2,3-butanetrione 2-oxime, a key chemical intermediate. The objective is to establish a reliable analytical procedure that is fit for its intended purpose, adhering to the rigorous standards of the pharmaceutical industry. We will focus on a primary High-Performance Liquid Chromatography (HPLC) method, comparing its performance characteristics against a simpler, alternative UV-Vis Spectrophotometric method. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2][3]
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended use.[4] This ensures the reliability, consistency, and accuracy of analytical data, which is fundamental to quality control and regulatory compliance in drug development and manufacturing.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the foundational step in method development. For a compound like this compound, which possesses a chromophore, both HPLC and UV-Vis Spectrophotometry are viable options. However, their suitability depends on the specific requirements of the analysis, particularly the need for specificity.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Physical separation of components in a mixture followed by detection and quantification. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High. The chromatographic separation resolves the analyte from impurities and degradation products. | Low to Moderate. Susceptible to interference from any other component that absorbs at the same wavelength. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL to µg/mL). |
| Application | Ideal for complex matrices, stability studies, and impurity profiling. | Suitable for pure substance analysis or simple formulations with no interfering excipients. |
| Throughput | Lower, due to run times for each sample. | Higher, as measurements are rapid. |
| Cost & Complexity | Higher initial investment and operational complexity. | Lower cost and simpler operation. |
For the purpose of robust quality control where impurities and degradation products must be monitored, HPLC is the superior choice due to its inherent separating power. This guide will therefore focus on the comprehensive validation of an HPLC method.
The Validation Workflow: A Conceptual Diagram
The validation process follows a logical sequence, ensuring that each performance characteristic of the method is systematically evaluated.
Caption: A typical workflow for analytical method validation.
Part 1: Validation of the HPLC Method
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] The following sections provide detailed protocols and acceptance criteria for validating an HPLC method for the quantification of this compound.
Specificity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1] It ensures that the signal measured is only from the compound of interest.
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the this compound reference standard.
-
A solution containing a mixture of known, potential impurities.
-
A placebo solution (a mixture of all formulation excipients without the active ingredient).
-
A "spiked" placebo solution, where a known amount of the reference standard is added to the placebo.
-
-
Stress Degradation: Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Chromatographic Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatograms to demonstrate that the analyte peak is well-resolved from any impurity or degradant peaks (Resolution > 2).
-
Confirm that there are no interfering peaks at the retention time of the analyte in the placebo and impurity chromatograms.
-
Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the spectral homogeneity of the analyte peak.
-
Linearity
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[4] This is essential for accurate quantification.
Experimental Protocol:
-
Prepare a Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent to create a high-concentration stock solution.
-
Create Calibration Standards: Prepare a series of at least five concentrations by serially diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration.[4]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Data Presentation: Linearity Results
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 80 | 798500 | 801500 | 800000 | 800000 |
| 90 | 901000 | 899000 | 900500 | 900167 |
| 100 | 1002000 | 1001000 | 999000 | 1000667 |
| 110 | 1100500 | 1099500 | 1101000 | 1100333 |
| 120 | 1203000 | 1201000 | 1202000 | 1202000 |
| Regression Analysis | \multicolumn{4}{l | }{Correlation Coefficient (r²): 0.9998} | ||
| \multicolumn{4}{l | }{Slope: 10010} | |||
| \multicolumn{4}{l | }{Y-Intercept: 150} |
Accuracy
Why it's critical: Accuracy expresses the closeness of the test results obtained by the method to the true value.[1] It is typically evaluated using a recovery study.
Experimental Protocol:
-
Prepare Spiked Samples: Add known amounts of the analyte stock solution to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare Samples: Create at least three replicate samples for each concentration level.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Data Presentation: Accuracy (Recovery) Results
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80% | 80.0 | 80.2 | 100.3% |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 100.5 | 100.5% |
| 100% | 100.0 | 99.6 | 99.6% |
| 100% | 100.0 | 100.1 | 100.1% |
| 120% | 120.0 | 119.5 | 99.6% |
| 120% | 120.0 | 121.0 | 100.8% |
| 120% | 120.0 | 120.3 | 100.3% |
| Mean Recovery | 100.0% | ||
| %RSD of Recovery | 0.45% |
Precision
Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[1]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six identical sample preparations at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.
Data Presentation: Precision Results
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability (Day 1) | 100.2% | 99.8% | 100.5% | 99.5% | 100.1% | 100.3% | 100.07% | 0.35% |
| Intermediate (Day 2) | 99.4% | 100.6% | 100.9% | 99.7% | 100.2% | 100.8% | 100.27% | 0.58% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Why it's critical: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] The LOD is the lowest amount that can be detected but not necessarily quantified. These are critical for analyzing impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze a blank sample (diluent) multiple times and determine the magnitude of the baseline noise in the region where the analyte peak would elute.
-
Prepare Dilute Solutions: Prepare and inject progressively more dilute solutions of the analyte.
-
Evaluation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision and accuracy at the LOQ concentration should also be confirmed.
-
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analysis: Analyze a standard solution while making these small, individual changes.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak retention time, tailing factor, resolution). The results should remain within acceptable limits.
Part 2: Relationship Between Core Validation Parameters
The core validation parameters are interconnected. Linearity, accuracy, and precision are all established across the same analytical range, demonstrating the method's reliable performance interval.
Caption: Interdependence of key validation parameters.
Conclusion
This guide outlines a comprehensive framework for the validation of an HPLC method for quantifying this compound. While HPLC offers high specificity and is recommended for regulatory-facing quality control, a simpler UV-Vis spectrophotometric method could be considered for in-process checks where the sample matrix is clean and well-defined. The choice of method must be justified based on its intended purpose.[3] Adherence to the principles laid out in ICH guidelines ensures the development of a robust, reliable, and scientifically sound analytical procedure, which is the cornerstone of product quality and safety in the pharmaceutical industry.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method Source: PubMed URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenyl-1,2,3-butanetrione 2-oxime for Research and Development Laboratories
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of 1-Phenyl-1,2,3-butanetrione 2-oxime (CAS No. 6797-44-0). Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the integrity of our shared environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a compound that demands careful handling throughout its lifecycle.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Skin Irritation | - | Causes skin irritation[3] |
| Serious Eye Irritation | - | Causes serious eye irritation[3] |
| Respiratory Irritation | - | May cause respiratory irritation[3] |
The primary and most significant hazard associated with this compound is its acute oral toxicity . Ingestion of this compound can be fatal. Furthermore, as with many oxime compounds, it is a skin and eye irritant.[3] These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineered controls.
Chemical Reactivity Considerations:
Oximes as a class of compounds exhibit specific reactivity that must be considered during disposal.[4][5]
-
Acid Sensitivity: Oximes can undergo hydrolysis in the presence of inorganic acids, decomposing into the corresponding ketone or aldehyde and hydroxylamine.[6] This reaction can be utilized for degradation, but the reactivity and hazards of the resulting products must be considered.
-
Beckmann Rearrangement: In the presence of acid, ketoximes can undergo an exothermic, acid-catalyzed rearrangement known as the Beckmann rearrangement.[4][7] This reaction can be vigorous and potentially lead to a runaway reaction if not properly controlled.
-
Thermal Sensitivity: Some oximes may decompose upon heating, which can be explosive in some cases.[4][5]
The Disposal Decision Workflow
The appropriate disposal path for this compound depends on the quantity of waste, the form of the waste (pure compound, in solution), and the capabilities of your institution's hazardous waste management program. The following workflow provides a logical approach to making this determination.
Figure 1. Decision workflow for the disposal of this compound.
In-Laboratory Neutralization Protocol (for Small Quantities Only)
Disclaimer: The following protocol is intended for experienced laboratory personnel for the treatment of small quantities (typically less than 1 gram) of this compound waste generated during a single experimental run. This procedure should only be performed in a certified chemical fume hood with appropriate personal protective equipment. If you are not equipped or trained for this procedure, default to the bulk waste disposal protocol in Section 4.
The underlying principle of this protocol is the acid-catalyzed hydrolysis of the oxime to less hazardous and more water-soluble components.
Required Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant lab coat
-
Nitrile gloves (double-gloving is recommended)
-
Face shield
Materials:
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Ice bath
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization
-
pH paper or a calibrated pH meter
Step-by-Step Methodology:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare an ice bath and place a beaker containing the this compound waste (dissolved in a minimal amount of a water-miscible solvent if necessary) in the ice bath.
-
-
Acidification (Hydrolysis):
-
Slowly, and with constant stirring, add 1 M hydrochloric acid to the waste solution. The acid will catalyze the hydrolysis of the oxime.
-
Causality: The acid protonates the oxime's hydroxyl group, making it a better leaving group and facilitating the nucleophilic attack by water to break the C=N bond.
-
Monitor the reaction for any signs of excessive heat generation. If the reaction becomes too warm, slow the addition of acid.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, slowly add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate to the reaction mixture to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas.
-
Monitor the pH of the solution using pH paper or a pH meter until it is between 6.0 and 8.0.
-
-
Final Disposal:
-
The resulting aqueous solution, containing the hydrolyzed products and salt, can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations and does not contain other hazardous materials.
-
Self-Validation: Always consult your institution's Environmental Health & Safety (EHS) department to confirm the suitability of drain disposal for the neutralized solution.
-
Bulk Waste Collection and Professional Disposal (Preferred Method)
For larger quantities of this compound, or for laboratories not equipped for in-lab neutralization, the safest and most compliant method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Methodology:
-
Waste Segregation:
-
Designate a specific, labeled waste container for this compound and its contaminated materials (e.g., weighing paper, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, sealable container.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6797-44-0"
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Spill and Decontamination Procedures
In the event of a spill of this compound, immediate and appropriate action is required to mitigate exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all decontamination materials in a sealed bag and dispose of them as hazardous waste.
For Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
References
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3-Butanetrione, 1-phenyl-, 2-oxime. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Environment, Health, and Safety - University of California, Berkeley. (2025, November 5). Proper Management of Chemicals. Retrieved from [Link]
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SciSpace. (n.d.). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. Retrieved from [Link]
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PubMed. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Retrieved from [Link]
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ResearchGate. (2025, August 7). Oxidation of oximes with potassium permanganate adsorbed on graphite reagent under heterogeneous conditions. Retrieved from [Link]
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PubMed Central. (n.d.). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Retrieved from [Link]
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Canadian Science Publishing. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Retrieved from [Link]
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US EPA. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
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Chemsrc. (2025, September 18). This compound | CAS#:6797-44-0. Retrieved from [Link]
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Navigating the Handling of 1-Phenyl-1,2,3-butanetrione 2-oxime: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 1-Phenyl-1,2,3-butanetrione 2-oxime, alongside operational and disposal plans. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Profile of this compound: Understanding the Risks
This compound is a compound that demands careful handling due to its irritant properties. Based on available safety information, this chemical is known to:
-
Cause skin irritation (H315) [1]
-
Cause serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Given these hazards, the primary objective of the following PPE and handling protocols is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). As with any compound with an incomplete toxicological profile, it is prudent to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile, double-gloved) | Prevents skin contact and irritation. Double-gloving is recommended to protect against undetected punctures and for safe removal of the outer glove after handling. |
| Body | Laboratory Coat (fully buttoned) and Chemical-Resistant Apron | A lab coat provides a primary barrier. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[2][3] |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | As the compound may cause respiratory irritation and is a powder, a respirator is crucial to prevent inhalation of airborne particles.[4] |
| Feet | Closed-toe Shoes | Protects feet from spills. |
Step-by-Step Safety Protocol: From Preparation to Disposal
The following workflow is designed to ensure a systematic and safe approach to handling this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled area.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
Donning PPE: A Deliberate Sequence
Diagram of the recommended PPE donning sequence.
Handling the Compound: A Focus on Containment
-
Weighing: As this compound is a powder, care must be taken to avoid generating dust.[5] Use a microbalance within the fume hood if possible. If not, use an enclosed balance.[5]
-
Transfers: Use a spatula to transfer the powder. Avoid pouring, which can create airborne dust.[5]
-
Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Doffing PPE and Decontamination: Preventing Cross-Contamination
-
Outer Gloves: Remove the outer pair of gloves within the fume hood and dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Lab Coat and Apron: Remove the lab coat and apron, turning them inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: Dispose of any excess this compound in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in the fume hood. The rinsate must be collected as hazardous liquid waste.
Always follow your institution's specific hazardous waste disposal procedures. Consult with your environmental health and safety (EHS) department for guidance.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent material to clean it up and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your research.
References
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University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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University of California, Santa Barbara, Environment, Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
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University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Asiongs Industrial Products. (2022, March 10). What are the appropriate PPEs for Chemical Hazards? Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
